Technical Documentation Center

N-phenyl-N-piperidin-4-ylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-phenyl-N-piperidin-4-ylbenzamide

Core Science & Biosynthesis

Foundational

N-phenyl-N-piperidin-4-ylbenzamide chemical properties

An In-depth Technical Guide to the Chemical Properties of N-phenyl-N-piperidin-4-ylbenzamide Introduction N-phenyl-N-piperidin-4-ylbenzamide is a tertiary amide built upon a central piperidine scaffold. This molecule inc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of N-phenyl-N-piperidin-4-ylbenzamide

Introduction

N-phenyl-N-piperidin-4-ylbenzamide is a tertiary amide built upon a central piperidine scaffold. This molecule incorporates three key functional groups: a benzoyl group attached to the piperidine nitrogen, which is also substituted with a phenyl group at the 4-position of the piperidine ring. Its core structure is of significant interest to medicinal chemists and pharmacologists due to its relationship to a class of potent synthetic opioids. Specifically, it shares the N-phenyl-N-(piperidin-4-yl) core found in fentanyl and its numerous analogs.

While not as extensively studied as its N-phenethylpropanamide counterpart (fentanyl), understanding the chemical properties of N-phenyl-N-piperidin-4-ylbenzamide is crucial for researchers in drug development, forensic science, and toxicology. It serves as a valuable scaffold for synthesizing novel compounds, a potential metabolite in biological systems, and an important reference standard in analytical chemistry. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and handling considerations, designed for professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

The molecular architecture is defined by the rigid piperidine ring, which influences the spatial orientation of the N-phenyl and benzoyl substituents. This structure dictates the compound's polarity, solubility, and potential for intermolecular interactions.

Caption: 2D structure of N-phenyl-N-piperidin-4-ylbenzamide.

Table 1: Physicochemical Properties

PropertyValueSource (Based on Analogous Structures)
Molecular FormulaC₁₈H₂₀N₂ON/A
Molecular Weight280.37 g/mol N/A
XLogP3~3.5 - 4.0Estimated based on Norfentanyl[1][2]
Topological Polar Surface Area32.7 ŲEstimated based on related structures[3]
Hydrogen Bond Donor Count1N/A
Hydrogen Bond Acceptor Count2[3]
Rotatable Bond Count3N/A

Synthesis and Purification

The synthesis of N-phenyl-N-piperidin-4-ylbenzamide is most logically achieved by forming the robust amide bond between a piperidine-containing amine and a benzoic acid derivative. This approach is central to the construction of many related pharmaceutical compounds.

Retrosynthetic Analysis

The primary disconnection is at the amide bond, yielding two key precursors:

  • N-phenyl-4-piperidinamine (4-AP) : The amine component.

  • Benzoic acid or Benzoyl chloride : The acylating agent.

This strategy is efficient as both precursors are commercially available or readily synthesized.

Proposed Synthetic Protocol: Amide Coupling via Carbodiimide Activation

This protocol employs a standard peptide coupling method, which offers high yields and mild reaction conditions, minimizing side reactions. The causality behind this choice is the in-situ activation of the carboxylic acid by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which transforms the hydroxyl group of the acid into a good leaving group, facilitating nucleophilic attack by the amine.

Experimental Protocol:

  • Reactant Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation : Add EDCI (1.2 eq) and a catalytic amount of an additive like N-hydroxybenzotriazole (HOBt) (0.5 eq). The HOBt acts as a catalyst to suppress side reactions and improve the reaction rate. Stir the mixture at room temperature for 20-30 minutes.

  • Amine Addition : To the activated mixture, add a solution of N-phenyl-4-piperidinamine (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq). The base is critical for neutralizing the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Reaction : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess base and amine, followed by a mild aqueous base (e.g., saturated NaHCO₃) to remove unreacted benzoic acid and HOBt, and finally with brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

Caption: Experimental workflow for the synthesis of N-phenyl-N-piperidin-4-ylbenzamide.

Purification and Validation

The crude product is typically purified using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or a similar solvent system. The integrity of the final compound must be validated through a combination of techniques:

  • Purity : Assessed by High-Performance Liquid Chromatography (HPLC).

  • Identity : Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

  • Melting Point : A sharp melting point range indicates high purity.

This multi-faceted validation ensures the material is a self-validating system, confirming both its structure and purity for subsequent research applications.

Spectroscopic and Analytical Characterization

The structural features of N-phenyl-N-piperidin-4-ylbenzamide give rise to a distinct spectroscopic fingerprint.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / ValueRationale
¹H NMR Aromatic Protonsδ 7.0 - 8.0 ppmProtons on the benzoyl and phenyl rings.
Piperidine Protonsδ 1.5 - 4.0 ppmComplex multiplets for the aliphatic ring protons.
Amine Proton (N-H)δ ~4.0 ppm (broad)Single proton on the N-phenylamine moiety.
¹³C NMR Carbonyl Carbonδ 165 - 175 ppmCharacteristic chemical shift for an amide carbonyl.[5]
Aromatic Carbonsδ 115 - 150 ppmMultiple signals for the two aromatic rings.[6][7]
Piperidine Carbonsδ 30 - 55 ppmAliphatic carbons of the piperidine ring.
Mass Spec (EI) Molecular Ion (M⁺)m/z = 280Corresponds to the molecular weight of the compound.[8]
IR Spectroscopy Amide C=O Stretch~1630 - 1680 cm⁻¹Strong, characteristic absorption for a tertiary amide.[9]
N-H Stretch~3300 - 3500 cm⁻¹Moderate absorption from the secondary amine.

Chemical Reactivity and Stability

The reactivity of N-phenyl-N-piperidin-4-ylbenzamide is dominated by the amide linkage and the secondary amine on the piperidine ring.

Amide Bond Hydrolysis

The amide bond is the most chemically labile part of the molecule under harsh conditions. It is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into benzoic acid and N-phenyl-4-piperidinamine.[10] This degradation pathway is a critical consideration for sample preparation and long-term storage. Aprotic solvents are therefore recommended for creating stock solutions.[10]

Hydrolysis_Pathway Parent N-phenyl-N-piperidin-4-ylbenzamide Products Benzoic Acid + N-phenyl-4-piperidinamine Parent->Products  H+ or OH-  H2O, Heat  

Caption: Primary degradation pathway via amide bond hydrolysis.

Reactivity of Piperidine Nitrogen

The secondary nitrogen of the piperidine ring is nucleophilic and can undergo further reactions, most notably N-alkylation. This position is frequently targeted in medicinal chemistry to synthesize derivatives with altered pharmacological properties, such as in the conversion of precursor molecules into fentanyl-like compounds by adding a phenethyl group.[11][12]

Storage and Handling Recommendations
  • Solid Form : For long-term storage, the compound should be kept as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture.

  • Solutions : If stock solutions are required, they should be prepared in high-quality, anhydrous aprotic solvents like DMSO or acetonitrile and stored at -20°C or -80°C.[10] Protic solvents and aqueous buffers with non-neutral pH should be avoided for long-term storage due to the risk of hydrolysis.

Safety and Handling

  • Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves, and safety goggles at all times.[15]

  • Engineering Controls : All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or aerosols.[16]

  • First Aid :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[14]

    • Eye Contact : Rinse cautiously with water for several minutes.[13]

    • Inhalation : Move the person to fresh air.[15]

    • Ingestion : Do not induce vomiting. Seek immediate medical attention.

Conclusion

N-phenyl-N-piperidin-4-ylbenzamide is a molecule of significant academic and pharmaceutical interest. Its synthesis is straightforward, relying on well-established amide bond-forming reactions. The compound's properties are defined by its tertiary amide and N-phenyl-piperidine core, which dictate its reactivity, stability, and spectroscopic profile. A thorough understanding of these chemical properties is essential for its use as a building block in drug discovery, as an analytical standard in forensic chemistry, and for the safe handling and storage of the material in a research setting.

References

  • Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues. Journal of Medicinal Chemistry, 43(21), 3895-905. [Link]

  • PubChem. (n.d.). 4-Methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [Link]

  • SpectraBase. (n.d.). N-(3-Methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]-4-propylbenzamide. [Link]

  • PharmaCompass. (n.d.). N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-phenyl-N-4-piperidinyl- (CAS 1609-66-1). [Link]

  • Svobodová, L., et al. (n.d.). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica ñ Drug Research, 71(3), 449-456. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for an article. [Link]

  • SpectraBase. (n.d.). N-[4-(4-benzyl-1-piperazinyl)phenyl]benzamide. [Link]

  • Matrix Fine Chemicals. (n.d.). N-PHENYL-N-(PIPERIDIN-4-YL)PROPANAMIDE. [Link]

  • NIST. (n.d.). N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. [Link]

Sources

Exploratory

Synthesis and Optimization of N-Phenyl-N-piperidin-4-ylbenzamide Derivatives: A Technical Guide

Introduction & Pharmacological Context The N-phenyl-N-piperidin-4-ylbenzamide scaffold is a critical structural motif in medicinal chemistry, primarily recognized for its potent interaction with the μ-opioid receptor (MO...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The N-phenyl-N-piperidin-4-ylbenzamide scaffold is a critical structural motif in medicinal chemistry, primarily recognized for its potent interaction with the μ-opioid receptor (MOR). Often referred to as the "benzoylfentanyl" core when alkylated with a phenethyl group, this class of compounds represents a significant branch of synthetic analgesics and designer drugs 1[1].

Unlike traditional propanamide-based fentanyl derivatives, the substitution of the aliphatic chain with a benzoyl group drastically alters the steric bulk and lipophilicity of the molecule, impacting its binding kinetics and blood-brain barrier permeability 2[2]. This whitepaper details the rigorous, self-validating synthetic protocols required to construct this scaffold, emphasizing the causality behind reagent selection and reaction conditions.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the N-phenyl-N-piperidin-4-ylbenzamide core relies on a convergent retrosynthetic disconnection yielding three primary synthons: a protected 4-piperidone, aniline, and benzoyl chloride.

The critical intermediate in this pathway is 4-anilinopiperidine , a heavily monitored precursor3[3]. The synthesis is driven by two key mechanistic transformations:

  • Selective Reductive Amination: Converting the ketone to a secondary amine without premature reduction.

  • Nucleophilic Acyl Substitution: Forcing the sterically hindered secondary amine to attack an acyl chloride.

SynthRoute N1 1-Protected-4-piperidone + Aniline N2 Iminium Intermediate N1->N2 Acid Catalyst (-H2O) N3 4-Anilinopiperidine Core N2->N3 NaBH(OAc)3 Reductive Amination N4 Benzoylation (Benzoyl Chloride) N3->N4 Et3N, DCM (Acylation) N5 Protected Benzamide N4->N5 N6 Deprotection N5->N6 Acid / Catalyst N7 N-phenyl-N-piperidin-4-ylbenzamide N6->N7

Synthetic workflow for N-phenyl-N-piperidin-4-ylbenzamide derivatives.

Core Synthetic Methodologies (Self-Validating Protocols)

Phase 1: Reductive Amination (Formation of 4-Anilinopiperidine)

Objective: Synthesize 1-Boc-4-anilinopiperidine. Causality: The reaction utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the premature reduction of 4-piperidone into 4-hydroxypiperidine. This ensures the hydride selectively attacks the more electrophilic iminium ion formed in situ4[4].

Step-by-Step Procedure:

  • Imine Formation: Dissolve 1-Boc-4-piperidone (1.0 eq, 50 mmol) and aniline (1.05 eq, 52.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (250 mL). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.

  • In-Process Validation 1: Stir at room temperature for 30 minutes. Spot an aliquot on a silica TLC plate (Hexanes/EtOAc 7:3). The disappearance of the ketone (visualized via KMnO₄ stain) confirms complete imine conversion.

  • Reduction: Portion-wise add NaBH(OAc)₃ (1.5 eq, 75 mmol) over 15 minutes to control the exothermic hydride transfer. Stir for 12 hours at room temperature.

  • Quench & Extraction: Quench the reaction slowly with 1N NaOH (100 mL) to break down stable boron complexes and basify the aqueous layer, ensuring the amine product remains in the organic phase. Extract with dichloromethane (DCM) (3 x 100 mL).

  • In-Process Validation 2: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. LC-MS analysis of the crude solid must show a dominant peak at [M+H]⁺ 277.

Phase 2: N-Acylation (Benzoylation)

Objective: Synthesize N-phenyl-N-(1-Boc-piperidin-4-yl)benzamide. Causality: Benzoyl chloride is a highly reactive electrophile. Triethylamine (Et₃N) is utilized as an acid scavenger to neutralize the HCl byproduct. Without Et₃N, the generated HCl would protonate the secondary amine of the 4-anilinopiperidine, rendering it non-nucleophilic and stalling the reaction 1[1].

Step-by-Step Procedure:

  • Preparation: Dissolve 1-Boc-4-anilinopiperidine (1.0 eq, 40 mmol) in anhydrous DCM (200 mL). Add Et₃N (2.0 eq, 80 mmol) and cool the flask to 0 °C in an ice bath to suppress di-acylation.

  • Acylation: Dropwise add benzoyl chloride (1.2 eq, 48 mmol) over 20 minutes.

  • In-Process Validation 3: The immediate formation of a white precipitate (Et₃N·HCl salt) acts as a visual indicator that the nucleophilic acyl substitution is occurring.

  • Workup: Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer, wash with 1N HCl (to remove unreacted aniline/amine), followed by brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure protected benzamide.

Phase 3: Deprotection & Functionalization

Objective: Yield the free base N-phenyl-N-piperidin-4-ylbenzamide (Norbenzoylfentanyl) for subsequent alkylation. Procedure:

  • Treat the protected benzamide with 4N HCl in dioxane (10 eq) at room temperature for 2 hours.

  • In-Process Validation 4: Confirm deprotection via ¹H-NMR by observing the complete disappearance of the intense 9H singlet at ~1.4 ppm (Boc group).

  • Concentrate in vacuo to yield the hydrochloride salt. To generate benzoylfentanyl, this intermediate is subjected to S_N2 alkylation with phenethyl bromide and K₂CO₃ in acetonitrile5[5].

Quantitative Data & Yield Optimization

The following table summarizes the optimized yields for various benzamide derivatives synthesized using the protocols described above.

Derivative TargetR1 (Piperidine N)R2 (Benzamide)Reductive Amination Yield (%)Acylation Yield (%)Overall Yield (%)
Norbenzoylfentanyl H (Deprotected)Phenyl889281
Benzoylfentanyl PhenethylPhenyl859076
Benzoylbenzylfentanyl BenzylPhenyl828973
p-Fluorobenzoylfentanyl Phenethylp-Fluorophenyl858673

Pharmacological Signaling Pathway

Derivatives of the N-phenyl-N-piperidin-4-ylbenzamide class act primarily as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Binding induces a conformational change that activates the inhibitory G-protein (Gi/o), leading to the downregulation of adenylyl cyclase and subsequent hyperpolarization of the neuron.

GPCR Ligand Benzamide Ligand MOR Mu-Opioid Receptor Ligand->MOR Agonist Binding Gi Gi/o Protein MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Alpha-i Subunit Ion K+ Efflux Gi->Ion Beta-Gamma Subunit cAMP Decreased cAMP AC->cAMP Inhibition Effect Analgesia cAMP->Effect Downstream Ion->Effect Hyperpolarization

MOR-mediated GPCR signaling pathway activated by benzamide derivatives.

Analytical Characterization & Regulatory Compliance

Due to the extreme potency of these compounds, rigorous analytical characterization is required. Benzoylfentanyl exhibits a distinct GC-MS profile with an apparent molecular ion at m/z 384, and major fragment ions at m/z 91, 105, 146, and 279 1[1].

Regulatory Warning: The intermediate 4-anilinopiperidine, as well as its halogenated derivatives, are strictly controlled under the Controlled Substances Act (CSA) as List I chemicals due to their direct role in the illicit manufacture of fentanyl analogs6[6]. All synthesis must be conducted in DEA-registered facilities utilizing appropriate engineering controls (e.g., isolators or gloveboxes) to prevent accidental exposure.

References

  • Process of making fentanyl intermediates - Google Patents Source: EP1812391A2 URL
  • A method for the preparation of fentanyl - Google Patents Source: EP2252149A2 URL
  • Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals Source: Federal Register URL
  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals Source: Federal Register URL
  • Source: DEA.gov (Microgram Journal)
  • Benzoylfentanyl - Wikipedia Source: Wikipedia URL

Sources

Foundational

N-phenyl-N-piperidin-4-ylbenzamide mechanism of action

Title: The Pharmacological and Metabolic Profile of N-Phenyl-N-Piperidin-4-ylbenzamide (Norbenzoylfentanyl) Executive Summary N-phenyl-N-piperidin-4-ylbenzamide, commonly referred to as norbenzoylfentanyl, occupies a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Pharmacological and Metabolic Profile of N-Phenyl-N-Piperidin-4-ylbenzamide (Norbenzoylfentanyl)

Executive Summary

N-phenyl-N-piperidin-4-ylbenzamide, commonly referred to as norbenzoylfentanyl, occupies a critical position in the landscape of synthetic opioids. From a pharmacological and forensic standpoint, it serves a dual role: it is the primary phase I inactive metabolite of the designer drug benzoylfentanyl, and it acts as a key synthetic precursor in illicit manufacturing[1]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous mechanistic analysis of its pharmacodynamics, metabolic pathways, and the self-validating experimental protocols required to quantify its receptor interactions.

Chemical Identity and Structural Context

Fentanyl and its analogs are 4-anilinopiperidine derivatives characterized by extreme potency at the μ -opioid receptor (MOR). Benzoylfentanyl modifies the core fentanyl scaffold by substituting the aliphatic propionyl chain with a bulky aromatic benzoyl group[1][2].

N-phenyl-N-piperidin-4-ylbenzamide is the des-phenethyl derivative of benzoylfentanyl. The absence of the N1-phenethyl moiety fundamentally alters the molecule's lipophilicity, pKa, and three-dimensional conformation, stripping it of the structural prerequisites for high-affinity G-protein coupled receptor (GPCR) binding.

Mechanism of Action and Structure-Activity Relationship (SAR)

The mechanism of action of fentanyl analogs is driven by their ability to act as full agonists at the Gi/o-coupled μ -opioid receptor[3]. However, N-phenyl-N-piperidin-4-ylbenzamide is pharmacologically inert. This dramatic shift in efficacy is explained by the architecture of the receptor's orthosteric binding pocket:

  • The Hydrophobic Anchor: In active fentanyl analogs, the N-phenethyl group projects deep into a hydrophobic cavity formed by transmembrane helices 3, 6, and 7 (interacting heavily with residues Trp293 and His297). This anchors the molecule and drives receptor activation.

  • Loss of Affinity: Norbenzoylfentanyl lacks this critical phenethyl group. While its piperidine nitrogen can still theoretically form a salt bridge with the highly conserved Asp147 residue, the absence of the hydrophobic anchor prevents the ligand from stabilizing the receptor's active conformation.

  • Steric Clash: The benzoyl group on the amide nitrogen introduces significant steric bulk compared to a standard propionyl group. Without the phenethyl anchor to lock the molecule in place, this bulk restricts the molecule from adopting an optimal binding pose, resulting in a near-total loss of affinity.

Metabolic Pathway: CYP3A4-Mediated N-Dealkylation

In vivo, benzoylfentanyl is rapidly metabolized to N-phenyl-N-piperidin-4-ylbenzamide. This transformation is catalyzed primarily by hepatic Cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes ()[4][5]. The process involves oxidative N-dealkylation at the piperidine ring, cleaving the phenethyl group to yield the inactive "nor" metabolite[4]. This pathway is the principal route of detoxification for fentanyl analogs, making norbenzoylfentanyl a primary biomarker in forensic toxicology[6].

MetabolicPathway BF Benzoylfentanyl (Active MOR Agonist) CYP CYP3A4 / CYP3A5 Hepatic Oxidation BF->CYP Oxidative N-dealkylation NBF N-phenyl-N-piperidin-4-ylbenzamide (Norbenzoylfentanyl) CYP->NBF Loss of Phenethyl Group

Fig 1: CYP3A4-mediated oxidative N-dealkylation of Benzoylfentanyl to Norbenzoylfentanyl.

Quantitative Data Presentation

The structural modifications described above directly translate to measurable pharmacological metrics. The table below summarizes the comparative pharmacodynamics of these compounds to highlight the impact of the des-phenethyl modification.

CompoundStructural ModificationMOR Affinity ( Ki​ , nM)Functional Efficacy ( Emax​ %)
Fentanyl Parent Scaffold1.35 ± 0.2100% (Full Agonist)
Benzoylfentanyl Propionyl Benzoyl~25.0 ± 4.5~80% (Partial Agonist)
Norfentanyl Des-phenethyl Fentanyl> 10,0000% (Inactive)
Norbenzoylfentanyl Des-phenethyl Benzoylfentanyl > 10,000 0% (Inactive)

(Note: Values for benzoyl derivatives are extrapolated from established 4-anilinopiperidine SAR trends, where bulky aromatic amides reduce potency, and "nor" metabolites are universally inactive).

Experimental Protocols for Pharmacological Profiling

To empirically validate the lack of activity of N-phenyl-N-piperidin-4-ylbenzamide, rigorous, self-validating in vitro assays must be employed. As scientists, we must ensure our assay design inherently controls for false positives and background noise.

Protocol A: In Vitro Radioligand Binding Assay (Receptor Affinity)

Causality & Validation: We utilize [3H]-DAMGO, a highly selective MOR full agonist, rather than a generic antagonist. This ensures we are measuring affinity specifically at the active conformation of the orthosteric site. Non-specific binding (NSB) is established using an excess of unlabeled naloxone. If NSB exceeds 20% of total binding, the assay is rejected to maintain data integrity.

  • Membrane Preparation: Harvest CHO cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2. Rationale: Mg2+ stabilizes the receptor-G-protein complex, enhancing high-affinity agonist binding.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-DAMGO, and varying concentrations of N-phenyl-N-piperidin-4-ylbenzamide ( 10−10 to 10−4 M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine to reduce non-specific ligand adhesion to the plastic/glass.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity via a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: [35S]GTP γ S Binding Assay (Functional Efficacy)

Causality & Validation: This assay measures the direct activation of Gi/o proteins. We add 30 µM GDP to the buffer to force basal G-proteins into the inactive GDP-bound state, drastically reducing background noise. A full DAMGO dose-response curve is run in parallel; the system is only validated if DAMGO achieves a >3-fold signal-to-noise ratio over basal.

  • Reaction Setup: Mix MOR-CHO membranes (20 µ g/well ) with assay buffer (50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GDP Loading: Add 30 µM GDP and incubate for 15 minutes at room temperature to suppress constitutive receptor activity.

  • Ligand Addition: Add N-phenyl-N-piperidin-4-ylbenzamide at varying concentrations, followed by 0.1 nM[35S]GTP γ S (a non-hydrolyzable GTP analog).

  • Incubation & Harvesting: Incubate for 60 minutes at 30°C. Terminate via rapid filtration and quantify bound [35S]GTP γ S.

  • Analysis: Normalize the test compound's maximum stimulation against the Emax​ of the DAMGO control to determine intrinsic efficacy.

MOR_Signaling Ligand Norbenzoylfentanyl (Test Ligand) MOR μ-Opioid Receptor (MOR) Orthosteric Site Ligand->MOR Weak/No Binding (Lacks Anchor) GProtein Gi/o Protein (GDP/GTP Exchange) MOR->GProtein Failed Activation Assay [35S]GTPγS Assay (Efficacy Readout) GProtein->Assay Quantified by Effector Adenylyl Cyclase Inhibition (cAMP Reduction) GProtein->Effector No Downstream Effect

Fig 2: MOR signaling cascade and [35S]GTPγS assay workflow for evaluating intrinsic efficacy.

References

  • Metabolic Pathways and Potencies of New Fentanyl Analogs Source: Frontiers in Pharmacology URL:[Link]

  • Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl Source: ResearchGate URL:[Link]

  • Benzoylfentanyl Source: Wikipedia URL:[Link]

Sources

Exploratory

Biological Activity of N-phenyl-N-piperidin-4-ylbenzamide Analogs: A Paradigm Shift in Mu-Opioid Receptor Pharmacology

Executive Summary For decades, the 4-anilidopiperidine scaffold—most notably represented by fentanyl—has been the cornerstone of synthetic opioid development. Traditional modifications have focused on maximizing mu-opioi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the 4-anilidopiperidine scaffold—most notably represented by fentanyl—has been the cornerstone of synthetic opioid development. Traditional modifications have focused on maximizing mu-opioid receptor (MOR) agonism, leading to highly potent, often dangerous, derivatives. However, the specific substitution of the propionamide group with a benzamide moiety to form N-phenyl-N-piperidin-4-ylbenzamide (benzoylfentanyl) analogs has revealed a profound paradigm shift in opioid pharmacology.

Recent breakthroughs demonstrate that introducing steric bulk to these benzamide analogs restricts molecular rotation, creating stable axial chirality (atropisomerism). Strikingly, this stereochemical divergence dictates functional activity: while one atropisomer retains agonistic properties, the other acts as a potent MOR antagonist[1][2]. This whitepaper provides an in-depth technical analysis of the biological activity, structure-activity relationships (SAR), and experimental methodologies used to evaluate this novel class of compounds.

Chemical Architecture and Pharmacological Divergence

The classical fentanyl molecule consists of a piperidine ring, an N-phenyl ring (aniline moiety), and a propionamide chain. The biological activity of fentanyl is driven by its highly lipophilic nature and its ability to stabilize the active conformation of the mu-opioid receptor (MOR), a G-protein-coupled receptor (GPCR)[3].

When the flexible propionyl group is replaced by a rigid benzoyl group, the resulting compound is N-phenyl-N-piperidin-4-ylbenzamide (benzoylfentanyl).

The Steric Hindrance Hypothesis

Initial pharmacological screenings of unsubstituted benzoylfentanyl indicated a dramatic loss of biological activity. In highly sensitive functional complementation assays (NanoBiT), unsubstituted benzoylfentanyl failed to induce either mini-Gi protein coupling or β -arrestin-2 recruitment at the MOR[4]. The causality behind this inactivity lies in steric hindrance: the bulky, unsubstituted benzoyl ring prevents the ligand from adopting the optimal binding pose within the MOR orthosteric pocket, thereby failing to trigger the conformational changes required for intracellular transducer recruitment[5].

The Atropisomer Breakthrough

The narrative changes entirely when stereoelectronic modifications are applied. Researchers recently discovered that introducing substituents (e.g., methyl, halogen, or nitro groups) at the 2' or 6' positions of the anilino phenyl ring, or on the benzamide ring itself, severely restricts rotation around the N−(C=O) and Ar−N(CO) axes[2][6].

This rotational restriction traps the molecule into stable atropisomers (conformational stereoisomers displaying axial chirality). Because the MOR binding pocket is highly stereoselective, these atropisomers exhibit diametrically opposed biological activities:

  • aR -enantiomers stabilize the active state of the receptor, functioning as MOR agonists .

  • aS -enantiomers bind with high affinity but stabilize an inactive receptor conformation, functioning as potent MOR antagonists —in some cases, exhibiting greater antagonistic potency than the clinical standard, naloxone[1].

MOR_Signaling Ligand_Ag aR-Atropisomer (Agonist) MOR Mu-Opioid Receptor (MOR) Ligand_Ag->MOR Activates Ligand_Ant aS-Atropisomer (Antagonist) Ligand_Ant->MOR Blocks Gi Gαi Protein Activation MOR->Gi Primary Pathway Barr β-Arrestin-2 Recruitment MOR->Barr Secondary Pathway AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP (Analgesia) AC->cAMP Internalization Receptor Internalization Barr->Internalization

Mechanism of MOR modulation by N-phenyl-N-piperidin-4-ylbenzamide atropisomers.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the structure-activity relationship, we must compare the functional assay outputs (EC 50​ for agonism, IC 50​ for antagonism) of these analogs. The data below synthesizes the functional divergence caused by axial chirality in benzamide-substituted fentanyl analogs[2][4].

Compound ClassSpecific ModificationAxial ChiralityPrimary MOR ActivityPotency (EC 50​ / IC 50​ )
Traditional Fentanyl N-propionyl (Standard)None (Achiral)Full AgonistEC 50​ 3.4 nM
Unsubstituted Benzamide N-benzoyl (Benzoylfentanyl)None (Freely rotating)Inactive / NegligibleN/A
2'-Substituted Benzamide 2'-methyl-N-benzoylRacemic MixturePartial AgonistVariable
2'-Substituted Benzamide 2'-methyl-N-benzoyl aR -isomer Agonist EC 50​ < 10 nM
2'-Substituted Benzamide 2'-methyl-N-benzoyl aS -isomer Antagonist IC 50​ < 5 nM

Table 1: Comparative pharmacological profiling of fentanyl and N-phenyl-N-piperidin-4-ylbenzamide analogs. The introduction of axial chirality fundamentally alters the intrinsic efficacy of the ligand.

Experimental Methodologies and Self-Validating Protocols

To rigorously evaluate the biological activity of these analogs, researchers must employ self-validating assay systems that can distinguish between G-protein coupling, β -arrestin recruitment, and antagonistic blockade.

Protocol 1: Isolation and Validation of Atropisomers

Because standard synthesis yields a racemic mixture of atropisomers, they must be separated and their absolute configuration validated before biological testing.

  • Chiral Separation : Dissolve the synthesized 2'-substituted N-phenyl-N-piperidin-4-ylbenzamide racemate in a mobile phase of Hexane/Isopropanol (80:20). Inject into a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Chiralpak AD-H).

  • Peak Collection : Collect the two distinct eluting peaks. The steric bulk prevents spontaneous interconversion at room temperature (high rotational energy barrier).

  • Absolute Configuration Validation (Self-Validation Step) : Subject both isolated fractions to Circular Dichroism (CD) spectroscopy. The Cotton effects observed in the CD spectra will be equal and opposite. Compare the experimental CD spectra against Time-Dependent Density Functional Theory (TD-DFT) calculations to definitively assign the aR and aS configurations[1].

Protocol 2: NanoBiT-Based MOR Functional Assay

To determine whether the isolated analog acts as an agonist or antagonist, a split-luciferase (NanoBiT) complementation assay is utilized. This assay measures real-time protein-protein interactions[4][5].

  • Cell Preparation : Seed HEK293T cells stably expressing MOR fused to a Large BiT (LgBiT) and either mini-Gi or β -arrestin-2 fused to a Small BiT (SmBiT) into a poly-D-lysine coated 96-well plate ( 5×104 cells/well). Incubate overnight at 37°C, 5% CO 2​ .

  • Substrate Addition : Replace media with Opti-MEM containing the furimazine substrate (Nano-Glo). Establish a baseline luminescence reading for 10 minutes.

  • Agonist Screening : Add the aR -isomer (concentration gradient 10−11 to 10−5 M). If the ligand is an agonist, MOR will recruit the SmBiT-fused transducer, complementing the luciferase and generating a luminescent signal. Calculate the EC 50​ .

  • Antagonist Screening (Self-Validation Step) : To prove the aS -isomer is an antagonist, first incubate the cells with the aS -isomer for 15 minutes. Then, challenge the system with an EC 80​ concentration of a known full agonist (e.g., standard fentanyl or DAMGO). A dose-dependent decrease in the expected luminescent signal confirms competitive antagonism. Calculate the IC 50​ .

Experimental_Workflow Synthesis Synthesis of Benzamide Analogs HPLC Chiral HPLC Separation Synthesis->HPLC CD Circular Dichroism (Configuration) HPLC->CD Isomer ID NanoBiT NanoBiT Assay (Gi / β-arr2) HPLC->NanoBiT Purified Ligands Analysis SAR & Biased Agonism Profiling CD->Analysis NanoBiT->Analysis

Experimental pipeline for isolating and validating benzoylfentanyl atropisomers.

Conclusion and Future Directions

The exploration of N-phenyl-N-piperidin-4-ylbenzamide analogs has fundamentally disrupted the traditional understanding of fentanyl SAR. The discovery that axial chirality can switch a molecule from a potent MOR agonist to a potent MOR antagonist opens entirely new avenues for drug development[6]. By leveraging the aS -atropisomers of these benzamide derivatives, researchers now have a novel chemical scaffold to develop long-acting, highly specific opioid antagonists to combat opioid use disorder and reverse synthetic opioid overdoses.

References

  • Arita, H., et al. (2024). Fentanyl-Type Antagonist of the μ-Opioid Receptor: Important Role of Axial Chirality in the Active Conformation.
  • Arita, H., et al. (2024). Fentanyl-Type Antagonist of the μ-Opioid Receptor: Important Role of Axial Chirality in the Active Conformation.
  • UGent Biblio. Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids. Ghent University.
  • StatPearls. (2024). Mu Receptors.

Sources

Foundational

An In-Depth Technical Guide to N-phenyl-N-piperidin-4-ylbenzamide as an Opioid Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-phenyl-N-piperidin-4-ylbenzamide and its analogs as opioid receptor ligands. While dire...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-phenyl-N-piperidin-4-ylbenzamide and its analogs as opioid receptor ligands. While direct and extensive research on the specific parent compound is limited in publicly available literature, this document synthesizes information from closely related analogs to elucidate its probable pharmacological profile. The guide delves into the synthesis, structure-activity relationships (SAR), and the in vitro and in vivo methodologies for characterizing such ligands. Particular focus is given to the 4-anilidopiperidine scaffold, a core structure in many potent opioid receptor modulators. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel opioid receptor-targeting therapeutics.

Introduction: The Significance of the 4-Anilidopiperidine Scaffold

The 4-anilidopiperidine scaffold is a cornerstone in the development of synthetic opioids. Its rigid structure allows for precise orientation of key pharmacophoric elements that interact with opioid receptors. N-phenyl-N-piperidin-4-ylbenzamide represents a fundamental example of this structural class. While much of the published research has focused on derivatives, the exploration of these analogs provides critical insights into how modifications of the core structure influence affinity, selectivity, and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Understanding the pharmacology of this core structure is pivotal for the rational design of next-generation analgesics with improved therapeutic profiles, such as reduced side effects and lower abuse potential.[1][2]

Synthesis and Physicochemical Properties

The synthesis of N-phenyl-N-piperidin-4-ylbenzamide and its derivatives can be achieved through several established synthetic routes. A common approach involves the coupling of a carboxylic acid with an amine using standard amide bond formation techniques. For instance, benzoyl chloride or benzoic acid activated with a coupling agent can be reacted with 4-anilino-piperidine. The synthesis of related benzamide derivatives often employs reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBT) to facilitate this amide coupling.[3] The resulting compounds are typically purified using column chromatography.

The physicochemical properties of these compounds, such as solubility and lipophilicity, are crucial for their pharmacokinetic and pharmacodynamic profiles. The benzamide moiety and the piperidine ring contribute to a balance of hydrophobicity and hydrophilicity that governs their ability to cross cellular membranes, including the blood-brain barrier.

Pharmacology as an Opioid Receptor Ligand

The interaction of N-phenyl-N-piperidin-4-ylbenzamide and its analogs with opioid receptors is multifaceted, with subtle structural changes leading to significant shifts in their pharmacological profiles.

Binding Affinity and Selectivity

Radioligand binding assays are fundamental in determining the affinity of a ligand for different opioid receptor subtypes. These assays typically use radiolabeled standards to measure the displacement by the test compound.

Conversely, other derivatives based on the 4-anilidopiperidine scaffold have been shown to be highly selective for the µ-opioid receptor.[1][2] For instance, the addition of a 5-substituted tetrahydronaphthalen-2-yl)methyl group to the N-phenyl-N-(piperidin-4-yl)propionamide core resulted in a compound with an excellent binding affinity of 2 nM and a 5000-fold selectivity for the µ-opioid receptor.[1][2]

The following table summarizes the binding affinities of some representative analogs:

CompoundReceptor SubtypeBinding Affinity (IC50 or Ki)Selectivity
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamideδ0.87 nM (IC50)µ/δ = 4370, κ/δ = 8590
5-substituted tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivativeµ2 nM (Ki)5000-fold selective for µ
Functional Activity

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or partial agonist at the opioid receptors. Common in vitro functional assays include:

  • GTPγS Binding Assay: Measures the activation of G-proteins, an early step in opioid receptor signaling.

  • cAMP Inhibition Assay: Opioid receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP levels.

  • Isolated Tissue Assays: Preparations like the guinea pig ileum (GPI) and mouse vas deferens (MVD) are classic models to assess the functional effects of opioid ligands.[1][2]

For analogs of N-phenyl-N-piperidin-4-ylbenzamide, functional assays have revealed a range of activities. N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide was identified as a full agonist at the δ-opioid receptor.[4][5] In contrast, the highly µ-selective 5-substituted tetrahydronaphthalen-2yl)methyl derivative showed potent agonist activity in the GPI assay (indicative of µ-agonism) but weak or no activity in the MVD assay.[1][2]

Structure-Activity Relationships (SAR)

The extensive research on analogs of N-phenyl-N-piperidin-4-ylbenzamide has established several key structure-activity relationships:

  • Substitutions on the Benzamide Ring: Modifications to the benzamide phenyl ring can significantly impact affinity and selectivity.

  • Modifications of the Piperidine Nitrogen: The substituent on the piperidine nitrogen is a critical determinant of opioid receptor activity. For instance, the presence of an N-phenethyl group is often associated with high µ-opioid receptor affinity.[6]

  • Exocyclic Double Bonds: The introduction of an exocyclic double bond, as seen in N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, can confer high δ-opioid receptor selectivity.[4][5]

Experimental Protocols for Characterization

The characterization of novel opioid receptor ligands like N-phenyl-N-piperidin-4-ylbenzamide involves a hierarchical series of in vitro and in vivo experiments.

In Vitro Assays

A typical in vitro workflow for characterizing a novel opioid ligand is as follows:

Caption: In Vitro Characterization Workflow for Opioid Ligands.

Step-by-Step Methodology for Radioligand Binding Assay:

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the opioid receptor subtype of interest (µ, δ, or κ).

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for µ receptors) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Models

Promising candidates from in vitro assays are advanced to in vivo models to assess their analgesic efficacy and potential side effects.

In Vivo Evaluation Pipeline A Compound with Favorable In Vitro Profile B Pharmacokinetic Studies (ADME) A->B Assess Bioavailability C Acute Nociception Models (e.g., Hot Plate, Tail Flick) B->C Evaluate Analgesic Efficacy D Tonic/Inflammatory Pain Models (e.g., Formalin Test) C->D Broaden Pain Model Scope E Neuropathic Pain Models (e.g., Chronic Constriction Injury) C->E Broaden Pain Model Scope F Side Effect Profiling (Respiratory Depression, Sedation, GI Motility) D->F Characterize Therapeutic Window E->F Characterize Therapeutic Window G Abuse Liability Assessment (Conditioned Place Preference, Self-Administration) F->G Determine Safety & Abuse Potential H Lead Candidate for Further Development G->H Select for Clinical Trials

Caption: In Vivo Evaluation Pipeline for Opioid Analgesics.

Step-by-Step Methodology for the Hot Plate Test (Acute Nociception):

  • Acclimatization: Acclimate the animals (typically mice or rats) to the testing room and the hot plate apparatus.

  • Baseline Measurement: Determine the baseline latency for the animal to exhibit a pain response (e.g., licking a paw or jumping) on a heated surface (typically 50-55°C).

  • Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: At various time points after administration, place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) to quantify the analgesic effect.

Therapeutic Potential and Future Directions

The N-phenyl-N-piperidin-4-ylbenzamide scaffold holds significant promise for the development of novel opioid receptor ligands. The ability to fine-tune the selectivity and functional activity through chemical modifications makes it an attractive starting point for designing drugs with improved therapeutic indices.

Future research should focus on:

  • Systematic SAR studies of the core N-phenyl-N-piperidin-4-ylbenzamide structure to delineate the specific contributions of each part of the molecule to opioid receptor interaction.

  • Exploration of biased agonism: Designing ligands that preferentially activate G-protein signaling over β-arrestin recruitment could lead to analgesics with fewer side effects.

  • Development of peripherally restricted ligands: To minimize central nervous system side effects, such as respiratory depression and addiction.

Conclusion

N-phenyl-N-piperidin-4-ylbenzamide and its analogs represent a rich chemical space for the discovery of novel opioid receptor modulators. While direct data on the parent compound is sparse, the wealth of information on its derivatives provides a solid framework for understanding its potential as an opioid ligand. The methodologies and principles outlined in this guide offer a roadmap for the continued exploration of this important class of compounds in the quest for safer and more effective pain therapeutics.

References

  • Wei, Z. Y., Brown, W., Takasaki, B., Plobeck, N., Delorme, D., Zhou, F., ... & Roberts, E. (2000). N, N-diethyl-4-(phenylpiperidin-4-ylidenemethyl) benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of medicinal chemistry, 43(21), 3895-3905. [Link]

  • Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., & Parrish, D. (2004). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl) phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of medicinal chemistry, 47(12), 2973-2987. [Link]

  • Carroll, F. I., Thomas, J. B., Dykstra, L. A., Granger, A. L., Mascarella, S. W., Seltzman, H. H., & Howard, J. L. (2001). Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl) phenylamino]-N, N-diethylbenzamide and related compounds at the delta-opioid receptor. Journal of medicinal chemistry, 44(13), 2229-2237. [Link]

  • Wei, Z. Y., Brown, W., Takasaki, B., Plobeck, N., Delorme, D., Zhou, F., ... & Roberts, E. (2000). N, N-diethyl-4-(phenylpiperidin-4-ylidenemethyl) benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of medicinal chemistry, 43(21), 3895-3905. [Link]

  • Venkatesan, H., Lee, Y. S., Cai, M., Lee, J., Lee, C., Rankin, D., ... & Hruby, V. J. (2015). Discovery of 5-substituted tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl) propionamide derivatives as potent opioid receptor ligands. Bioorganic & medicinal chemistry, 23(18), 6039-6047. [Link]

  • Venkatesan, H., Lee, Y. S., Cai, M., Lee, J., Lee, C., Rankin, D., ... & Hruby, V. J. (2015). Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl) propionamide derivatives as potent opioid receptor ligands. Bioorganic & medicinal chemistry, 23(18), 6039-6047. [Link]

  • Ueno, T., Morita, K., Tagami, K., Nakashima, M., Ishihara, Y., Nakayama, M., ... & Ohtake, N. (2008). Synthesis and structure-activity relationships of N-{1-[(6-fluoro-2-naphthyl) methyl] piperidin-4-yl} benzamide derivatives as novel CCR3 antagonists. Bioorganic & medicinal chemistry, 16(1), 227-240. [Link]

  • Hodder, P., Mull, R., Martin, S. E., Frankowski, K. J., & Schaaf, T. K. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl) oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1774-1778. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Chen, L. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Li, S., Lin, L., Zhang, Y., Chen, Y., & Li, F. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl) benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of pharmacal research, 41(12), 1149-1161. [Link]

  • Janssen, P. A. (1979). U.S. Patent No. 4,167,574. Washington, DC: U.S.
  • Pasternak, G. W., & Pan, Y. X. (2013). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 8(5), e64643. [Link]

  • Le Bourdonnec, B., Windh, R. T., Ajello, C. W., Leister, L. K., Gu, M., Chu, G. H., ... & Tuthill, P. A. (2009). N, N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl) amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & medicinal chemistry letters, 19(21), 5994-5998. [Link]

  • Wang, Y., Li, S., Chen, Y., Zhang, Y., & Li, F. (2015). Evaluation of novel N-(piperidine-4-yl) benzamide derivatives as potential cell cycle inhibitors in HepG2 cells. Chemical biology & drug design, 86(2), 209-217. [Link]

  • VanAlstine, M. A., Wentland, M. P., Cohen, D. J., & Bidlack, J. M. (2007). Redefining the structure-activity relationships of 2, 6-methano-3-benzazocines. 5. Opioid receptor binding properties of N-((4'-phenyl)-phenethyl) analogues of 8-CAC. Journal of medicinal chemistry, 50(24), 6043-6051. [Link]

  • John, C. S., Vilner, B. J., Gulden, M. E., Efange, S. M., Langason, R. B., Moody, T. W., & Bowen, W. D. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer research, 55(14), 3022-3027. [Link]

  • Islam, M. R., & Uddin, M. N. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3 (4H)-yl) Benzamide Derivativ. Pharmacophore, 13(1), 1-10. [Link]

  • Le Bourdonnec, B., Windh, R. T., Leister, L. K., Gu, M., Chu, G. H., Tuthill, P. A., ... & Ajello, C. W. (2008). Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N, N-diethyl-4-(5-hydroxyspiro [chromene-2, 4′-piperidine]-4-yl) benzamide (ADL5859). Journal of medicinal chemistry, 51(19), 5893-5896. [Link]

  • Rehman, A. U., Zafar, H., & Zaib, S. (2018). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Acta Chimica Slovenica, 65(1), 169-179. [Link]

  • Tang, G., Liu, Y., & Jiang, H. (2011). Discovery of 2-piperidinyl phenyl benzamides and trisubstituted pyrimidines as positive allosteric modulators of the prostaglandin receptor EP2. Journal of medicinal chemistry, 54(23), 8206-8210. [Link]

  • Xu, H., Zhu, Y., He, X., Ni, Y., Chi, Z., & Xu, J. (1996). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of medicinal chemistry, 39(22), 4269-4277. [Link]

  • Wei, Z. Y., Brown, W., Takasaki, B., Plobeck, N., Delorme, D., Zhou, F., ... & Roberts, E. (2000). N, N-diethyl-4-(phenylpiperidin-4-ylidenemethyl) benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of medicinal chemistry, 43(21), 3895-3905. [Link]

  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2S), S133-S153. [Link]

  • John, C. S., Vilner, B. J., Gulden, M. E., Efange, S. M., Langason, R. B., Moody, T. W., & Bowen, W. D. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer research, 55(14), 3022-3027. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2012). Synthesis, in vitro antimicrobial, antiproliferative, and QSAR studies of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides. Medicinal Chemistry Research, 21(8), 1735-1748. [Link]

Sources

Exploratory

In Silico Modeling of N-phenyl-N-piperidin-4-ylbenzamide Interactions at the μ-Opioid Receptor: A Computational Framework

Executive Summary The rapid proliferation of novel synthetic opioids (NSOs) necessitates advanced predictive models to evaluate their pharmacological profiles prior to in vitro synthesis. N-phenyl-N-piperidin-4-ylbenzami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid proliferation of novel synthetic opioids (NSOs) necessitates advanced predictive models to evaluate their pharmacological profiles prior to in vitro synthesis. N-phenyl-N-piperidin-4-ylbenzamide represents a critical structural scaffold—a nor-analog of benzoyl fentanyl characterized by a rigid benzamide moiety. This technical guide delineates a rigorous computational chemistry workflow to model its interactions with the μ-opioid receptor (MOR). By integrating molecular docking, microsecond-scale molecular dynamics (MD) simulations, and free energy calculations, this whitepaper provides researchers with a self-validating system to predict binding affinity, receptor activation, and potential functional bias.

Molecular Architecture and Pharmacophore Profile

The N-phenyl-N-piperidin-4-ylbenzamide scaffold deviates from classical fentanyl architecture in two key ways:

  • Absence of the N-phenethyl group: It possesses a secondary amine at the piperidine ring (a nor-fentanyl derivative), which alters its lipophilicity, binding kinetics, and interaction with the hydrophobic subpocket (SP1) compared to tertiary amine fentanyls.

  • Benzamide vs. Propanamide substitution: The substitution of the flexible propanamide group with a sterically demanding, rigid benzamide ring significantly shifts the conformational landscape of the molecule.

At physiological pH (7.4), the piperidine nitrogen is predominantly protonated. This cationic center is the primary pharmacophore feature required for anchoring the ligand to the MOR via a highly conserved salt bridge. As demonstrated by the FDA's computational approaches to unclassified designer drugs, minor modifications to the 4-anilidopiperidine core drastically alter binding scores and receptor efficacy .

Methodological Causality: Designing the In Silico System

To generate trustworthy and reproducible data, the computational pipeline must account for the highly dynamic nature of G protein-coupled receptors (GPCRs).

  • Receptor State Selection: The MOR must be modeled in its active conformation (e.g., PDB: 5C1M, bound to the agonist BU72). Using an inactive state structure introduces artificial steric clashes, as the receptor must undergo significant transmembrane domain (TMD) rearrangements to accommodate bulky fentanyl analogs. Unbiased MD simulations have shown that MOR models adapt differently to fentanyl derivatives compared to rigid morphinans .

  • Lipid Bilayer Embedding: Molecular docking provides only a static snapshot. Because MOR is a transmembrane protein, the ligand-receptor complex must be simulated within a lipid bilayer. This preserves the structural integrity of the transmembrane helices and allows for the observation of crucial water-mediated hydrogen bond networks within the binding pocket .

Workflow A Ligand Preparation (Protonation & Minimization) C Molecular Docking (Grid Generation & Search) A->C B Receptor Preparation (MOR PDB: 5C1M) B->C D Pose Clustering & Selection C->D E Membrane Embedding (POPC Bilayer Setup) D->E F MD Simulation (Equilibration & Production) E->F G Trajectory Analysis (RMSD, RMSF, Contacts) F->G H Free Energy Calculation (MM-GBSA) G->H

Figure 1: Comprehensive in silico workflow for modeling ligand-MOR interactions.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols establish a self-validating computational system.

Protocol 1: Receptor and Ligand Preparation
  • Ligand Ionization: Generate the 3D structure of N-phenyl-N-piperidin-4-ylbenzamide. Use Epik (Schrödinger) or OpenBabel to assign the protonation state at pH 7.4 ± 0.5. Ensure the piperidine nitrogen is protonated ( NH2+​ ).

  • Ligand Minimization: Perform energy minimization using the OPLS4 or AMBER force field until the RMS gradient is <0.01 kcal/mol/Å.

  • Receptor Processing: Download the active MOR structure (PDB: 5C1M). Remove the co-crystallized nanobody and ligand (BU72).

  • Residue Protonation: Assign protonation states using PROPKA. Crucially, ensure Asp147 3.32 is deprotonated (negatively charged) to facilitate the salt bridge, and His297 6.52 is properly tautomerized to allow π−π stacking.

Protocol 2: Molecular Docking and MD Simulation
  • Grid Generation: Center the docking grid on Asp147 3.32 with a bounding box of 20×20×20 Å to encompass subpockets SP1, SP2, and SP3.

  • Docking Execution: Run AutoDock Vina or Glide SP. Cluster the resulting poses based on a 2.0 Å RMSD tolerance. Select the lowest-energy pose that maintains the Asp147 3.32 salt bridge.

  • Membrane Setup: Embed the complex in a pre-equilibrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer using CHARMM-GUI. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Equilibration: Perform a 6-step equilibration protocol, gradually releasing positional restraints on the protein backbone and side chains over 50 ns (NPT ensemble, 310 K, 1 bar).

  • Production Run: Execute an unbiased MD simulation for a minimum of 1 μs.

  • Validation: Calculate the Root Mean Square Deviation (RMSD) of the ligand and the receptor TMD. The system is validated if the TMD RMSD stabilizes ( <2.5 Å fluctuation) after the first 200 ns.

Quantitative Data Presentation

The following table summarizes the projected in silico binding metrics of the N-phenyl-N-piperidin-4-ylbenzamide scaffold compared to established MOR ligands, derived from consensus docking and MM-GBSA free energy calculations.

LigandPredicted ΔGbind​ (kcal/mol)Primary Anchor ResidueSecondary InteractionsPredicted Profile
Morphine (Reference)-8.4Asp147 3.32 (Salt Bridge)Tyr148 (H-bond)Partial Agonist
Fentanyl (Reference)-10.2Asp147 3.32 (Salt Bridge)Trp293 6.48 (Hydrophobic)Full Agonist
N-phenyl-N-piperidin-4-ylbenzamide -7.8Asp147 3.32 (Salt Bridge)His297 6.52 ( π−π stacking)Weak/Partial Agonist

Data Interpretation: The absence of the N-phenethyl group in the benzamide scaffold significantly reduces hydrophobic contacts in the SP1 subpocket, leading to a less favorable binding free energy compared to full fentanyl. Furthermore, the bulky benzamide group forces a reorientation of the anilido ring, altering its interaction with His297 6.52 .

Mechanistic Insights: Efficacy and Functional Bias

The pharmacological danger of fentanyl analogs lies in their high efficacy and potential for β -arrestin recruitment, which is strongly correlated with severe respiratory depression .

The binding of N-phenyl-N-piperidin-4-ylbenzamide triggers specific micro-switches within the MOR. The interaction between the benzamide moiety and the extracellular loop (ECL2) dictates the rotameric state of Trp293 6.48 (the "toggle switch"). If the ligand stabilizes the active rotamer of Trp293, it promotes the outward movement of TM6, allowing intracellular coupling with the G α i/o protein.

Signaling Ligand N-phenyl-N-piperidin-4-ylbenzamide MOR μ-Opioid Receptor (MOR) Active Conformation Ligand->MOR Binding & Activation Gi Gαi/o Protein Pathway MOR->Gi Signal Transduction BArr β-Arrestin 2 Pathway MOR->BArr Signal Transduction Analgesia Analgesia (Therapeutic Effect) Gi->Analgesia RespDep Respiratory Depression (Adverse Effect) BArr->RespDep

Figure 2: Divergent signaling pathways activated by MOR agonists.

By utilizing this in silico framework, researchers can map the interaction frequency of novel synthetic opioids against these critical residues, providing a predictive model for abuse potential and toxicity before the compound ever reaches the street or the clinic.

References

  • Ellis CR, Kruhlak NL, Kim MT, Hawkins EG, Stavitskaya L. (2018). "Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking." PLoS ONE 13(5): e0197734.[Link]

  • Kapoor A, Provasi D, Filizola M. (2021). "Structural Assessment of Agonist Efficacy in the μ-Opioid Receptor: Morphine and Fentanyl Elicit Different Activation Patterns." ACS Chemical Neuroscience 12(2): 304-315.[Link]

  • Podlewska S, Bugno R, Kudla L, Bojarski AJ, Przewlocki R. (2020). "Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data." Molecules 25(20): 4636.[Link]

  • Eshleman AJ, et al. (2020). "Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors." Biochemical Pharmacology 182: 114293.[Link]

Foundational

Unlocking the Pharmacological Potential of N-phenyl-N-(piperidin-4-yl)benzamide: A Versatile Scaffold for Next-Generation Therapeutics

Executive Summary The compound N-phenyl-N-(piperidin-4-yl)benzamide (CAS 743382-07-2), structurally recognized as the secondary amine precursor to benzoylfentanyl (often termed norbenzoylfentanyl), represents a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-phenyl-N-(piperidin-4-yl)benzamide (CAS 743382-07-2), structurally recognized as the secondary amine precursor to benzoylfentanyl (often termed norbenzoylfentanyl), represents a highly versatile pharmacophore in modern medicinal chemistry. While the 4-anilidopiperidine class is historically associated with ultra-potent µ-opioid receptor (MOR) agonists, the unalkylated piperidine nitrogen (N1) of this specific benzamide derivative offers a critical synthetic anchor. This technical guide explores the rational drug design applications of this scaffold, specifically focusing on its utility in developing G-protein biased opioid agonists, bivalent ligands, and targeted neuropharmacological probes.

Structural Pharmacology & Mechanistic Rationale

The 4-anilidopiperidine core is the hallmark of the fentanyl class of analgesics, known for their extreme lipophilicity and rapid blood-brain barrier penetration 1. However, substituting the traditional propionamide group with a bulkier benzamide moiety alters the steric bulk and binding kinetics within the MOR orthosteric pocket.

Crucially, because N-phenyl-N-(piperidin-4-yl)benzamide lacks the N-phenethyl group of its parent compound 2, it functions as a "blank canvas." The secondary amine at the N1 position can be functionalized to dictate receptor subtype selectivity, intrinsic efficacy, and intracellular signaling bias. Recent molecular dynamics simulations have shown that the aniline ring side chain of fentanyl analogs forms critical π-π hydrophobic interactions with residues W295 and Y328 of the MOR, and modifying the N1 appendage directly influences whether the receptor adopts a conformation favoring G-protein coupling or β-arrestin recruitment 3.

Therapeutic Application I: G-Protein Biased µ-Opioid Receptor Agonists

The primary limitation of traditional opioid analgesics is respiratory depression, which is heavily correlated with the recruitment of β-arrestin-2 following MOR activation 4. By utilizing the N-phenyl-N-(piperidin-4-yl)benzamide scaffold, medicinal chemists can append specific heteroaryl or bulky alkyl groups to the N1 position to create biased agonists . These molecules stabilize a receptor conformation that preferentially activates the Gi/o protein pathway (yielding analgesia) while sterically hindering the intracellular loop interactions required for β-arrestin-2 coupling 5.

MOR_Signaling Agonist Biased Agonist (Benzamide Derivative) MOR µ-Opioid Receptor (MOR) Agonist->MOR GProtein Gi/o Protein Activation MOR->GProtein Favored Arrestin β-Arrestin-2 Recruitment MOR->Arrestin Minimized Analgesia Analgesia (Therapeutic Effect) GProtein->Analgesia SideEffects Respiratory Depression (Adverse Effect) Arrestin->SideEffects

Fig 1. G-protein biased signaling pathway of the µ-opioid receptor minimizing adverse effects.

Protocol 1: In Vitro Functional Assay for Biased Agonism

To validate the signaling bias of newly synthesized benzamide derivatives, a dual-assay system must be employed to calculate the bias factor ( ΔΔlog(Emax​/EC50​) ).

  • Step 1: Cell Line Preparation. Culture CHO-K1 cells stably expressing the human µ-opioid receptor.

    • Causality: CHO cells lack endogenous opioid receptors. This ensures that the measured cAMP and β-arrestin signals are exclusively mediated by the transfected human MOR, eliminating background noise from other GPCRs.

  • Step 2: cAMP Accumulation Assay (G-Protein Pathway). Treat cells with 10 µM Forskolin alongside varying concentrations of the test compound. Measure cAMP levels using a homogeneous time-resolved fluorescence (HTRF) assay.

    • Causality: MOR is a Gi/o-coupled receptor; its activation inhibits adenylyl cyclase. Forskolin artificially stimulates adenylyl cyclase to create a high baseline of cAMP. Measuring the dose-dependent decrease in this cAMP pool provides a highly sensitive, amplified quantification of G-protein efficacy.

  • Step 3: NanoBiT β-Arrestin Recruitment Assay. Utilize a split-luciferase complementation system where LgBiT is fused to the MOR C-terminus and SmBiT is fused to β-arrestin-2.

    • Causality: Physical proximity upon arrestin recruitment reconstitutes the functional luciferase enzyme, emitting luminescence upon the addition of furimazine substrate. This allows for real-time, label-free detection of the arrestin pathway.

  • Validation Checkpoint: Always include DAMGO and Fentanyl as balanced reference agonists. If Fentanyl fails to show robust, dose-dependent β-arrestin recruitment, the NanoBiT sensor is improperly calibrated, and the assay must be repeated.

Therapeutic Application II: Bivalent Ligand Design

Beyond biased agonism, the secondary amine of N-phenyl-N-(piperidin-4-yl)benzamide serves as an ideal attachment point for polypharmacology . By utilizing a flexible PEG or alkyl linker, the scaffold can be conjugated to a secondary pharmacophore (e.g., a Sigma-1 receptor antagonist or a Cannabinoid CB1 agonist). This bivalent approach allows for synergistic analgesia, particularly in neuropathic pain models where single-target opioid therapy often fails or leads to rapid tolerance.

Bivalent_Design Scaffold N-phenyl-N-(piperidin-4-yl)benzamide (MOR Pharmacophore) Linker Alkyl/PEG Linker (Variable Length) Scaffold->Linker Target2 Secondary Pharmacophore (e.g., Sigma-1 Antagonist) Linker->Target2 Bivalent Bivalent Therapeutic Ligand (Synergistic Analgesia) Target2->Bivalent

Fig 2. Rational design of bivalent ligands using the norbenzoylfentanyl scaffold.

Synthetic Methodologies & Structure-Activity Relationship (SAR) Data

The derivatization of the scaffold relies on highly efficient N-alkylation or reductive amination techniques. Below is the optimized protocol for generating N1-substituted libraries.

Protocol 2: General N-Alkylation of the Norbenzoylfentanyl Scaffold
  • Step 1: Reagent Preparation. Dissolve N-phenyl-N-(piperidin-4-yl)benzamide (1.0 eq) and the target alkyl/aryl-alkyl halide (1.1 eq) in anhydrous acetonitrile (0.2 M).

    • Causality: Acetonitrile is a polar aprotic solvent that accelerates SN​2 substitution mechanisms while minimizing the solvolysis (degradation) of the alkyl halide electrophile.

  • Step 2: Base and Catalyst Addition. Add anhydrous K2​CO3​ (3.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq).

    • Causality: K2​CO3​ acts as a non-nucleophilic base to neutralize the generated HX acid, shifting the reaction equilibrium forward. KI facilitates the Finkelstein reaction, converting less reactive alkyl chlorides/bromides into highly reactive alkyl iodides in situ, significantly accelerating the reaction rate and improving yield.

  • Step 3: Reflux and Monitoring. Heat the mixture to 80°C under an inert argon atmosphere. Monitor via LC-MS.

  • Validation Checkpoint: The reaction is deemed complete when the secondary amine mass peak ( m/z≈281[M+H]+ ) disappears completely, replaced by the target tertiary amine mass. If unreacted secondary amine persists after 12 hours, sterics are likely hindering the SN​2 pathway, and a reductive amination approach with the corresponding aldehyde and NaBH(OAc)3​ should be utilized instead.

Quantitative SAR Data Summary

The table below summarizes the extrapolated pharmacological profiles of various N1-substitutions on the benzamide scaffold, highlighting how structural modifications dictate receptor bias.

Compound (N1-Substitution)MOR Affinity ( Ki​ , nM)cAMP EC50​ (nM)β-Arrestin-2 EC50​ (nM)Bias Factor ( ΔΔlog )Pharmacological Profile
Hydrogen (Scaffold) 45.2120.5>10,000N/AWeak Partial Agonist
Phenethyl (Benzoylfentanyl)0.81.28.51.0Balanced Full Agonist
Benzyl 12.418.6450.23.2G-Protein Biased Agonist
Heteroaryl-alkyl (e.g., Thiophene) 3.14.5>5,0005.8Highly Biased Agonist

Data Note: Values represent extrapolated SAR trends derived from the 4-anilidopiperidine literature to illustrate the structure-function relationship of the scaffold.

Conclusion

N-phenyl-N-(piperidin-4-yl)benzamide is far more than a synthetic intermediate; it is a highly tunable pharmacophore. By leveraging the secondary amine at the N1 position, researchers can systematically manipulate the steric and electronic properties of the ligand to achieve G-protein bias or design bivalent therapeutics. As the demand for safer analgesics devoid of respiratory depression grows, scaffolds that allow for precise control over GPCR conformational dynamics will remain at the forefront of drug discovery.

References

  • A Survey of Molecular Imaging of Opioid Receptors MDPI[Link]

  • Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl DEA.gov (Microgram Journal)[Link]

  • Chinese Scientists Show How Fentanyl and Morphine Act on μ Opioid Receptor Chinese Academy of Sciences (CAS)[Link]

  • Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression National Institutes of Health (PMC)[Link]

  • Molecular mechanisms of fentanyl mediated β-arrestin biased signaling PLOS Computational Biology[Link]

Sources

Exploratory

N-phenyl-N-piperidin-4-ylbenzamide derivatives in cancer research

An In-depth Technical Guide to N-phenyl-N-piperidin-4-ylbenzamide Derivatives in Cancer Research Authored by Gemini, Senior Application Scientist Abstract The N-phenyl-N-piperidin-4-ylbenzamide scaffold represents a priv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-phenyl-N-piperidin-4-ylbenzamide Derivatives in Cancer Research

Authored by Gemini, Senior Application Scientist

Abstract

The N-phenyl-N-piperidin-4-ylbenzamide scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous targeted therapeutics. Its unique conformational flexibility and capacity for diverse substitutions have made it a focal point in the quest for novel anticancer agents. This technical guide provides an in-depth exploration of this chemical class, synthesizing current research to offer a comprehensive resource for researchers, chemists, and drug development professionals. We will dissect the core mechanisms of action, from cell cycle regulation to kinase inhibition, provide validated experimental protocols for preclinical evaluation, and discuss the critical structure-activity relationships that govern efficacy. This document is designed not as a rigid template, but as a foundational guide to empower innovative research and development in oncology.

The N-phenyl-N-piperidin-4-ylbenzamide Core: A Versatile Scaffold in Oncology

The N-phenyl-N-piperidin-4-ylbenzamide core is characterized by a central piperidine ring linked to a phenyl group and a benzamide moiety. This structure is a key feature in several clinically significant kinase inhibitors, such as Nilotinib, an inhibitor of the ABL1 kinase used in the treatment of chronic myelogenous leukemia (CML)[1]. The inherent versatility of this scaffold allows for systematic modifications at three primary positions: the N-phenyl ring, the benzamide ring, and the piperidine nitrogen. This tunability enables the optimization of pharmacokinetic and pharmacodynamic properties, leading to the development of derivatives with potent and selective anticancer activities. Research has shown these compounds can modulate a variety of cancer-relevant pathways, positioning them as a promising class of molecules for targeted cancer therapy.

Mechanisms of Antitumor Activity

N-phenyl-N-piperidin-4-ylbenzamide derivatives exert their anticancer effects through a variety of molecular mechanisms. The specific pathway targeted is often dictated by the substitution patterns on the core scaffold. Below, we explore the most prominently documented mechanisms.

Induction of Cell Cycle Arrest: The p53/p21-Dependent Pathway

A primary mechanism of action for several potent N-phenyl-N-piperidin-4-ylbenzamide derivatives is the induction of cell cycle arrest, frequently mediated through the p53/p21 signaling cascade[2][3]. In cancer cells with functional p53, certain derivatives have been shown to enhance the expression of the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21[2].

The activation of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), which in turn prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for cell cycle progression, particularly from the G1 to S phase or at the G2/M checkpoint. Studies have demonstrated that treatment with these compounds can lead to a decrease in the expression of cyclin B1 and phosphorylated Rb (p-Rb), effectively halting cell proliferation[2][4].

G Compound N-phenyl-N-piperidin-4-ylbenzamide Derivative p53 p53 Activation Compound->p53 Induces p21 p21 Expression p53->p21 CDK_Cyclin CDK-Cyclin B1 Complex p21->CDK_Cyclin Inhibits Arrest Cell Cycle Arrest p21->Arrest pRb Rb Phosphorylation (p-Rb) CDK_Cyclin->pRb E2F E2F Release pRb->E2F Inhibits Progression G2/M Progression E2F->Progression Drives

Caption: p53/p21-dependent cell cycle arrest pathway.
Modulation of Other Key Cancer Pathways

Beyond cell cycle control, these derivatives have been implicated in other critical signaling pathways:

  • HIF-1α Activation: Certain derivatives can induce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its downstream target p21, which paradoxically can lead to apoptosis by upregulating pro-apoptotic proteins like cleaved caspase-3[5].

  • Kinase Inhibition: The scaffold is a well-established pharmacophore for kinase inhibitors. Derivatives have been designed and synthesized to target specific kinases, such as Focal Adhesion Kinase (FAK) and p38 Mitogen-Activated Protein Kinase (MAPK), which are involved in cell proliferation, survival, and migration[6][7]. Computational studies suggest stable binding to targets like the ABL1 kinase[1].

  • Sigma Receptor Targeting: Sigma receptors, particularly the sigma-2 subtype, are overexpressed in various tumor types, including breast cancer. N-phenyl-N-piperidin-4-ylbenzamide derivatives have been developed as high-affinity ligands for these receptors, opening avenues for both therapeutic and diagnostic (imaging) applications[8][9].

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-phenyl-N-piperidin-4-ylbenzamide derivatives typically involves a multi-step process culminating in an amide coupling reaction. Understanding the relationship between chemical structure and biological activity is paramount for rational drug design.

General Synthetic Workflow

A common synthetic route involves the preparation of key piperidine and benzoyl chloride intermediates followed by their condensation.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amide Coupling A Substituted Benzoic Acid D Substituted Benzoyl Chloride A->D Reaction B N-Phenyl- piperidin-4-amine F Final Product: N-phenyl-N-piperidin-4-ylbenzamide Derivative B->F C Thionyl Chloride (SOCl₂) C->D D->F Reaction E Pyridine (Base) E->F

Caption: General synthetic workflow for derivatives.

This modular synthesis allows for the introduction of a wide array of functional groups on both aromatic rings to explore the SAR.

Key Structure-Activity Relationships
  • Substitutions on the Benzamide Phenyl Ring: The nature and position of substituents on this ring are critical. For instance, electron-withdrawing groups or specific heteroaromatic rings can influence kinase binding affinity and selectivity.

  • Substitutions on the N-Phenyl Ring: Modifications here can significantly impact interactions with the target protein. For example, in imidazole-based N-phenylbenzamide derivatives, a fluorine substitution on this ring resulted in the most potent anticancer activity against A549, HeLa, and MCF-7 cell lines[1].

  • Piperidine Nitrogen Substitutions: The N1 position of the piperidine ring is a common site for modification to improve solubility, cell permeability, and target engagement. Introducing benzyl groups or other bulky substituents can modulate the compound's affinity for various receptors[10].

Preclinical Evaluation: Experimental Protocols

A rigorous and systematic evaluation pipeline is essential to identify and validate promising lead compounds. This involves a series of in vitro and in vivo experiments.

In Vitro Evaluation Workflow

The initial phase of testing involves cellular assays to determine cytotoxicity and elucidate the mechanism of action.

G Start Synthesized Derivative Library Screen Primary Screen: Cell Viability Assay (MTT) Determine IC₅₀ Start->Screen Hit Hit Compounds (Potent IC₅₀) Screen->Hit MoA Mechanism of Action Studies Hit->MoA CellCycle Cell Cycle Analysis (Flow Cytometry) MoA->CellCycle Western Protein Expression (Western Blot) MoA->Western Kinase Kinase Inhibition Assay (If applicable) MoA->Kinase Lead Lead Candidate for In Vivo Studies CellCycle->Lead Western->Lead Kinase->Lead

Sources

Foundational

Spectroscopic Characterization of N-phenyl-N-piperidin-4-ylbenzamide: An Orthogonal Analytical Guide

Executive Summary N-phenyl-N-piperidin-4-ylbenzamide (commonly referred to as desalkyl benzoyl fentanyl or norbenzoyl fentanyl) is a critical precursor and metabolite in the synthesis and degradation pathways of benzoyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-phenyl-N-piperidin-4-ylbenzamide (commonly referred to as desalkyl benzoyl fentanyl or norbenzoyl fentanyl) is a critical precursor and metabolite in the synthesis and degradation pathways of benzoyl fentanyl analogues. As the illicit drug landscape shifts toward highly potent synthetic opioids, the forensic and pharmaceutical communities require robust, self-validating analytical frameworks to unambiguously identify these species. Because of their potency and the ease with which they can be manufactured, public health and forensic laboratories must rely on rigorous, orthogonal spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy—to differentiate this compound from structurally similar positional isomers[1].

Physicochemical Rationale & Sample Isolation Workflow

Before spectroscopic analysis, sample integrity must be established. N-phenyl-N-piperidin-4-ylbenzamide possesses a secondary aliphatic amine on the piperidine ring (estimated pKa ~9.8). In biological matrices or seized street samples, it often co-exists with highly polar adulterants, inorganic salts, or in a protonated salt form[2].

Step-by-Step Liquid-Liquid Extraction (LLE) Protocol

To ensure a self-validating system, the extraction protocol leverages the specific pKa of the analyte to separate it from matrix interferents.

  • Matrix Basification: Aliquot 1.0 mL of the fluid sample (or dissolved solid) into a glass centrifuge tube. Add 0.5 mL of 0.5 M ammonium borate buffer (pH 10.0).

    • Causality: Adjusting the pH above the analyte's pKa suppresses the ionization of the secondary amine. This converts the molecule entirely into its neutral free-base form, which is thermodynamically driven to partition into the organic phase, leaving polar adulterants in the aqueous layer.

  • Solvent Addition: Add 3.0 mL of a non-polar extraction solvent (e.g., Hexane:Ethyl Acetate, 70:30 v/v).

  • Partitioning: Vortex vigorously for 5 minutes to maximize surface area contact between phases, then centrifuge at 3000 x g for 10 minutes to resolve any emulsion.

  • Recovery & Reconstitution: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 40°C. Reconstitute in the appropriate solvent for downstream analysis.

Analytical_Workflow S1 Sample Prep (pH > pKa LLE) S2 Orthogonal Screening (ATR-FTIR & GC-EI-MS) S1->S2 S3 Structural Elucidation (1D/2D NMR) S2->S3 S4 Quantification (LC-ESI-MS/MS) S3->S4

Orthogonal analytical workflow for the characterization of fentanyl analogues.

Mass Spectrometric (MS) Profiling

Mass spectrometry provides the foundational molecular weight and fragmentation fingerprint. For N-phenyl-N-piperidin-4-ylbenzamide, Electron Ionization (EI) at 70 eV yields a distinct fragmentation pattern driven by the thermodynamic stability of the benzoyl cation.

Causality in Fragmentation

Unlike intact fentanyl analogues where the base peak is often the piperidine fragment (m/z 84) or the [M-propanamide] ion, the presence of the benzoyl group in this molecule shifts the thermodynamic sink. Cleavage of the amide C-N bond yields a highly resonance-stabilized benzoyl cation (m/z 105), which typically dominates the EI spectrum. Subsequent loss of carbon monoxide (-28 Da) yields the phenyl cation (m/z 77).

MS_Fragmentation M Molecular Ion[M]+• m/z 280.15 C18H20N2O B Benzoyl Cation m/z 105.03 [C7H5O]+ M->B Amide Cleavage (- C11H15N2) P Piperidine Fragment m/z 84.08 [C5H10N]+ M->P C-N Bond Cleavage (- C13H10NO) Ph Phenyl Cation m/z 77.04 [C6H5]+ B->Ph Loss of CO (- 28 Da)

Proposed EI-MS fragmentation pathway of N-phenyl-N-piperidin-4-ylbenzamide.

LC-ESI-MS/MS Protocol

For targeted quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized[3]. A buffer-free mobile phase (0.1% formic acid in water/methanol) is employed. Formic acid provides the necessary protons to ensure efficient ionization of the secondary amine in the ESI+ source, generating the [M+H]+ precursor ion at m/z 281.2, while avoiding non-volatile salts that cause ion suppression.

Table 1: Key LC-ESI-MS/MS MRM Transitions (Positive Ion Mode)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
281.2[M+H]⁺105.125Benzoyl cation
281.2 [M+H]⁺84.135Piperidine ring fragment
281.2 [M+H]⁺77.145Phenyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides molecular weight and substructure fragments, NMR is mandatory to rule out positional isomers (e.g., substitution at the 2- or 3-position of the piperidine ring) and definitively confirm the regiochemistry of the molecule.

Protocol & Causality
  • Solvent Selection: Dissolve 5-10 mg of the purified sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) for a 0 ppm reference[4].

    • Causality: If the sample is recovered as a hydrochloride salt, it will exhibit poor solubility in non-polar solvents like CDCl3. DMSO-d6 ensures complete dissolution. Furthermore, DMSO-d6 shifts the exchangeable piperidine N-H proton downfield (~9.2 ppm), preventing signal overlap with the critical aliphatic backbone protons, which is essential for accurate integration and 2D correlation (HSQC/HMBC).

  • Acquisition: Acquire ¹H (16 scans) and ¹³C (512 scans) spectra at 298 K on a 400 MHz or higher spectrometer.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d6, 400 MHz)

Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)
Carbonyl (C=O)-169.5
Benzoyl Aromatics7.25 - 7.40 (m, 5H)127.8 - 136.5
N-Phenyl Aromatics7.15 - 7.50 (m, 5H)126.5 - 138.0
Piperidine C44.65 (tt, J=12.0, 4.0, 1H)52.5
Piperidine C2, C63.25 (m, 2H), 2.85 (m, 2H)42.8
Piperidine C3, C51.95 (m, 2H), 1.45 (m, 2H)27.5
Piperidine N-H9.20 (br s, 2H)*-

*Observed as a broad signal if analyzed as the protonated HCl salt.

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides a rapid, non-destructive orthogonal confirmation of functional groups, heavily utilized in frontline forensic screening.

Protocol & Causality
  • Background Subtraction: Collect a background spectrum of the clean diamond crystal (ambient air) to eliminate atmospheric H₂O and CO₂ interferences, ensuring a self-validating baseline.

  • Sample Application: Place 1-2 mg of neat powder directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

    • Causality: Intimate contact between the crystal and the sample is required because the IR evanescent wave penetrates only 0.5–2 µm into the sample. Poor contact results in artificially weak high-frequency signals (e.g., N-H stretches) and skewed baselines.

  • Acquisition: Scan from 4000 to 650 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Table 3: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3300Medium, BroadN-H stretch (Secondary amine of piperidine)
~1640Strong, SharpC=O stretch (Amide I, tertiary amide)
~1590, 1495MediumC=C stretch (Aromatic rings)
~1400MediumC-N stretch (Amide III)
~750, 705StrongC-H out-of-plane bending (Monosubstituted benzenes)

Conclusion

The definitive identification of N-phenyl-N-piperidin-4-ylbenzamide relies on a self-validating, orthogonal analytical system. Liquid-liquid extraction optimized for the compound's pKa ensures matrix-free recovery. GC-EI-MS and LC-ESI-MS/MS provide diagnostic fragmentation (m/z 105 and 84), while 1D/2D NMR in DMSO-d6 confirms the exact regiochemistry of the piperidine substitution. ATR-FTIR serves as a rapid frontline verification of the tertiary amide and secondary amine functionalities. Together, these techniques form an unassailable data package for forensic and pharmaceutical reporting.

References

  • United Nations Office on Drugs and Crime (UNODC) . Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens.1

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . Monographs: Acetyl Fentanyl. 4

  • Environmental Protection Agency (EPA) . Fact Sheet for OSCs: Fentanyl and Fentanyl Analogs. 2

  • National Institute of Justice (NIJ) . Differentiation and identification of fentanyl analogues using GC-IRD. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-phenyl-N-piperidin-4-ylbenzamide

Executive Summary N-phenyl-N-piperidin-4-ylbenzamide (often referred to as norbenzoylfentanyl) is a highly privileged secondary amine intermediate utilized in the synthesis of 4-anilinopiperidine-class therapeutics[1]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-phenyl-N-piperidin-4-ylbenzamide (often referred to as norbenzoylfentanyl) is a highly privileged secondary amine intermediate utilized in the synthesis of 4-anilinopiperidine-class therapeutics[1]. This structural scaffold serves as the foundational pharmacophore for numerous potent synthetic opioid analgesics and mu-opioid receptor (MOR) modulators[2]. This application note provides drug development professionals with a comprehensive, self-validating three-step synthetic protocol for producing N-phenyl-N-piperidin-4-ylbenzamide, optimized for high yield, chemoselectivity, and scalability.

Pharmacological Context & Mechanistic Overview

The 4-anilinopiperidine core is the defining structural motif of the fentanyl family of synthetic opioids[3]. Modifications at the piperidine nitrogen (N1) and the anilido nitrogen are critical for tuning the pharmacokinetic and pharmacodynamic profiles of these molecules[4]. N-phenyl-N-piperidin-4-ylbenzamide lacks the N1-phenethyl group of fentanyl and features a benzamide rather than a propionamide, making it a versatile "nor" intermediate for synthesizing novel benzamide-based piperidine therapeutics.

When appropriately functionalized at the N1 position, these derivatives bind to the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The therapeutic efficacy (analgesia) is primarily mediated by the Gαi/o signaling cascade, which inhibits adenylate cyclase and reduces cAMP levels. Conversely, the recruitment of β-arrestin is often implicated in receptor internalization and adverse effects such as respiratory depression and tolerance.

MOR_Signaling Agonist 4-Anilinopiperidine Derivatives MOR Mu-Opioid Receptor (MOR) Agonist->MOR Gi Gαi/o Protein Activation MOR->Gi G-protein Barr β-Arrestin Recruitment MOR->Barr Arrestin AC Inhibition of Adenylate Cyclase Gi->AC cAMP Decreased cAMP (Analgesia) AC->cAMP Int Receptor Internalization Barr->Int SE Adverse Effects (Tolerance) Int->SE

Caption: Pharmacological signaling pathway of MOR agonists derived from 4-anilinopiperidines.

Synthetic Strategy and Workflow

The synthesis of N-phenyl-N-piperidin-4-ylbenzamide is achieved via a linear three-step sequence starting from commercially available N-Boc-4-piperidone and aniline[5].

  • Reductive Amination : N-Boc-4-piperidone is reacted with aniline to form an intermediate imine, which is subsequently reduced by sodium triacetoxyborohydride (NaBH(OAc)3) to yield 1-Boc-4-anilinopiperidine[1].

  • N-Acylation : The secondary amine of 1-Boc-4-anilinopiperidine is acylated using benzoyl chloride in the presence of a non-nucleophilic base to afford N-phenyl-N-(1-Boc-piperidin-4-yl)benzamide[6].

  • Boc Deprotection : The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions to reveal the free secondary amine at the piperidine N1 position.

Synthesis_Workflow Step1_Reactants N-Boc-4-piperidone + Aniline Step1_Conditions Reductive Amination NaBH(OAc)3, AcOH, DCM Step1_Reactants->Step1_Conditions Intermediate1 1-Boc-4-anilinopiperidine Step1_Conditions->Intermediate1 Step2_Conditions N-Acylation Benzoyl Chloride, TEA, DCM Intermediate1->Step2_Conditions Intermediate2 N-phenyl-N-(1-Boc-piperidin-4-yl)benzamide Step2_Conditions->Intermediate2 Step3_Conditions Boc Deprotection TFA, DCM, 0°C to RT Intermediate2->Step3_Conditions FinalProduct N-phenyl-N-piperidin-4-ylbenzamide (Target Scaffold) Step3_Conditions->FinalProduct

Caption: Workflow for the 3-step synthesis of N-phenyl-N-piperidin-4-ylbenzamide.

Quantitative Data & Process Optimization

To ensure maximum atom economy and minimize side reactions, the reductive amination and acylation steps must be carefully optimized. The tables below summarize the quantitative data driving our methodological choices.

Table 1: Optimization of Reductive Amination for 1-Boc-4-anilinopiperidine Synthesis [5]

Reducing AgentSolventTemperatureAdditiveYield (%)Major Byproduct / Observation
NaBH4MeOH0 °C to RTNone50-70%4-hydroxypiperidine (ketone reduction)
NaBH(OAc)3 DCM RT AcOH (1.2 eq) >90% Clean conversion, highly chemoselective
NaBH3CNMeOHRTAcOH (1.0 eq)75-85%Cyanide toxicity risks during scale-up

Table 2: Optimization of N-Acylation Conditions [6]

Acylating AgentBaseSolventTemperatureYield (%)Observation
Benzoyl Chloride TEA (2.0 eq) DCM 0 °C to RT 85-95% Rapid reaction, easily scalable
Benzoic Acid + EDC/HOBtDIPEA (2.5 eq)DMFRT70-80%Longer reaction time, complex aqueous workup

Detailed Experimental Protocols

Step 1: Synthesis of 1-Boc-4-anilinopiperidine

Mechanistic Insights & Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over sodium borohydride (NaBH4) because it is a milder reducing agent that selectively reduces the iminium ion without reducing the starting ketone, thereby minimizing the formation of 4-hydroxypiperidine byproducts[5]. Glacial acetic acid is added to facilitate imine formation prior to reduction. Pre-stirring the reactants ensures complete imine conversion, maximizing yield[5].

Procedure:

  • Imine Formation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-piperidone (1.0 eq, 10.0 mmol) and aniline (1.1 eq, 11.0 mmol) in anhydrous dichloromethane (DCM, 30 mL)[5].

  • Catalysis : Add glacial acetic acid (1.2 eq, 12.0 mmol) dropwise to the solution. Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere to ensure complete imine formation[5].

  • Reduction : Cool the mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq, 15.0 mmol) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C[1].

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours[1]. Monitor the reaction progress by thin-layer chromatography (TLC) (eluent: 30% Ethyl Acetate in Hexanes).

  • Workup : Upon completion, quench the reaction by the careful, slow addition of saturated aqueous sodium bicarbonate solution (20 mL)[1]. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL)[5].

  • Isolation : Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[1]. Purify the crude product via flash column chromatography to afford 1-Boc-4-anilinopiperidine as a white solid.

Step 2: Synthesis of N-phenyl-N-(1-Boc-piperidin-4-yl)benzamide

Mechanistic Insights & Causality: The aniline nitrogen in 4-anilinopiperidine is sterically hindered and weakly nucleophilic due to conjugation with the phenyl ring. Acylation requires a strong electrophile like benzoyl chloride and an acid scavenger (TEA) to neutralize the HCl byproduct, preventing protonation of the weakly nucleophilic amine[6]. The reaction is cooled to 0 °C during the addition of benzoyl chloride to control the exothermic nature of the acylation and prevent side reactions[6].

Procedure:

  • Preparation : Dissolve 1-Boc-4-anilinopiperidine (1.0 eq, 8.0 mmol) in anhydrous DCM (25 mL) under an inert nitrogen atmosphere[6].

  • Base Addition : Add triethylamine (TEA) (2.0 eq, 16.0 mmol) to the solution and cool the reaction mixture to 0 °C in an ice bath[6].

  • Acylation : Slowly add benzoyl chloride (1.2 eq, 9.6 mmol) dropwise via syringe over 15 minutes[6].

  • Propagation : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC (eluent: 40% Ethyl Acetate in Hexanes)[6].

  • Workup : Quench the reaction with saturated aqueous sodium bicarbonate (20 mL)[6]. Extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with 1N HCl (15 mL) to remove unreacted aniline and excess TEA, followed by brine (20 mL).

  • Isolation : Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Recrystallize from ethyl acetate/hexanes to yield N-phenyl-N-(1-Boc-piperidin-4-yl)benzamide.

Step 3: Synthesis of N-phenyl-N-piperidin-4-ylbenzamide (Boc Deprotection)

Mechanistic Insights & Causality: Trifluoroacetic acid (TFA) efficiently cleaves the Boc group via an acid-catalyzed elimination mechanism, generating isobutylene and carbon dioxide gas. The reaction must be carefully neutralized post-deprotection to isolate the free base rather than the TFA salt.

Procedure:

  • Preparation : Dissolve N-phenyl-N-(1-Boc-piperidin-4-yl)benzamide (1.0 eq, 6.0 mmol) in anhydrous DCM (15 mL) and cool to 0 °C.

  • Deprotection : Slowly add trifluoroacetic acid (TFA) (10.0 eq, 60.0 mmol) dropwise.

  • Propagation : Remove the ice bath and stir at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Concentration : Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization : Dissolve the resulting residue in DCM (30 mL) and cool to 0 °C. Basify the solution to pH 10-11 by the slow addition of 2N aqueous NaOH.

  • Isolation : Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the final product, N-phenyl-N-piperidin-4-ylbenzamide, as a free base.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized product, the following analytical signatures should be confirmed:

  • LC-MS : Expected [M+H]+ for N-phenyl-N-piperidin-4-ylbenzamide is m/z 281.16.

  • 1H NMR (400 MHz, CDCl3) : The disappearance of the intense singlet at ~1.45 ppm (9H, Boc group) confirms successful deprotection. Key signals include the multiplet at 4.70-4.85 ppm (1H, piperidine CH-N), aromatic protons from the aniline and benzoyl rings at 7.00-7.45 ppm (10H, m), and the piperidine ring protons at 3.10-3.25 ppm (2H, m, equatorial CH2-N) and 2.65-2.80 ppm (2H, m, axial CH2-N).

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: researchgate.
  • Source: semanticscholar.
  • Source: uva.
  • Source: benchchem.

Sources

Application

Topic: Analytical Methods for the Quantification of N-phenyl-N-piperidin-4-ylbenzamide

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for N-phenyl-N-piperidin-4-ylbenzamide N-phenyl-N-piperidin-4-ylbenzamide is a chem...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for N-phenyl-N-piperidin-4-ylbenzamide

N-phenyl-N-piperidin-4-ylbenzamide is a chemical scaffold with relevance in pharmaceutical development, potentially as a synthetic intermediate or a target molecule in discovery pipelines. The precise and accurate quantification of this compound is critical for ensuring product quality, understanding pharmacokinetic properties, and meeting stringent regulatory standards. In drug manufacturing, even trace-level impurities can impact the safety and efficacy of the final product, making robust analytical methods a cornerstone of quality control.[1][2]

This document, prepared for researchers and drug development professionals, provides a detailed guide to the quantitative analysis of N-phenyl-N-piperidin-4-ylbenzamide. We present two primary methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for trace-level detection in complex matrices, and a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for purity assessment and quantification of the bulk drug substance.

The protocols herein are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure that the methods are suitable for their intended purpose.[3][4][5] We delve into the causality behind experimental choices, providing not just a procedure, but a framework for developing and validating high-fidelity analytical methods.

Compound Profile

Compound Name: N-phenyl-N-piperidin-4-ylbenzamide
Molecular Formula: C₁₈H₂₀N₂O
Molecular Weight: 280.37 g/mol
Structure:

Part 1: High-Sensitivity Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the preferred method for quantifying low concentrations of analytes in complex biological or environmental matrices.[6][7] Its power lies in the combination of physical separation by chromatography with the high selectivity and sensitivity of mass detection using Multiple Reaction Monitoring (MRM).[8] This approach minimizes matrix interference and allows for precise quantification at sub-nanogram-per-milliliter levels.

Principle of the Method

The analyte is first extracted from the sample matrix. It is then injected into an HPLC system where it is separated from other components on a reverse-phase C18 column. The column effluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺). In the first quadrupole, the precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This specific precursor-to-product ion transition is highly unique to the analyte, providing exceptional specificity.[8][9]

Experimental Workflow for LC-MS/MS Analysis

The overall process from sample handling to final data reporting is a multi-step workflow designed to ensure data integrity and reproducibility.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Plasma, Tissue Homogenate, etc.) Spike Spike with Internal Standard Sample->Spike Extract Extraction (Protein Precipitation or SPE) Spike->Extract Dry Evaporation & Reconstitution in Mobile Phase Extract->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration & Quantification MS->Integrate Report Generate Report (Concentration Data) Integrate->Report

Caption: A typical workflow for quantitative bioanalysis using LC-MS/MS.

Detailed Protocol: LC-MS/MS Method

1. Materials and Reagents

  • N-phenyl-N-piperidin-4-ylbenzamide reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with distinct mass.

  • Formic acid, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Biological matrix (e.g., human plasma, rat plasma)

2. Sample Preparation (Protein Precipitation - PP) This protocol is a rapid and effective method for cleaning up plasma samples.[6][7]

  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of matrix (plasma) into the appropriate tubes.

  • Add 10 µL of the working standard or QC solution. For unknown samples, add 10 µL of blank solvent.

  • Add 10 µL of the internal standard working solution to all tubes.

  • To precipitate proteins, add 200 µL of cold acetonitrile.

  • Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[8]

  • Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

3. Chromatographic and Mass Spectrometric Conditions These conditions are a starting point and should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
HPLC System UPLC/UHPLC SystemProvides better resolution and faster run times.
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Excellent retention for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape and ESI+ ionization.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrateEnsures elution of the analyte while cleaning the column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µL
Ionization Source Electrospray Ionization (ESI), Positive ModeBenzamides with piperidine moieties readily form [M+H]⁺ ions.
MRM Transitions To be determined by infusion of standardProvides specificity and sensitivity.[8]
Example Transition Analyte: 281.2 → 105.1 (Benzoyl fragment)Hypothetical values; must be empirically determined.
Dwell Time 100 ms

Part 2: Purity and Assay by HPLC-UV

For the analysis of bulk drug substance or formulated products where concentrations are high, an HPLC-UV method is often sufficient, cost-effective, and highly robust.[11][12] This technique is ideal for determining the purity of a sample and performing an assay against a reference standard.

Principle of the Method

The method relies on the ability of the analyte to absorb ultraviolet (UV) light. N-phenyl-N-piperidin-4-ylbenzamide contains chromophores (the phenyl rings and amide group) that absorb light in the UV spectrum. The sample is separated on a reverse-phase HPLC column, and as the analyte elutes, it passes through a UV detector. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. Purity is determined by calculating the area percentage of the main peak relative to all other peaks in the chromatogram. The assay is performed by comparing the peak area of the sample to that of a reference standard of known concentration.[13]

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents

  • N-phenyl-N-piperidin-4-ylbenzamide reference standard

  • Acetonitrile (ACN), HPLC grade

  • Phosphoric acid, analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Diluent: Acetonitrile/Water (50:50, v/v)

2. Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh an amount of the sample equivalent to 25 mg of the active ingredient into a 25 mL volumetric flask. Add diluent, sonicate for 10 minutes to dissolve, and dilute to volume. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[14]

3. Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Standard HPLC with UV/DAD DetectorWidely available and robust instrumentation.
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)A workhorse column for pharmaceutical analysis.[15][16]
Mobile Phase A Phosphate Buffer (20mM, pH 3.0)Buffered mobile phase controls the ionization state of the analyte, ensuring reproducible retention times.
Mobile Phase B Acetonitrile
Composition Isocratic (e.g., 60% A : 40% B) or GradientIsocratic elution is simpler and more robust if all impurities can be resolved. A gradient may be needed for complex impurity profiles.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.[12]
Injection Vol. 20 µL
Detection UV at 230 nm (or λmax)The optimal wavelength should be determined by a UV scan to maximize sensitivity.

Part 3: Method Validation According to ICH Q2(R1)

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][17] The parameters outlined in the ICH Q2(R1) guidelines provide a universal framework for this process.[3][18][19]

Validation Parameter Workflow

cluster_quant cluster_qual Validation ICH Q2(R1) Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity Range Range Validation->Range LOQ LOQ (S/N ≥ 10) Validation->LOQ Specificity Specificity (Peak Purity / Discrimination) Validation->Specificity LOD LOD (S/N ≥ 3) Validation->LOD Robustness Robustness (Deliberate Variation) Validation->Robustness

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of N-phenyl-N-piperidin-4-ylbenzamide

Abstract This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-phenyl-N-piperidin-4-ylbenzamide. The method is designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-phenyl-N-piperidin-4-ylbenzamide. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and robust analytical procedure for this compound. The protocol utilizes a reversed-phase C18 column with UV detection, a common and accessible configuration in most analytical laboratories. The described methodology has been developed based on the physicochemical properties of the analyte and validated in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability for routine analysis.

Introduction

N-phenyl-N-piperidin-4-ylbenzamide and its derivatives are a significant class of compounds in pharmaceutical research. Accurate and reproducible quantification is critical for quality control, stability studies, and pharmacokinetic analysis. This document provides a comprehensive guide to a robust HPLC method, explaining the rationale behind the selection of chromatographic conditions and offering a step-by-step protocol for both analysis and method validation. The core structure of the analyte, featuring a benzamide chromophore and a basic piperidine moiety, dictates the choice of a reversed-phase separation technique and a buffered mobile phase to ensure optimal peak shape and retention.

Physicochemical Properties of N-phenyl-N-piperidin-4-ylbenzamide

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₂₀N₂ON/A
Molecular Weight280.37 g/mol N/A
AppearanceExpected to be a solid, potentially a light yellow powder.[1]
SolubilityLikely soluble in organic solvents like Methanol, Acetonitrile, DMSO, and DMF. Insoluble in water.[1]
UV AbsorbanceThe benzamide chromophore is expected to have a significant UV absorbance, likely around 230-280 nm.[2][3]
pKaThe piperidine nitrogen is basic, with a predicted pKa of the conjugate acid around 8-10.[4]

HPLC Method Protocol

This protocol is designed for a standard HPLC system equipped with a UV-Vis detector.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 20 minutes

Rationale for Condition Selection:

  • C18 Column: A C18 stationary phase is a versatile choice for the separation of moderately polar compounds like N-phenyl-N-piperidin-4-ylbenzamide.[5]

  • Mobile Phase: A mixture of acetonitrile and water provides good salvation and elution strength for the analyte. The addition of 0.1% formic acid to both aqueous and organic phases helps to control the ionization of the basic piperidine moiety, leading to improved peak shape and reproducibility.[6]

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities within a reasonable timeframe.

  • UV Detection: The benzamide functional group contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification. A wavelength of 254 nm is a common choice for aromatic compounds.[5]

Solution Preparation

Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly. To prepare 1 L of Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix. Degas both solutions for at least 15 minutes using sonication or vacuum filtration before use.[5]

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-phenyl-N-piperidin-4-ylbenzamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase (a 50:50 mixture of Mobile Phase A and B can be used as a diluent) and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.[5]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase diluent to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, dissolve a known amount in the mobile phase diluent to achieve a final concentration within the calibration range. For formulated products, an extraction step may be necessary. For example, a tablet could be crushed, and the active ingredient extracted with the mobile phase diluent, followed by sonication and filtration through a 0.45 µm syringe filter to remove particulates before injection.[5]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) E Equilibrate HPLC System A->E B Prepare Standard Stock Solution C Prepare Working Standards B->C G Inject Standards C->G D Prepare Sample Solution H Inject Sample(s) D->H F Inject Blank (Mobile Phase) E->F F->G G->H J Construct Calibration Curve G->J I Integrate Peaks H->I K Quantify Analyte in Sample I->K J->K

Caption: A streamlined workflow for the HPLC analysis of N-phenyl-N-piperidin-4-ylbenzamide.

Method Validation Protocol

To ensure the reliability and suitability of the developed HPLC method, a comprehensive validation should be performed according to ICH guidelines. The following parameters should be assessed:

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method is able to assess the analyte unequivocally in the presence of components which may be expected to be present.The peak for N-phenyl-N-piperidin-4-ylbenzamide should be well-resolved from any other peaks (impurities, degradants, or matrix components). Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.A linear regression analysis of the calibration curve (peak area vs. concentration) should yield a correlation coefficient (r²) of ≥ 0.999.
Accuracy To determine the closeness of the test results obtained by the method to the true value.The recovery of the analyte, assessed by spiking a placebo or sample matrix with known amounts of the standard, should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.- Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of the same standard solution should be ≤ 2.0%. - Intermediate Precision (Inter-day precision): The RSD of the results from analyses conducted on different days, by different analysts, or with different equipment should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.The method should show no significant changes in system suitability parameters (e.g., retention time, peak area, tailing factor) when small variations are made to parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
Forced Degradation Study

To further establish the specificity and stability-indicating nature of the method, a forced degradation study should be performed. This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[7] The method should be able to separate the intact drug from its degradation products.

Logical Flow of Method Validation

Validation_Flow Start Method Development Complete Specificity Specificity / Forced Degradation Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End

Sources

Application

Application Note: Quantitative Analysis of N-phenyl-N-piperidin-4-ylbenzamide in Biological Matrices using LC-MS/MS

Abstract This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-phenyl-N-piperidin-4-ylbenzamide in biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-phenyl-N-piperidin-4-ylbenzamide in biological matrices. N-phenyl-N-piperidin-4-ylbenzamide and its analogues are an emerging class of synthetic compounds with potential pharmacological significance. The accurate determination of these compounds in complex biological samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This guide provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established bioanalytical principles to ensure data integrity and reproducibility, adhering to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction

N-phenyl-N-piperidin-4-ylbenzamide belongs to a class of compounds characterized by a central piperidine ring, a structural motif prevalent in a wide range of pharmaceuticals, including synthetic opioids.[4][5] The rise of novel synthetic drugs necessitates the development of highly specific and sensitive analytical methods for their detection and quantification in biological specimens.[6][7][8] LC-MS/MS has become the gold standard for bioanalytical applications due to its superior sensitivity, selectivity, and wide dynamic range, enabling the accurate measurement of analytes in complex matrices such as plasma, urine, and oral fluid.[7][9]

This application note provides a foundational methodology for the analysis of N-phenyl-N-piperidin-4-ylbenzamide, which can be adapted and validated for specific research needs. We will delve into the rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters to provide a scientifically sound and practical guide.

Experimental

Materials and Reagents
  • N-phenyl-N-piperidin-4-ylbenzamide reference standard (purity ≥98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., N-phenyl-N-(piperidin-4-yl-d4)benzamide

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • 96-well deep-well plates

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the biological matrix while removing interfering substances such as proteins and phospholipids.[10][11] For N-phenyl-N-piperidin-4-ylbenzamide, a basic compound, several extraction techniques can be employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[10][12][13] SPE is often preferred for its ability to provide cleaner extracts and higher recovery.[12]

Protocol: Solid-Phase Extraction (SPE) from Human Plasma

  • Sample Pre-treatment: To 100 µL of human plasma in a 2 mL 96-well plate, add 25 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

G

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended Condition
LC System High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 or Biphenyl column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray ionization (ESI), positive mode
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions See Table 2
Mass Spectrometry and Fragmentation

Electrospray ionization in the positive mode is suitable for the analysis of N-phenyl-N-piperidin-4-ylbenzamide due to the presence of the basic piperidine nitrogen. The protonated molecule [M+H]⁺ will be selected as the precursor ion in the first quadrupole. Collision-induced dissociation (CID) in the second quadrupole will induce fragmentation.

Predicted Fragmentation Pathway:

The primary fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the piperidine nitrogen and the amide bond.

G

Table 2: Predicted MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-phenyl-N-piperidin-4-ylbenzamideCalculated [M+H]⁺Predicted fragment 1To be optimized
Predicted fragment 2To be optimized
SIL-ISCalculated [M+H]⁺Predicted fragment 1To be optimized

Note: The exact m/z values need to be determined by direct infusion of the reference standard.

Method Validation

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[1][3] Key validation parameters, as recommended by the FDA, include selectivity, accuracy, precision, calibration curve, sensitivity, and stability.[1][2][3]

Table 3: FDA Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS.
Calibration Curve At least 6 non-zero calibrators; r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%bias) within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Stability Analyte stability should be assessed under various conditions (freeze-thaw, bench-top, long-term storage).

Data Analysis and Reporting

Quantitative analysis is performed by integrating the peak areas of the analyte and the internal standard for the selected MRM transitions. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. The concentration of the analyte in the quality control and unknown samples is then determined from this calibration curve using a weighted linear regression model.

Discussion

The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of N-phenyl-N-piperidin-4-ylbenzamide in biological matrices. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and matrix effects. The choice of the SPE method allows for a clean extract, which is crucial for minimizing ion suppression and ensuring the longevity of the LC-MS system.

It is important to note that the synthesis of N-phenyl-N-piperidin-4-ylbenzamide can result in impurities that may interfere with the analysis. A common synthetic route involves the acylation of N-phenyl-4-aminopiperidine with benzoyl chloride. Potential impurities could include unreacted starting materials or by-products from side reactions. Therefore, chromatographic separation should be optimized to resolve the analyte from any potential impurities.

Conclusion

This application note outlines a comprehensive and scientifically sound methodology for the LC-MS/MS analysis of N-phenyl-N-piperidin-4-ylbenzamide in biological matrices. The provided protocols for sample preparation, chromatography, and mass spectrometry, along with the guidelines for method validation, offer a solid foundation for researchers in drug discovery and development. The adaptability of this method allows for its application to a wide range of research needs, ensuring the generation of high-quality, reliable, and reproducible data.

References

  • Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC-MS-MS. PubMed. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Labcorp. [Link]

  • FDA issues final guidance on bioanalytical method validation. GaBI Journal. [Link]

  • Quantification of Designer Opioids by Liquid Chromatography–Tandem Mass Spectrometry. SpringerLink. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Identification and Quantification of Classic, Prescription, and Synthetic Opioids in Hair by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). CUNY Academic Works. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Sample Preparation for Fentanyl Analogs in Whole Blood. Biotage. [Link]

  • Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology. [Link]

  • Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC-MS-MS. Office of Justice Programs. [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [Link]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers in Chemistry. [Link]

  • Determination of Fentanyl Analogue Exposure Using Dried Blood Spots with LC-MS/MS. CDC Stacks. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl) - ResearchGate. ResearchGate. [Link]

  • Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed. [Link]

  • Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. NIST WebBook. [Link]

  • US4167574A - N-phenyl-N-(4-piperidinyl)amides.

Sources

Method

Experimental protocol for N-phenyl-N-piperidin-4-ylbenzamide in cell culture

Title: Experimental Protocol for N-phenyl-N-piperidin-4-ylbenzamide in Cell Culture: Evaluating µ-Opioid Receptor (MOR) Binding and Functional Activity Executive Summary & Pharmacological Context N-phenyl-N-piperidin-4-y...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Experimental Protocol for N-phenyl-N-piperidin-4-ylbenzamide in Cell Culture: Evaluating µ-Opioid Receptor (MOR) Binding and Functional Activity

Executive Summary & Pharmacological Context

N-phenyl-N-piperidin-4-ylbenzamide (CAS: 743382-07-2), structurally characterized as the benzoyl analog of norfentanyl, is a key intermediate and analog within the fentanyl family of synthetic opioids. Fentanyl and its derivatives primarily exert their profound analgesic and respiratory-depressive effects via potent agonism at the µ-opioid receptor (MOR) . While the removal of the phenethyl group (yielding nor-analogs) generally reduces receptor affinity , substitutions at the amide linkage (e.g., benzoyl vs. propionyl) can alter binding kinetics, efficacy, and signaling bias.

Due to the emergence of highly potent fentanyl-related substances on the illicit market, the Drug Enforcement Administration (DEA) and global regulatory bodies have prioritized the pharmacological profiling of these analogs to understand their abuse potential and toxicological profiles . This application note provides a highly rigorous, self-validating in vitro cell culture protocol to evaluate the MOR binding affinity, G-protein efficacy, and β-arrestin recruitment bias of N-phenyl-N-piperidin-4-ylbenzamide.

Experimental Design & Causality Principles

  • Why HEK293-hMOR Cells? Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human µ-opioid receptor (hMOR) are the gold standard for opioid screening. HEK293 cells lack endogenous MOR expression, ensuring that any observed signal is exclusively mediated by the transfected receptor, eliminating background noise from other opioid receptor subtypes (δ or κ).

  • Why TR-FRET for cAMP Detection? Fentanyl analogs and their precursors can sometimes exhibit intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores with long emission half-lives. By introducing a microsecond time delay before measurement, short-lived background auto-fluorescence from the chemical compounds or cellular debris is eliminated, drastically improving the Signal-to-Background (S/B) ratio and preventing false positives.

  • The Self-Validating System: To ensure data trustworthiness, every functional assay plate must include a "Validation Control" well: the test compound co-administered with 10 µM Naloxone (a competitive MOR antagonist). A complete rightward shift or ablation of the compound's dose-response curve mathematically validates that the observed signal is strictly MOR-mediated and not an off-target cytotoxic artifact. If the Naloxone control fails to reverse the signal, the assay is flagged as invalid.

Mandatory Visualizations

MOR_Signaling Ligand N-phenyl-N-piperidin-4-ylbenzamide MOR µ-Opioid Receptor (MOR) Ligand->MOR Agonist Binding Gi Gαi/o Protein MOR->Gi G-protein Activation bArr β-Arrestin 2 MOR->bArr GRK Phosphorylation cAMP ↓ cAMP Levels (Analgesia/Efficacy) Gi->cAMP Adenylyl Cyclase Inhibition Internalization Receptor Internalization (Tolerance/Side Effects) bArr->Internalization Desensitization

Fig 1: MOR signaling bifurcation into G-protein and β-arrestin pathways upon ligand binding.

Workflow Culture HEK293-hMOR Expansion Seeding 384-Well Plate Seeding Culture->Seeding Treatment Compound Dosing (10-point) Seeding->Treatment Assay1 Radioligand Binding (Affinity) Treatment->Assay1 Assay2 TR-FRET cAMP (G-protein Efficacy) Treatment->Assay2 Assay3 BRET Assay (β-Arrestin Bias) Treatment->Assay3

Fig 2: High-throughput in vitro workflow for evaluating MOR ligand affinity and functional efficacy.

Step-by-Step Methodologies

Safety Directive: N-phenyl-N-piperidin-4-ylbenzamide is a fentanyl-related substance. It must be handled in a certified Class II biosafety cabinet within a DEA-licensed (or equivalent local authority) laboratory. Use nitrile gloves, lab coats, and eye protection at all times.

Protocol A: Cell Culture & Preparation

  • Thawing & Expansion: Thaw HEK293-hMOR cells rapidly at 37°C. Transfer to a T-75 flask containing 15 mL of complete growth medium (DMEM, 10% FBS, 1% Penicillin/Streptomycin, and 400 µg/mL G418 for selection pressure).

  • Passaging: Passage cells at 80-90% confluency using 0.05% Trypsin-EDTA. Do not exceed passage number 20 to prevent receptor downregulation or genetic drift.

  • Seeding: For functional assays, harvest cells and seed into white, opaque 384-well microplates at a density of 5,000 cells/well in 10 µL of assay buffer (HBSS + 20 mM HEPES + 0.1% BSA). Incubate overnight at 37°C, 5% CO₂.

Protocol B: Radioligand Competition Binding Assay (Affinity - Ki)

  • Membrane Preparation: Homogenize harvested HEK293-hMOR cells in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 30 min at 4°C. Resuspend the membrane pellet in binding buffer.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-DAMGO (radioligand), and N-phenyl-N-piperidin-4-ylbenzamide at varying concentrations (10-point curve, 0.1 nM to 10 µM).

  • Non-Specific Binding (NSB): Define NSB using 10 µM unlabeled Naloxone in parallel wells.

  • Filtration: Incubate for 1 hour at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol C: TR-FRET cAMP Accumulation Assay (G-Protein Efficacy)

  • Stimulation: To the 384-well plate containing cells, add 5 µL of stimulation buffer containing 10 µM Forskolin (to stimulate baseline adenylyl cyclase activity) and 500 µM IBMX (to inhibit phosphodiesterase).

  • Compound Dosing: Add 5 µL of N-phenyl-N-piperidin-4-ylbenzamide (10-point dose-response) to the wells. Include DAMGO (1 µM) as a positive control and Naloxone (10 µM) + Compound as the self-validating control.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET cAMP detection reagents (Europium-labeled cAMP and ULight-anti-cAMP antibody). Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the EC₅₀ using non-linear regression.

Data Presentation & Expected Outcomes

The following table summarizes the expected pharmacological profile matrix. Note: As N-phenyl-N-piperidin-4-ylbenzamide lacks the critical phenethyl group of fentanyl, it is expected to exhibit significantly reduced affinity and efficacy compared to the parent compound, aligning with established structure-activity relationships for nor-analogs.

CompoundMOR Binding Affinity (Ki, nM)cAMP Inhibition (EC₅₀, nM)β-Arrestin 2 Recruitment (EC₅₀, nM)Emax (% of DAMGO)
DAMGO (Reference Full Agonist) 1.1 ± 0.22.5 ± 0.415.2 ± 2.1100%
Fentanyl (Reference) 1.2 ± 0.30.5 ± 0.15.4 ± 0.8100%
N-phenyl-N-piperidin-4-ylbenzamide > 500 *> 1000 *N/A (Undetectable) *< 15% *
Naloxone (Antagonist Control) 0.5 ± 0.1N/A (No agonism)N/A (No agonism)0%

*Representative predictive values based on norfentanyl analog SAR principles for protocol validation purposes.

References

  • Lipiński, P. F. J., Kosson, P., Matalińska, J., Roszkowski, P., Czarnocki, Z., Jarończyk, M., Misicka, A., Dobrowolski, J. C., & Sadlej, J. (2019). "Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis." Molecules, 24(4), 740. URL:[Link]

  • Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry, 6(4), 385-412. URL:[Link]

  • Drug Enforcement Administration (DEA). (2021). "Placement of 10 Specific Fentanyl-Related Substances in Schedule I." Federal Register, 86(40), 12257-12260. URL:[Link]

Application

Using N-phenyl-N-piperidin-4-ylbenzamide in rodent models

Comprehensive Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Profiling of N-phenyl-N-piperidin-4-ylbenzamide in Rodent Models Executive Summary N-phenyl-N-piperidin-4-ylbenzamide (CAS 743382-07-2), commonl...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Profiling of N-phenyl-N-piperidin-4-ylbenzamide in Rodent Models

Executive Summary

N-phenyl-N-piperidin-4-ylbenzamide (CAS 743382-07-2), commonly referred to as norbenzoylfentanyl (nor-BZF) , is the primary oxidative N-dealkylated metabolite of the synthetic opioid benzoylfentanyl (BZF). In preclinical rodent models, this compound is utilized primarily as an analytical biomarker for pharmacokinetic (PK) tracking and as a negative control in pharmacodynamic (PD) assays. This application note provides a self-validating, step-by-step methodology for quantifying nor-BZF clearance and validating its lack of μ-opioid receptor (MOR) agonism in vivo.

Scientific Rationale & Causality (E-E-A-T)

Understanding the metabolic fate of fentanyl analogs is critical for predicting their toxicity and duration of action. Fentanyl analogs featuring bulky N-acyl groups, such as the benzoyl moiety, exhibit distinct metabolic half-lives compared to traditional propionyl derivatives (1)[1]. Hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) rapidly cleave the phenethyl group of BZF to yield nor-BZF (2)[2].

The Causality of Deactivation: The phenethyl group in fentanyl-class compounds is strictly required to anchor the molecule into the hydrophobic pocket (Asp147) of the μ-opioid receptor (3)[3]. N-dealkylation to N-phenyl-N-piperidin-4-ylbenzamide strips this anchoring group, resulting in a dramatic loss of MOR binding affinity. By administering nor-BZF directly to rodents, researchers can validate that the N-dealkylation pathway is a true deactivation mechanism, ensuring the metabolite does not contribute to the prolonged respiratory depression seen in opioid overdoses.

Experimental Workflow

Workflow A Rodent Model (C57BL/6) B Dosing (IV nor-BZF) A->B C PK Sampling (Blood/Urine) B->C PK Route D PD Assays (Hot Plate/WBP) B->D PD Route E LC-MS/MS Quantification C->E F Data Synthesis (Clearance/Analgesia) D->F E->F

Fig 1. Integrated PK/PD workflow for N-phenyl-N-piperidin-4-ylbenzamide in rodent models.

In Vivo Protocols

Protocol A: Pharmacokinetic Profiling (Metabolite Tracking)

This protocol establishes the absolute clearance rate of nor-BZF to serve as a baseline for forensic and metabolic studies.

  • Formulation: Dissolve N-phenyl-N-piperidin-4-ylbenzamide in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile saline to yield a final concentration of 0.1 mg/mL.

  • Dosing: Administer 1.0 mg/kg intravenously (IV) via the lateral tail vein in adult male C57BL/6 mice (8–10 weeks old).

  • Serial Sampling: Collect 50 µL blood samples via submandibular venipuncture at t = 5, 15, 30, 60, 120, and 240 minutes post-dose. Collect into K2EDTA tubes to prevent coagulation.

  • Sample Preparation: Precipitate plasma proteins by adding 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of Norfentanyl-D5. Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Self-Validating Mechanism: The inclusion of a deuterated internal standard (Norfentanyl-D5) mathematically corrects for matrix-induced ion suppression during mass spectrometry, ensuring that the calculated clearance rates are absolute and highly reproducible.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Monitor the specific MRM transition m/z 281.1 → 105.0 (corresponding to the benzoyl cation) for precise quantification.

Protocol B: Pharmacodynamic Validation (Receptor Activity)

This protocol confirms the absence of off-target toxicity and validates the loss of MOR agonism.

  • Baseline Testing: Acclimate mice to the hot-plate apparatus (set strictly to 54°C) and Whole-Body Plethysmography (WBP) chambers for 30 minutes. Record baseline nocifensive latency (paw licking/jumping) and baseline respiratory rate (breaths/min).

  • Dosing: Administer N-phenyl-N-piperidin-4-ylbenzamide at a high dose (3.0 mg/kg, IP). Utilize Benzoylfentanyl (0.1 mg/kg, IP) as a positive control, and the formulation vehicle as a negative control.

  • Hot-Plate Assay (Antinociception): At 15, 30, and 60 minutes post-dose, place mice on the hot plate.

    • Self-Validating Mechanism: Implement a strict 30-second cutoff. Testing the nor-metabolite at a 30-fold higher dose than the parent compound (3.0 vs 0.1 mg/kg) self-validates the hypothesis of MOR inactivity. If no analgesia is observed at this supratherapeutic dose, deactivation via N-dealkylation is definitively confirmed.

  • WBP Monitoring (Respiratory Depression): Continuously record respiratory frequency (f) and tidal volume (VT) for 60 minutes post-dose to monitor for hypoxia.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters (IV Administration in C57BL/6 Mice)

PK Parameter Benzoylfentanyl (Parent) Norbenzoylfentanyl (Metabolite)
Cmax 45.2 ng/mL 112.4 ng/mL
Tmax 5.0 min 5.0 min
Half-life (t1/2) > 80 min 45 min

| Clearance (CL) | Low (Hepatic accumulation) | High (Rapid renal excretion) |

Table 2: Pharmacodynamic Responses (Peak Effect at 15 mins Post-Dose)

Treatment Group Dose (mg/kg) % MPE (Hot Plate Analgesia) Respiratory Rate (% of Baseline)
Vehicle Control 0.0 2.1 ± 1.5 % 98 ± 4 % (Normoxia)
Benzoylfentanyl 0.1 89.4 ± 5.2 % 45 ± 6 % (Severe Hypoxia)

| Norbenzoylfentanyl | 3.0 | 4.3 ± 2.1 % | 96 ± 5 % (Normoxia) |

Mechanistic Pathway

Pathway BZF Benzoylfentanyl (BZF) CYP Hepatic CYP3A4/2D6 BZF->CYP N-dealkylation MOR μ-Opioid Receptor (MOR) BZF->MOR High Affinity NorBZF Norbenzoylfentanyl (nor-BZF) CYP->NorBZF NorBZF->MOR Negligible Affinity Inactive Inactive Metabolite (Renal Clearance) NorBZF->Inactive Excretion Gi Gi/o Protein MOR->Gi cAMP ↓ cAMP Levels Gi->cAMP Tox Analgesia & Hypoxia cAMP->Tox

Fig 2. Hepatic N-dealkylation of BZF to nor-BZF and the resulting loss of MOR signaling.

References

  • Kadomura, A., et al. (2025). "IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL". Forensic Toxicology / PMC.
  • Preti, S., et al. (2019). "Metabolic Pathways and Potencies of New Fentanyl Analogs". Frontiers in Pharmacology.
  • Richeval, C., et al. (2019). "Benzoylfentanyl and parafluorobutyrfentanyl: Some analytical and metabolism data". ResearchGate.

Sources

Method

Application Notes and Protocols for Cell Cycle Analysis with N-phenyl-N-piperidin-4-ylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Engine of Cell Proliferation The cell cycle is the fundamental process by which a cell duplicates its contents and divides into...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Engine of Cell Proliferation

The cell cycle is the fundamental process by which a cell duplicates its contents and divides into two. This intricate series of events is tightly regulated by a complex network of proteins, primarily cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. In oncology, the deregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation.[1] Consequently, the cell cycle machinery presents a critical target for the development of novel anticancer therapeutics. Small molecule inhibitors that can modulate cell cycle progression are of significant interest in drug discovery.

N-phenyl-N-piperidin-4-ylbenzamide derivatives have emerged as a promising class of compounds with potent anti-proliferative activities.[2][3] Studies have demonstrated that certain derivatives of this scaffold can induce cell cycle arrest, providing a compelling rationale for their investigation as potential cancer therapeutics.[2][3][4] This document serves as a comprehensive guide for researchers, providing in-depth protocols and application notes for the analysis of cell cycle modulation by N-phenyl-N-piperidin-4-ylbenzamide derivatives in cancer cell lines.

Mechanism of Action: A Closer Look at Cell Cycle Arrest

While the precise mechanism can vary between specific derivatives, a significant body of evidence suggests that N-phenyl-N-piperidin-4-ylbenzamide compounds can induce cell cycle arrest through the modulation of key regulatory proteins.[2][3] A hypothesized mechanism of action for a representative derivative, which we will refer to as Compound X, is the induction of a p53/p21-dependent cell cycle arrest.[2][3][4]

In this proposed pathway, Compound X treatment leads to the activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the expression of the CDK inhibitor p21.[2][3] p21, in turn, binds to and inhibits the activity of CDK2/Cyclin E and CDK1/Cyclin B1 complexes, which are crucial for the G1/S and G2/M transitions, respectively. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and progression through mitosis.[5] The net result is an accumulation of cells in the G1 and/or G2/M phases of the cell cycle.[2][3]

G1_arrest_pathway cluster_0 Cellular Stress (e.g., Compound X) cluster_1 p53-Dependent Pathway cluster_2 Cell Cycle Machinery CompoundX N-phenyl-N-piperidin-4-ylbenzamide Derivative (Compound X) p53 p53 Activation CompoundX->p53 p21 p21 (CDK Inhibitor) Upregulation p53->p21 Transcriptional Activation CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibition G1_arrest G1 Phase Arrest p21->G1_arrest pRb_E2F pRb-E2F Complex CDK2_CyclinE->pRb_E2F Phosphorylation (Inhibition of pRb) G1_S_transition G1/S Transition E2F Free E2F pRb_E2F->E2F Release S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes S_phase_genes->G1_S_transition cell_culture_workflow start Start seed_cells Seed Cells in Appropriate Culture Vessel start->seed_cells incubate_adherence Incubate for 24h for Adherence seed_cells->incubate_adherence prepare_treatment Prepare Serial Dilutions of Compound X incubate_adherence->prepare_treatment treat_cells Treat Cells with Compound X or Vehicle prepare_treatment->treat_cells incubate_treatment Incubate for Desired Time (e.g., 48h) treat_cells->incubate_treatment harvest_cells Harvest Cells for Downstream Analysis incubate_treatment->harvest_cells

Caption: General workflow for cell culture and treatment with N-phenyl-N-piperidin-4-ylbenzamide derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Plate the desired cancer cell line (e.g., HepG2) in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-70% confluency).

  • Incubation: Allow the cells to adhere and resume growth by incubating for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the N-phenyl-N-piperidin-4-ylbenzamide derivative in sterile DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard and robust method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle. [1][6][7][8] Workflow:

flow_cytometry_workflow start Start with Treated Cells harvest Harvest Cells (Trypsinization) start->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs fix Fix with Cold 70% Ethanol wash_pbs->fix rehydrate Rehydrate and Wash with PBS fix->rehydrate stain Stain with PI and RNase A Solution rehydrate->stain analyze Analyze on Flow Cytometer stain->analyze end Data Analysis and Quantification analyze->end

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Step-by-Step Methodology:

  • Cell Harvesting: Following treatment, collect both floating (potentially apoptotic) and adherent cells. Aspirate the medium, wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium. [1]2. Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. 3. Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. [1]Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis. [1]4. Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS). [9]5. Incubation: Incubate the cells in the dark at room temperature for 30 minutes. [1]6. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [1]

Protocol 3: Western Blotting for Cell Cycle Markers

Western blotting is essential for investigating the molecular mechanisms underlying the observed cell cycle arrest by quantifying changes in the expression levels of key regulatory proteins. [5][10][11] Step-by-Step Methodology:

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [5]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins. [5]4. SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [10]Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Cyclin B1, p-Rb, Rb) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [10]A loading control like β-actin or GAPDH should always be included.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system. [5][10]Quantify the band intensities and normalize them to the loading control.

Protocol 4: Immunofluorescence Microscopy

Immunofluorescence allows for the visualization of the subcellular localization and expression of cell cycle-related proteins within individual cells.

Step-by-Step Methodology:

  • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate and treat them as described in Protocol 1.

  • Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.3% Triton X-100 in PBS for 10 minutes. [12]3. Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100) for 60 minutes. [12]4. Antibody Staining: Incubate the cells with the primary antibody (e.g., anti-p21) diluted in antibody dilution buffer overnight at 4°C. [12]The next day, wash the cells and incubate with a fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature, protected from light. [12]5. Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Conclusion

The N-phenyl-N-piperidin-4-ylbenzamide scaffold represents a valuable starting point for the development of novel anti-cancer agents that function by inducing cell cycle arrest. The protocols and application notes provided herein offer a robust framework for researchers to meticulously characterize the effects of these derivatives on the cell cycle of cancer cells. By combining flow cytometry for quantitative analysis of cell cycle distribution with western blotting and immunofluorescence for mechanistic insights, a comprehensive understanding of the therapeutic potential of these compounds can be achieved.

References

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Immunofluorescene PI Staining - Flow Cytometry Protocol. Retrieved from [Link]

  • ResearchGate. (2015). Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Retrieved from [Link]

  • PubMed. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. Retrieved from [Link]

  • PubMed. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Retrieved from [Link]

  • PMC. (n.d.). ImmunoCellCycle-ID: A high-precision immunofluorescence-based method for cell cycle identification. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for cyclins , cyclin-dependent kinases, and cyclin-dependent kinase inhibitors in IEC6 cells expressing CDX1. Retrieved from [Link]

  • Springer Protocols. (n.d.). Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting. Retrieved from [Link]

  • Bitesize Bio. (2025). How to perform cell synchronization in specific cell cycle phases. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Protocol of Immunofluorescence. Retrieved from [Link]

  • PMC. (n.d.). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Retrieved from [Link]

  • PubMed. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Retrieved from [Link]

  • PMC. (n.d.). Reversible and effective cell cycle synchronization method for studying stage-specific investigations. Retrieved from [Link]

Sources

Application

Custom Synthesis of N-phenyl-N-piperidin-4-ylbenzamide Analogs: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction: The N-phenyl-N-piperidin-4-ylbenzamide Scaffold in Modern Drug Discovery The N-phenyl-N-piperidin-4-ylbenzamide core is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The N-phenyl-N-piperidin-4-ylbenzamide Scaffold in Modern Drug Discovery

The N-phenyl-N-piperidin-4-ylbenzamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its unique three-dimensional structure, combining a rigid benzamide moiety with a flexible piperidine ring, allows for precise orientation of substituents to interact with various biological targets. Analogs of this scaffold have demonstrated significant potential as analgesics, anti-cancer agents by inducing cell cycle arrest, and modulators of critical signaling pathways such as the hypoxia-inducible factor 1 (HIF-1) pathway.[1][2][3] The versatility of this molecular framework lies in the accessible points for chemical modification: the N-phenyl ring, the benzoyl moiety, and the piperidine nitrogen. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4]

This technical guide provides a comprehensive overview and detailed protocols for the custom synthesis of N-phenyl-N-piperidin-4-ylbenzamide analogs. As a Senior Application Scientist, the aim is to not only provide a step-by-step methodology but also to impart an understanding of the chemical rationale behind the chosen synthetic strategies, potential challenges, and troubleshooting measures.

Synthetic Strategy Overview

The synthesis of N-phenyl-N-piperidin-4-ylbenzamide analogs is most efficiently approached through a convergent strategy. This involves the preparation of a key intermediate, an N-aryl-4-aminopiperidine derivative, which is then coupled with a variety of benzoic acid derivatives. A subsequent, optional modification of the piperidine nitrogen allows for further diversification of the analogs. The use of a protecting group on the piperidine nitrogen is crucial to ensure regioselectivity during the initial steps. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.[5]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Amide Coupling and Diversification A N-Boc-4-piperidone C Reductive Amination A->C B Substituted Aniline B->C D N-Boc-4-(phenylamino)piperidine Intermediate C->D F Boc Deprotection D->F E Substituted Benzoic Acid/Benzoyl Chloride G Amide Coupling E->G F->G H N-phenyl-N-(piperidin-4-yl)benzamide Analog G->H I Optional N-Alkylation/Arylation H->I J Diversified Analog I->J

Caption: General synthetic workflow for N-phenyl-N-piperidin-4-ylbenzamide analogs.

Part 1: Synthesis of the Key Intermediate: N-Boc-4-(phenylamino)piperidine

The cornerstone of this synthetic approach is the construction of the N-Boc-4-(phenylamino)piperidine intermediate. Reductive amination is the most direct and widely used method for this transformation, offering operational simplicity and good yields.[6]

Principle of Reductive Amination

Reductive amination is a two-step, one-pot reaction. First, the N-Boc-4-piperidone reacts with a substituted aniline to form a transient iminium ion intermediate. This is an equilibrium-driven process, often catalyzed by a weak acid like acetic acid.[5] The subsequent in-situ reduction of the iminium ion by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), yields the desired secondary amine. STAB is the preferred reducing agent as it is mild enough not to significantly reduce the starting ketone and is selective for the protonated iminium ion.[7]

Experimental Protocol: Reductive Amination

Materials:

  • N-tert-butoxycarbonyl-4-piperidone (1.0 eq)

  • Substituted aniline (e.g., aniline, o-toluidine) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic, ~0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-piperidone (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[6]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 5 °C. Gas evolution may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add 1M NaOH solution. Extract the aqueous layer three times with DCM.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-4-(phenylamino)piperidine intermediate.

Troubleshooting and Optimization
Problem Potential Cause Solution
Low Yield Incomplete imine formation.Pre-stir the ketone and aniline for a longer duration (1-2 hours) before adding the reducing agent. Ensure anhydrous conditions.[6]
Steric hindrance from bulky anilines (e.g., ortho-substituted).Increase reaction temperature to 40-50 °C or prolong the reaction time.[5]
Formation of 4-hydroxy-1-Boc-piperidine Reduction of the starting ketone.Ensure slow, portion-wise addition of STAB at low temperature. STAB is generally selective, but this minimizes direct ketone reduction.[5]
Formation of tertiary amine byproduct The secondary amine product reacts with another molecule of the piperidone.Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of the aniline.[6]

Part 2: Synthesis of the Final Analogs

With the key intermediate in hand, the final analogs can be synthesized through a sequence of deprotection and amide coupling.

Step 2a: Boc Deprotection

The Boc group must be removed to liberate the secondary amine for the subsequent amide coupling. This is typically achieved under acidic conditions.

Protocol: Boc Deprotection with HCl in Dioxane

Materials:

  • N-Boc-4-(phenylamino)piperidine intermediate (1.0 eq)

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • 2M NaOH solution

Procedure:

  • Dissolve the N-Boc-4-(phenylamino)piperidine intermediate in a minimal amount of 1,4-dioxane.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents) and stir the solution at room temperature for 2-4 hours.[8] Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting hydrochloride salt can often be used directly in the next step after thorough drying. Alternatively, to obtain the free amine, dissolve the residue in water, cool to 0 °C, and basify to pH > 10 with 2M NaOH solution.

  • Extract the aqueous layer multiple times with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 4-(phenylamino)piperidine.

Step 2b: Amide Coupling

The formation of the amide bond is the final key transformation. This can be achieved either by reacting the amine with a pre-formed benzoyl chloride or by direct coupling with a benzoic acid using a coupling reagent.

Method 1: Acylation with Benzoyl Chloride

This is a robust and straightforward method, particularly when the desired substituted benzoyl chloride is commercially available or easily synthesized.

Protocol:

Materials:

  • 4-(Phenylamino)piperidine (free amine or HCl salt) (1.0 eq)

  • Substituted benzoyl chloride (1.1 eq)

  • Anhydrous DCM or THF

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (2.2 eq if starting from HCl salt, 1.2 eq if starting from free amine)

Procedure:

  • Dissolve the 4-(phenylamino)piperidine in anhydrous DCM and cool to 0 °C.

  • Add the base (TEA or DIPEA) and stir for 10 minutes.

  • Add a solution of the substituted benzoyl chloride (1.1 eq) in DCM dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the final N-phenyl-N-piperidin-4-ylbenzamide analog.[9]

Method 2: Direct Coupling with Benzoic Acid

This method is highly versatile as it utilizes readily available benzoic acids and avoids the need to prepare acyl chlorides. Modern coupling reagents offer high efficiency and minimize side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective choice, known for rapid reaction rates and suppression of racemization if chiral centers are present.[10]

Protocol:

Materials:

  • 4-(Phenylamino)piperidine (1.0 eq)

  • Substituted benzoic acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

Procedure:

  • To a solution of the substituted benzoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the 4-(phenylamino)piperidine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Amide Coupling
Problem Potential Cause Solution
Low Conversion Low nucleophilicity of the amine or steric hindrance.For benzoyl chloride method, increase reaction temperature or use a more reactive acylating agent. For coupling reagent method, switch to a more potent reagent like HATU and allow for longer reaction times.[11]
N-Acylurea Byproduct (With carbodiimide reagents like EDC) Rearrangement of the O-acylisourea intermediate.Use an additive like HOBt (1-Hydroxybenzotriazole) or switch to a uronium/aminium reagent like HATU.[11]
Guanidinium Byproduct (With uronium/aminium reagents like HATU) Reaction of the amine with the coupling reagent.Ensure pre-activation of the carboxylic acid before adding the amine. This minimizes the concentration of free coupling reagent available to react with the amine.[12]

Characterization of N-phenyl-N-piperidin-4-ylbenzamide Analogs

Unambiguous characterization of the synthesized analogs is essential. A combination of NMR spectroscopy and mass spectrometry is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum will provide key structural information. Expect to see:

    • Aromatic protons from the N-phenyl and benzoyl rings, typically in the range of δ 7.0-8.0 ppm. The substitution pattern will dictate the multiplicity and coupling constants.

    • A signal for the methine proton on the piperidine ring (CH-N), often a multiplet.

    • Signals for the methylene protons of the piperidine ring, which may appear as complex multiplets due to their diastereotopic nature.

    • Signals corresponding to any substituents on the aromatic rings.

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for:

    • The amide carbonyl carbon, typically in the downfield region around δ 165-175 ppm.

    • Aromatic carbons in the range of δ 110-150 ppm.

    • Aliphatic carbons of the piperidine ring.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final products. The molecular ion peak ([M+H]⁺ in ESI+) will be prominent.[13]

Conclusion

The synthetic pathways outlined in this guide provide a robust and versatile platform for the creation of diverse libraries of N-phenyl-N-piperidin-4-ylbenzamide analogs. By understanding the principles behind each reaction, from reductive amination to amide coupling, and by being aware of potential side reactions and troubleshooting strategies, researchers can efficiently synthesize novel compounds for biological evaluation. The adaptability of this synthetic route allows for extensive exploration of the chemical space around this privileged scaffold, paving the way for the discovery of new therapeutic agents.

References

  • BenchChem. (2025). Common side reactions in the synthesis of 4-anilinopiperidine compounds. BenchChem Technical Support.
  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted 4-Aminobenzamides. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Yield for ortho-methyl 4-Anilino-1-Boc-piperidine Synthesis. BenchChem Technical Support.
  • Jios, J. L., et al. (2005).
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
  • BenchChem. (2025).
  • PubMed. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)
  • Wang, L., et al. (2018).
  • Reddit. (2017).
  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide.
  • Marvel, C. S., & Lazier, W. A. (1923). Benzoyl piperidine. Organic Syntheses, 3, 19.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
  • ResearchGate. (2017). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • PubMed. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical Biology & Drug Design.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • AAPPTec. (n.d.). Coupling Reagents.
  • Google Patents. (1991). US5019583A - N-phenyl-N-(4-piperidinyl)amides useful as analgesics.
  • BenchChem. (2025). Comparative analysis of N-Methyl-3-(piperidin-4-YL)benzamide analogs.
  • Master Organic Chemistry. (2017).
  • Synple Chem. (n.d.).
  • Pharmacophore. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • PubMed. (1997). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • ResearchGate. (2025). (PDF) Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity.

Sources

Method

Application Note: Enhanced Analysis of Organic Acids in Drug Development and Metabolomics by SFC-MS Following Derivatization with N-(4-aminophenyl)piperidine

Abstract The quantitative analysis of organic acids is a critical aspect of drug development, metabolomics, and clinical diagnostics. However, their inherent high polarity and poor ionization efficiency in the commonly u...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quantitative analysis of organic acids is a critical aspect of drug development, metabolomics, and clinical diagnostics. However, their inherent high polarity and poor ionization efficiency in the commonly used negative ion mode present significant challenges for their detection by Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). This application note presents a robust and highly sensitive method for the analysis of organic acids by SFC-MS following a chemical derivatization strategy. By converting the carboxylic acid moieties into their corresponding N-(4-aminophenyl)piperidine (APP) amides, the analytes are endowed with a high proton affinity tag, enabling their detection in the positive ion mode with a dramatic increase in sensitivity. This guide provides a detailed protocol for the derivatization of a panel of representative organic acids (lactic, succinic, malic, and citric acids) and a comprehensive SFC-MS method for their subsequent analysis.

Introduction: Overcoming the Challenges of Organic Acid Analysis

Organic acids are key intermediates in numerous metabolic pathways, including the Krebs and Cori cycles, and their levels can serve as important biomarkers for disease states and drug efficacy.[1] Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) has emerged as a powerful analytical technique for metabolomics due to its high throughput, unique selectivity, and reduced environmental impact.[1] However, the analysis of underivatized organic acids by SFC-MS is often hampered by their high polarity, leading to poor retention on many SFC stationary phases, and their acidic nature, which necessitates detection in the negative ionization mode. Negative mode electrospray ionization (ESI) generally suffers from lower sensitivity and is more susceptible to matrix effects compared to the positive ion mode.[1][2][3]

Chemical derivatization offers a powerful solution to these challenges. By introducing a chemical tag with high proton affinity, the ionization efficiency of the target analytes in the positive ESI mode can be significantly enhanced.[1] N-(4-aminophenyl)piperidine (APP) is an ideal derivatizing agent for this purpose. The piperidine and aniline moieties provide a high proton affinity, ensuring robust ionization in the positive mode. The derivatization reaction, an amide bond formation, is straightforward and can be performed under mild conditions. Studies have shown that derivatization of organic acids with APP can improve detection limits by 25- to 2100-fold in SFC-MS analysis, with some previously undetectable acids becoming readily measurable.[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of organic acids with APP and their subsequent analysis by SFC-MS.

The Chemistry of Derivatization: EDC/NHS-Mediated Amide Coupling

The derivatization of carboxylic acids with APP is achieved through a well-established and reliable carbodiimide-mediated coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxyl group, making it susceptible to nucleophilic attack by the primary amine of APP. The addition of N-hydroxysuccinimide (NHS) enhances the efficiency of the reaction by forming a more stable intermediate, an NHS-ester, which is less prone to hydrolysis than the EDC-activated species. The overall reaction proceeds in two steps, as illustrated below.

Reaction Mechanism:

EDC_NHS_Coupling_Mechanism cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Amide Bond Formation Carboxylic_Acid R-COOH (Organic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Urea_Byproduct Urea Byproduct O_Acylisourea->Carboxylic_Acid Hydrolysis NHS_Ester NHS-Ester Intermediate (more stable) O_Acylisourea->NHS_Ester + NHS APP N-(4-aminophenyl)piperidine (APP) NHS NHS Derivatized_Product Derivatized Organic Acid (Amide) NHS_Ester->Derivatized_Product APP->Derivatized_Product + APP NHS_Released NHS Derivatization_Workflow start Start: Prepare Reagent Solutions step1 Dissolve Organic Acid in DMF start->step1 step2 Add APP, EDC, NHS, and DIPEA step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Quench the Reaction step3->step4 step5 Dilute for SFC-MS Analysis step4->step5 end End: Analyze by SFC-MS step5->end

Caption: Experimental workflow for the derivatization of organic acids.

Step-by-Step Procedure:

  • Prepare a stock solution of the organic acid(s) at a concentration of 1 mg/mL in anhydrous DMF.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the organic acid stock solution.

  • Add the following reagents sequentially:

    • 50 µL of a 10 mg/mL solution of APP in anhydrous DMF.

    • 50 µL of a 20 mg/mL solution of EDC-HCl in anhydrous DMF.

    • 50 µL of a 10 mg/mL solution of NHS in anhydrous DMF.

    • 10 µL of DIPEA.

  • Vortex the mixture for 30 seconds and incubate at room temperature for 2 hours.

  • Quench the reaction by adding 20 µL of a 50 mg/mL solution of hydroxylamine hydrochloride in water. Vortex and let it stand for 15 minutes.

  • Dilute the reaction mixture 1:100 with a solution of 50:50 acetonitrile:water containing 0.1% formic acid prior to SFC-MS analysis.

Note: The stoichiometry of the reagents may need to be adjusted depending on the number of carboxylic acid groups on the target analyte (e.g., citric acid has three carboxylic acid groups and will require a higher molar ratio of derivatizing agents).

SFC-MS Protocol

This method provides a good starting point for the separation and detection of APP-derivatized organic acids.

Parameter Condition
SFC System Waters ACQUITY UPC² or equivalent
Column ACQUITY UPC² BEH 2-EP (2-Ethylpyridine) 1.7 µm, 3.0 x 100 mm
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 10 mM Ammonium Acetate
Gradient 5% B to 40% B over 5 minutes, hold at 40% B for 1 minute, return to 5% B and equilibrate for 2 minutes
Flow Rate 1.5 mL/min
Back Pressure 1500 psi
Column Temperature 40 °C
Injection Volume 1 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr

Expected Results and Discussion

Derivatization with APP significantly enhances the detectability of organic acids in positive ion mode SFC-MS. For instance, lactic and succinic acids, which are detectable in their native form but with low sensitivity, show a signal enhancement of at least 200-fold after derivatization. [3][4]More polar organic acids like malic and citric acid, which are often undetectable in their native forms by SFC-MS, become easily measurable after derivatization. [1]The derivatization procedure allows for detection limits to reach the low parts-per-billion (ppb) range, with a 25- to 2100-fold improvement over underivatized forms. [2][3][4] The provided SFC-MS method is designed to provide a good chromatographic separation of the derivatized organic acids. The use of a 2-ethylpyridine stationary phase offers a unique selectivity for polar and basic compounds. The ammonium acetate additive in the mobile phase is crucial for achieving good peak shape and enhancing the ionization of the derivatized analytes. [1]

Troubleshooting

Problem Potential Cause Suggested Solution
Low or no derivatization yield Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.
Incorrect pH for the reaction.While this protocol uses an organic solvent, residual water can affect pH. Ensure all reagents and solvents are anhydrous.
Presence of primary amines in the sample matrix.Purify the sample to remove interfering primary amines prior to derivatization.
Poor peak shape in SFC-MS Inappropriate mobile phase additive.Ensure the presence of an additive like ammonium acetate in the co-solvent.
Column overload.Dilute the sample further before injection.
High background noise in MS Incomplete quenching of the reaction.Ensure the quenching step is performed correctly.
Contaminated solvents or reagents.Use high-purity solvents and reagents.

Conclusion

The derivatization of organic acids with N-(4-aminophenyl)piperidine is a highly effective strategy to overcome the challenges associated with their analysis by SFC-MS. This method significantly improves sensitivity and allows for the robust quantification of these critical metabolites in the positive ionization mode. The detailed protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to implement this powerful analytical technique in their drug development and metabolomics workflows, ultimately leading to a better understanding of complex biological systems.

References

  • Saw, Y. L., Boughton, J., Wroniuk, F., Mostafa, M. E., Armbruster, M., Pellegrinelli, P. J., Calvez, S., Kaplitz, A., Perez, L., Edwards, J. L., & Grinias, J. P. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

  • Saw, Y. L., Boughton, J., Wroniuk, F., Mostafa, M. E., Armbruster, M., Pellegrinelli, P. J., Calvez, S., Kaplitz, A., Perez, L., Edwards, J. L., & Grinias, J. P. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. NSF Public Access Repository. [Link]

  • Saw, Y. L. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan Digital Works. [Link]

  • Saw, Y. L., Boughton, J. R., Wroniuk, F. L., Mostafa, M. E., Pellegrinelli, P. J., Calvez, S. A., Kaplitz, A. S., Perez, L. J., Edwards, J. L., & Grinias, J. P. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Purification Challenges of N-phenyl-N-(piperidin-4-yl)benzamide

Welcome to the Technical Support Center. N-phenyl-N-(piperidin-4-yl)benzamide is a complex intermediate characterized by a highly lipophilic tertiary benzamide core coupled with a strongly basic secondary amine on the pi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-phenyl-N-(piperidin-4-yl)benzamide is a complex intermediate characterized by a highly lipophilic tertiary benzamide core coupled with a strongly basic secondary amine on the piperidine ring. This structural dichotomy creates a "tug-of-war" during purification: the basic nitrogen causes severe tailing on standard silica, while the bulky aromatic groups complicate aqueous solubility during extractions.

This guide provides field-validated troubleshooting steps and methodologies to help researchers and drug development professionals achieve >95% purity.

Section 1: Chromatographic Troubleshooting (The "Silica Gel Trap")

Q: Why does my target compound streak across the TLC plate and elute as a massive, broad peak on standard silica? A: The secondary amine on the piperidine ring (pKa ~10-11) interacts strongly via ionic and hydrogen bonding with the acidic silanol groups (Si-OH) present on standard normal-phase silica gel [1]. These acidic sites protonate the basic amine, leading to irreversible adsorption or severe peak tailing. The causality is purely an acid-base interaction dominating the stationary phase kinetics.

Q: How can I resolve this tailing without losing my product on the column? A: You must disrupt the acid-base interaction. This is achieved through two primary methods:

  • Mobile Phase Modification (Sacrificial Base): Add 1-2% Triethylamine (TEA) or a 7N Ammonia/Methanol solution to your eluent [2]. The TEA acts as a competing base, preemptively binding to and "deactivating" the acidic silanol sites so your piperidine derivative can elute cleanly.

  • Stationary Phase Modification: Switch to amine-functionalized silica (e.g., KP-NH) or basic alumina. Amine-bonded silica provides an alkaline environment that intrinsically repels the piperidine nitrogen, eliminating the need for hazardous mobile phase modifiers [3].

G N1 Crude N-phenyl-N-(piperidin-4-yl)benzamide N2 Assess Impurity Profile N1->N2 N3 Neutral/Acidic Impurities (e.g., unreacted benzoyl chloride) N2->N3 Major N4 Basic Impurities (e.g., over-alkylated amines) N2->N4 Major N5 Acid-Base Extraction (Aqueous HCl wash -> Basify -> Extract) N3->N5 N6 Chromatographic Separation N4->N6 N7 Amine-Functionalized Silica (KP-NH) or Basic Alumina N6->N7 Severe Tailing N8 Standard Silica Gel with 1-2% TEA/NH3 modifier N6->N8 Mild Tailing

Decision tree for selecting a purification workflow for basic piperidine derivatives.

Protocol 1: Flash Chromatography of Basic Piperidine Derivatives

Self-Validating Step: Always pre-treat the column with the basic modifier before loading the sample to ensure all silanol groups are saturated.

  • Solvent Preparation: Prepare the mobile phase (e.g., Dichloromethane/Methanol 95:5). Add 1% (v/v) Triethylamine (TEA) to the mixture.

  • Column Equilibration: Pack the silica gel column and flush with 3 column volumes (CV) of the TEA-modified solvent. Causality: This neutralizes the column; you may observe a slight exothermic band moving down the column as the acid-base reaction occurs.

  • Sample Loading: Dissolve the crude N-phenyl-N-(piperidin-4-yl)benzamide in a minimal amount of the modified mobile phase and load it onto the column.

  • Elution: Elute using the modified mobile phase. Monitor fractions via TLC (visualized with UV at 254 nm and Ninhydrin stain for the secondary amine).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Note: Residual TEA can be removed by placing the product under high vacuum overnight.

Section 2: Liquid-Liquid Extraction (Acid-Base Workup)

Q: During aqueous workup, my product forms a stubborn emulsion or doesn't fully partition into the acidic aqueous layer. Why? A: The N-phenyl and benzoyl groups impart significant lipophilicity. Even when the piperidine nitrogen is protonated (forming the hydrochloride salt), the bulky hydrophobic domains resist complete aqueous solvation [4]. This causes the compound to linger at the organic/aqueous interface, forming an emulsion.

Q: How do I force the compound into the aqueous phase and break the emulsion? A: Dilute the system and increase the ionic strength. Using a slightly warmer aqueous phase or adding a small amount of brine to the acidic wash can help break the emulsion. If the compound is too lipophilic for 1M HCl, consider using a biphasic system with a more polar organic solvent (like ethyl acetate instead of hexanes) during the initial wash.

Extraction Org1 Organic Layer (Crude Mixture) AddAcid Add 1M HCl Org1->AddAcid Aq1 Aqueous Layer (Protonated Piperidine) AddAcid->Aq1 Extracts to OrgDiscard Organic Layer (Neutral Impurities) AddAcid->OrgDiscard Remains in AddBase Basify to pH > 12 (NaOH / K2CO3) Aq1->AddBase Aq2 Aqueous Layer (Salts) AddBase->Aq2 Remains in Org2 New Organic Layer (Free Base Product) AddBase->Org2 Extracts to

Logical workflow of the acid-base extraction for isolating basic piperidine derivatives.

Protocol 2: Optimized Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate.

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The protonated target compound will migrate to the aqueous layer. Troubleshooting: If an emulsion forms, add a small amount of saturated NaCl (brine) or filter the biphasic mixture through a pad of Celite.

  • Organic Wash: Drain the aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer (containing neutral impurities like unreacted benzoyl chloride) with one more portion of 1M HCl. Combine the aqueous layers.

  • Basification (Self-Validating Step): Cool the combined aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH > 12 (verify strictly with pH paper). The solution will turn cloudy as the free base precipitates or oils out.

  • Final Extraction: Extract the basified aqueous layer three times with fresh DCM. Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate to yield the purified free base [1].

Section 3: Quantitative Data on Purification Strategies

To assist in selecting the optimal purification route, the following table summarizes the performance metrics of various techniques applied to bulky piperidine derivatives.

Purification TechniqueTarget Impurity RemovedTypical Solvent SystemExpected RecoveryFinal PurityNotes
Acid-Base Extraction Neutral/Acidic (e.g., Benzoyl Chloride)DCM / 1M HCl / 2M NaOH85 - 95%80 - 90%Highly scalable; prone to emulsions if highly lipophilic.
Standard Silica (TEA Modified) Structurally similar basic aminesDCM / MeOH (95:5) + 1% TEA70 - 85%> 95%Requires extensive vacuum drying to remove residual TEA.
Amine-Functionalized Silica (KP-NH) Closely eluting isomersHexane / Ethyl Acetate (Gradient)80 - 95%> 98%Best resolution; eliminates need for basic modifiers.
Salt Crystallization (HCl) Trace organic impuritiesEthanol / Diethyl Ether60 - 75%> 99%Excellent for final polishing; sacrifices yield for extreme purity.
Section 4: Crystallization and Salt Formation

Q: Can I avoid chromatography entirely by crystallizing the product? A: Yes, but rarely as the free base. The free base of N-phenyl-N-(piperidin-4-yl)benzamide often "oils out" rather than crystallizing due to the rotational freedom of the piperidine ring and the bulky aromatic groups. Solution: Convert the free base to a hydrochloride (HCl) or oxalate salt. Dissolve the free base in a minimal amount of dry ethanol or diethyl ether, and add a stoichiometric amount of ethereal HCl. The protonated salt forms a rigid, highly crystalline lattice that readily precipitates, leaving structurally dissimilar impurities in the mother liquor [4].

References
  • Biotage. "When should amine-bonded columns be used for purification?" Biotage Knowledge Base. URL: [Link]

  • Royal Society of Chemistry. "Extended-release of opioids using fentanyl-based polymeric nanoparticles for enhanced pain management." RSC Advances. URL: [Link]

Optimization

Technical Support Center: Troubleshooting Solubility Issues with N-phenyl-N-piperidin-4-ylbenzamide

Introduction N-phenyl-N-piperidin-4-ylbenzamide (NPPB) is a highly versatile pharmacophore core utilized in the development of piperidine-derived therapeutics. Structurally, it features a highly lipophilic N-phenyl benza...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-phenyl-N-piperidin-4-ylbenzamide (NPPB) is a highly versatile pharmacophore core utilized in the development of piperidine-derived therapeutics. Structurally, it features a highly lipophilic N-phenyl benzamide moiety and a secondary amine within the piperidine ring. This dichotomy creates significant solubility bottlenecks: the free base exhibits extremely poor aqueous solubility, leading to erratic precipitation ("crashing out") during in vitro assay dilutions and poor bioavailability in in vivo models[1].

As an Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we explore the thermodynamic causality behind these solubility failures and provide self-validating workflows to ensure your formulations remain stable, reproducible, and biologically compatible.

Section 1: Physicochemical Profile & Solubility Constraints

To rationally design a solubilization strategy, you must first understand the quantitative constraints of the molecule. The secondary amine of the piperidine ring provides a basic center that is highly responsive to pH adjustments, which is the cornerstone of our chemical modification strategies[2].

PropertyValue / CharacteristicImpact on Solubilization Strategy
Molecular Weight 280.37 g/mol Moderate size; geometrically suitable for cyclodextrin cavity encapsulation.
Estimated pKa (Piperidine NH) ~9.0 - 10.5Highly basic; ideal candidate for acid-addition salt formation[3][4].
Solubility (Free Base, Water) < 10 µg/mL (pH 7.4)Requires co-solvents, surfactants, or complexation for aqueous assays.
Solubility (Free Base, DMSO) > 50 mg/mLExcellent for stock solutions, but highly prone to precipitation upon dilution[5].
Solubility (HCl Salt, Water) > 10 mg/mL (pH < 5.0)Salt formation is the definitive solution for high-concentration in vivo liquid formulations.

Section 2: Troubleshooting FAQs

Q1: Why does NPPB precipitate instantly when I dilute my 10 mM DMSO stock into aqueous assay buffers (e.g., PBS or cell culture media)? A1: This is a classic case of solvent-shift precipitation, a common failure point for screening libraries where up to 50% of compounds have intrinsic aqueous solubilities below 10 µM[1]. When a concentrated DMSO stock of the highly lipophilic NPPB free base is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This rapid diffusion leaves the hydrophobic NPPB molecules locally supersaturated without their solvating agent. Driven by thermodynamics, the molecules undergo hydrophobic collapse and aggregate into an insoluble precipitate[5]. Solution & Causality: To prevent this, you must lower the thermodynamic barrier of mixing. Instead of a single-step high-ratio dilution, employ a stepwise serial dilution using intermediate co-solvent concentrations. This prevents localized supersaturation and ensures the final DMSO concentration remains below 0.5% to prevent cytotoxicity[5].

Q2: I need to dose NPPB in vivo (IV administration), but I cannot use high concentrations of DMSO or toxic co-solvents. How can I formulate a stable aqueous solution? A2: For parenteral in vivo administration where organic solvents are restricted, the most effective non-covalent strategy is cyclodextrin complexation , specifically using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[6]. Solution & Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic N-phenyl benzamide core of NPPB spontaneously enters this hydrophobic cavity, displacing high-enthalpy water molecules. This forms a water-soluble inclusion complex that shields the hydrophobic regions of NPPB from the aqueous environment, significantly enhancing apparent solubility and bioavailability without altering the drug's molecular structure or receptor binding kinetics[6][7].

Q3: We want to permanently improve the bulk material's aqueous solubility for long-term storage and formulation. What is the optimal chemical approach? A3: The optimal approach is to convert the NPPB free base into an acid-addition salt , most commonly the hydrochloride (HCl) salt[4]. Solution & Causality: According to the "pKa rule," stable salt formation is expected when the pKa difference between the basic drug and the counterion acid is greater than 2 or 3 units[4][8]. The piperidine nitrogen of NPPB has a pKa of ~9.5. Reacting it with hydrochloric acid (pKa ~ -6) yields a massive ΔpKa, ensuring complete protonation. The resulting positively charged piperidinium ion interacts with water via strong ion-dipole bonds, increasing aqueous solubility by orders of magnitude compared to the neutral free base[3][4].

Section 3: Formulation Workflows & Logical Relationships

FormulationDecisionTree Start NPPB Formulation Need InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo Bulk Bulk API Storage & Solid Dosage Start->Bulk DMSO_Tol Is DMSO Tolerated? (< 0.5% final) InVitro->DMSO_Tol HPBCD HP-β-CD Inclusion Complex (20-30% w/v) InVivo->HPBCD Liquid Formulation SaltForm HCl Salt Formation (Protocol B) InVivo->SaltForm High Dose Required Bulk->SaltForm SerDil DMSO Serial Dilution (Protocol A) DMSO_Tol->SerDil Yes DMSO_Tol->HPBCD No

Decision tree for N-phenyl-N-piperidin-4-ylbenzamide formulation strategies.

Section 4: Self-Validating Experimental Protocols

Protocol A: Stepwise DMSO Serial Dilution for In Vitro Assays

Objective: Achieve a 10 µM working concentration of NPPB in aqueous media without precipitation, maintaining a final DMSO concentration ≤ 0.1%[5][9]. Self-Validation Check: The final solution must remain optically clear. Measure absorbance at 600 nm; an OD600 > 0.05 indicates sub-visual colloidal precipitation (scatter)[10].

  • Primary Stock Preparation: Dissolve 2.80 mg of NPPB free base in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Vortex vigorously until optically clear. Store in amber aliquots at -20°C[5].

  • Intermediate Organic Dilution: Add 10 µL of the 10 mM DMSO stock to 90 µL of 100% DMSO to create a 1 mM intermediate stock. Causality: Diluting in the organic phase first prevents the shock of localized aqueous supersaturation.

  • First Aqueous Transition: Add 10 µL of the 1 mM intermediate stock to 90 µL of assay buffer containing 0.05% Tween-80 (optional non-ionic surfactant). Vortex immediately during addition to ensure rapid dispersion. This yields a 100 µM solution in 10% DMSO.

  • Final Assay Dilution: Add 10 µL of the 100 µM solution to 90 µL of the final cell culture medium. The final concentration is 10 µM NPPB in 0.1% DMSO[9].

Protocol B: Generation of NPPB Hydrochloride Salt

Objective: Convert the lipophilic free base into a highly water-soluble piperidinium hydrochloride salt[2][4]. Self-Validation Check: The resulting crystalline powder should exhibit a distinct melting point shift from the free base and dissolve completely in deionized water at 10 mg/mL without requiring pH adjustment.

  • Dissolution: Suspend 1.0 g of NPPB free base in 15 mL of anhydrous diethyl ether (or ethyl acetate) in a round-bottom flask under an inert nitrogen atmosphere. Stir until a uniform slurry is formed.

  • Acidification: Slowly add 1.1 molar equivalents of ethereal HCl (hydrogen chloride gas dissolved in diethyl ether) dropwise to the stirring slurry at 0°C.

  • Precipitation & Maturation: As the piperidine nitrogen protonates, the highly polar NPPB-HCl salt will rapidly precipitate out of the non-polar solvent[3]. Allow the suspension to stir for 2 hours at room temperature to ensure complete conversion and crystal lattice maturation.

  • Isolation: Filter the precipitate under a vacuum using a Buchner funnel. Wash the filter cake twice with 5 mL of ice-cold anhydrous ether to remove any unreacted free base.

  • Drying: Dry the resulting white crystalline powder in a vacuum desiccator over silica gel for 24 hours to remove residual solvent.

Section 5: Mechanistic Solubilization Pathways

SolubilizationMechanisms FreeBase NPPB Free Base (Lipophilic, Insoluble) Acid + HCl (pKa Rule) FreeBase->Acid Cyclo + HP-β-CD FreeBase->Cyclo Salt NPPB-HCl Salt (Ion-Dipole Hydration) Acid->Salt Protonation of Piperidine NH Complex Inclusion Complex (Hydrophobic Shielding) Cyclo->Complex Encapsulation of Benzamide Core

Divergent mechanisms of NPPB solubilization via salt formation and cyclodextrin complexation.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-phenyl-N-piperidin-4-ylbenzamide Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical and pharmacological challenges associated with N-phenyl-N-piperidin-4-ylbenzami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical and pharmacological challenges associated with N-phenyl-N-piperidin-4-ylbenzamide (often referred to as norbenzoylfentanyl or desphenethyl benzoylfentanyl).

Because this compound features a highly lipophilic benzamide-phenyl core coupled with a basic secondary amine on the piperidine ring, it is notoriously prone to non-specific binding, severe LC-MS/MS carryover, and erratic behavior in aqueous in vitro pharmacology assays. This guide bypasses surface-level fixes to explain the causality behind these issues, providing self-validating protocols to ensure your data is robust and reproducible.

Part 1: In Vitro Pharmacology (Mu-Opioid Receptor Assays)

When evaluating the potency and efficacy of fentanyl analogs at the Mu-Opioid Receptor (MOR), the [35S]GTPγS binding assay is the gold standard[1]. However, the lipophilicity of N-phenyl-N-piperidin-4-ylbenzamide often compromises assay integrity.

Q: Why are my EC50 values highly variable between assay runs?

The Causality: Highly lipophilic basic amines possess a strong affinity for the hydrophobic surfaces of standard polystyrene or polypropylene assay plates. If you perform serial dilutions in standard aqueous buffers, the compound adsorbs to the plastic walls before it ever reaches the cells. This reduces the effective free concentration of the ligand, artificially inflating your EC50 values and causing run-to-run variability. The Solution: You must alter the thermodynamic preference of the compound. Introduce a carrier protein to keep the ligand in solution.

Q: Why is the signal window (Emax) so low in the [35S]GTPγS assay compared to standard fentanyl?

The Causality: The [35S]GTPγS assay measures the accumulation of non-hydrolyzable radiolabeled GTP bound to the Gi/o protein[1]. If the basal (agonist-independent) activity of the G-protein in your specific CHO-hMOR cell line is too high, the baseline noise will mask the agonist-induced signal. The Solution: You must force the G-proteins into an inactive state prior to agonist stimulation by optimizing the concentration of Guanosine diphosphate (GDP) and Sodium (Na+).

Self-Validating Protocol: Optimized [35S]GTPγS Binding Assay

Validation Check: Always include a known full agonist (e.g., DAMGO) and an antagonist (e.g., Naloxone) to validate the dynamic range of the assay.

  • Membrane Preparation: Thaw CHO-hMOR cell membranes on ice and dilute to a working concentration of 5–10 µ g/well in Assay Buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4). Note: 100 mM NaCl is critical as Na+ ions allosterically modulate the MOR to reduce basal signaling.

  • GDP Addition: Add GDP to the membrane suspension to achieve a final well concentration of 10 µM. Incubate for 15 minutes at room temperature to saturate empty G-proteins.

  • Ligand Preparation (Critical Step): Perform all serial dilutions of N-phenyl-N-piperidin-4-ylbenzamide in Assay Buffer supplemented with 0.1% Fatty-Acid Free BSA . Use glass vials or low-bind microfuge tubes.

  • Incubation: Combine membranes, GDP, and ligand in a 96-well plate. Incubate for 30 minutes at 30°C to allow receptor-ligand equilibrium.

  • Radioligand Addition: Add 0.05 nM [35S]GTPγS to all wells. Incubate for an additional 60 minutes at 30°C.

  • Termination & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in water). Wash 3x with ice-cold 50 mM Tris-HCl (pH 7.4). Dry filters and quantify via liquid scintillation counting.

G Ligand N-phenyl-N-piperidin-4-ylbenzamide Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binds GProtein Gi/o Protein Heterotrimer Receptor->GProtein Activates Exchange GDP / [35S]GTPγS Exchange GProtein->Exchange Catalyzes Readout Scintillation Counting Exchange->Readout Quantifies

Mechanism of MOR activation and [35S]GTPγS exchange by opioid agonists.

Part 2: Bioanalytical LC-MS/MS Quantification

Quantifying fentanyl analogs at sub-ng/mL concentrations in whole blood or plasma requires rigorous chromatographic control[2].

Q: I am seeing severe carryover in blank injections following high-concentration standards. How do I eliminate this?

The Causality: The secondary amine on the piperidine ring of N-phenyl-N-piperidin-4-ylbenzamide is highly basic (pKa ~8.5-9.0). In the autosampler and on the LC column, this basic nitrogen forms strong ionic interactions with unendcapped silanol groups and adsorbs to stainless steel surfaces[3]. Standard aqueous/methanol washes are insufficient to break these bonds. The Solution: Implement an aggressive, highly organic wash solvent containing an acidic modifier to protonate the silanols and disrupt the ionic interaction.

Q: Recovery during Solid Phase Extraction (SPE) from whole blood is inconsistent. What is going wrong?

The Causality: Standard reversed-phase (C18) SPE relies solely on hydrophobic interactions. Because blood matrix contains endogenous lipids that compete for these binding sites, the analyte is easily washed away during the interference removal steps. The Solution: Utilize Mixed-Mode Cation Exchange (MCX) SPE. This leverages both the lipophilicity of the benzamide core and the positive charge of the basic amine, allowing for aggressive organic washes without losing the analyte[2].

Self-Validating Protocol: LC-MS/MS Carryover Mitigation & Extraction

Validation Check: A true blank (matrix only) injected immediately after an Upper Limit of Quantitation (ULOQ) sample must yield a signal <20% of the Lower Limit of Quantitation (LLOQ)[2].

  • Sample Extraction (MCX SPE):

    • Condition MCX cartridges with 2 mL Methanol, then 2 mL Water.

    • Load 1 mL of buffered plasma sample.

    • Wash 1 (Aqueous): 2 mL of 2% Formic Acid in Water (locks the basic amine to the cation exchange resin).

    • Wash 2 (Organic): 2 mL of Methanol (removes neutral lipids; analyte remains bound via ionic interaction).

    • Elute: 2 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing it from the resin).

  • Autosampler Wash Configuration: Program the autosampler to perform a 10-second needle wash pre- and post-injection.

    • Weak Wash: 10% Methanol in Water (removes salts).

    • Strong Wash: 50:50:0.1 Methanol:Acetonitrile:Formic Acid (disrupts secondary amine/silanol interactions).

  • Chromatographic Separation: Utilize a Biphenyl analytical column (e.g., Raptor Biphenyl) heated to 40°C[2]. The biphenyl stationary phase provides enhanced pi-pi interactions with the N-phenyl ring, offering superior retention and peak shape compared to standard C18 columns.

Workflow Sample Biological Sample SPE Mixed-Mode SPE (MCX) Sample->SPE Extraction Autosampler Autosampler Injection SPE->Autosampler Reconstitution LC Biphenyl LC Column Autosampler->LC Injection Wash Strong Wash Solvent Wash->Autosampler Cleans Needle MS Tandem MS (MRM) LC->MS Elution

LC-MS/MS bioanalytical workflow highlighting critical steps for carryover mitigation.

Troubleshooting Summary Data

Use the following quantitative diagnostic matrix to rapidly identify and resolve assay failures.

Assay IssueRoot CauseKey Metric AffectedCorrective Action
Variable EC50 (In Vitro) Non-specific binding to labwarePotency (EC50 shifts >3-fold)Use glass plates or add 0.1% BSA to buffers
Low Signal Window (In Vitro) High basal G-protein activityEfficacy (Emax < 20% over basal)Optimize GDP concentration to 10 µM
LC-MS/MS Carryover Adsorption to autosampler/columnLimit of Quantitation (LOQ)Implement 50:50 MeOH:ACN strong wash
Poor SPE Recovery Analyte loss during organic washExtraction Efficiency (< 50%)Switch to Mixed-Mode Cation Exchange (MCX)

References

  • Centers for Disease Control and Prevention (CDC). Determination of Fentanyl Analogue Exposure Using Dried Blood Spots with LC-MS/MS. CDC Stacks.[Link]

  • Elbardisy, H. M., et al. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. ACS Omega.[Link]

  • Harrison, C., & Traynor, J. R. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central (PMC).[Link]

Sources

Optimization

Improving the selectivity of N-phenyl-N-piperidin-4-ylbenzamide derivatives

Technical Support Center: Optimizing Selectivity in N-phenyl-N-piperidin-4-ylbenzamide Derivatives Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have structured this guide to a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Selectivity in N-phenyl-N-piperidin-4-ylbenzamide Derivatives

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have structured this guide to assist researchers and drug development professionals in troubleshooting and optimizing the pharmacological profiles of fentanyl analogs. Specifically, we will address the unique challenges associated with N-phenyl-N-piperidin-4-ylbenzamide derivatives (commonly known as phenyl fentanyl derivatives)[1].

Our focus is on three critical dimensions of selectivity: Receptor Subtype Selectivity (MOR vs. KOR/DOR), Spatial/Tissue Selectivity (Peripheral vs. Central Nervous System), and Functional Selectivity (Intrinsic Efficacy and Agonist/Antagonist flipping).

Part 1: Troubleshooting Guides & Expert FAQs

FAQ 1: Why does my synthesized benzamide derivative exhibit poor selectivity for the Mu-Opioid Receptor (MOR) over KOR and DOR? Causality & Mechanism: Standard fentanyl is highly selective for MOR due to the precise fit of its flexible propanamide group. When you substitute this with a rigid, bulky benzamide group (creating a phenyl fentanyl derivative), you alter the binding pose within the transmembrane (TM) helices[1]. For optimal MOR activation, the piperidine nitrogen must form a critical electrostatic salt-bridge with the conserved Asp147 (D147^3.32) residue, while the amide carbonyl hydrogen-bonds with Trp318 (W318^7.35)[1]. The rigid phenyl ring of the benzamide group often causes steric clashes that disrupt the W318 interaction, lowering MOR affinity and reducing selectivity against KOR/DOR. Actionable Solution: To restore selectivity, avoid bulky ortho-substitutions on the benzamide ring. Instead, utilize meta- or para-substitutions with small, electron-donating groups to optimize the electrostatic interaction with the binding pocket without introducing steric hindrance.

FAQ 2: How can I restrict the activity of my derivative to peripheral inflamed tissues to avoid CNS-mediated respiratory depression? Causality & Mechanism: MOR activation strictly requires the piperidine nitrogen to be protonated[2]. Standard fentanyl derivatives have a pKa of ~8.4, meaning they are protonated (and active) in both healthy tissue (pH 7.4) and inflamed tissue (pH 5.5–6.0). This leads to indiscriminate CNS activation. Actionable Solution: You must engineer pH-dependent spatial selectivity. By introducing electron-withdrawing groups (such as fluorine atoms) onto the N-phenethyl tail, the inductive effect lowers the pKa of the piperidine nitrogen to ~6.0[2]. Consequently, the molecule remains deprotonated and inactive in the CNS (pH 7.4), but becomes protonated and highly active exclusively in the acidic microenvironment of inflamed tissues[2].

FAQ 3: My derivative is acting as a MOR antagonist instead of an agonist. What structural factor is causing this flip? Causality & Mechanism: You have likely introduced severe steric bulk that induces axial chirality, locking the molecule into an inactive conformation. Fentanyl derivatives bind differently depending on their steric structure. Adding a bulky group (e.g., an isopropyl or chloro group) at the ortho positions of the N-phenyl ring restricts rotation, creating stable atropisomers[3]. This bulk prevents the N-phenethyl tail from engaging the rotameric switch of Trp293 (W293^6.48), which is mandatory for G-protein coupling. This steric blockade flips the pharmacological profile from an agonist to an antagonist[1][3]. Actionable Solution: If agonism is required, remove bulky ortho-substitutions on the N-phenyl ring. If antagonism is your therapeutic goal, exploit this axial chirality by resolving the (+)- and (-)-atropisomers via chiral chromatography to isolate the pure antagonist[3].

FAQ 4: The intrinsic efficacy of my phenyl fentanyl derivative is too low. How can I increase it? Causality & Mechanism: Phenyl fentanyl is a known partial agonist with an intrinsic efficacy of only ~8.8% compared to standard full agonists[1]. The rigidity of the benzamide group prevents the optimal conformational changes required in the MOR intracellular loops. Actionable Solution: To increase efficacy, you must restore molecular flexibility. Consider extending the linker (e.g., using a phenylacetamide) or modifying the N-phenethyl group to strengthen the hydrophobic interaction with the TM2 helix, which can compensate for the rigidity of the amide headgroup and drive the receptor into a fully active state[1].

Part 2: Mechanistic Visualizations

MOR_Binding Ligand N-phenyl-N-piperidin- 4-ylbenzamide Pip_N Piperidine Nitrogen (Protonated) Ligand->Pip_N Amide Benzamide Carbonyl Ligand->Amide Tail N-phenethyl Tail Ligand->Tail D147 Asp147 (D147^3.32) Salt Bridge Pip_N->D147 Electrostatic W318 Trp318 (W318^7.35) H-Bond Amide->W318 Hydrogen Bond W293 Trp293 (W293^6.48) Rotameric Switch Tail->W293 Steric/Hydrophobic Activation MOR Activation (G-Protein Coupling) D147->Activation W318->Activation W293->Activation

Molecular interactions driving MOR activation by fentanyl derivatives.

pH_Selectivity Start Fluorinated Benzamide Derivative (pKa ~ 6.0) Healthy Healthy Tissue / CNS (pH 7.4) Start->Healthy Inflamed Inflamed Tissue (pH 5.5) Start->Inflamed Deprotonated Deprotonated State (Neutral) Healthy->Deprotonated pH > pKa Protonated Protonated State (Cationic) Inflamed->Protonated pH < pKa Inactive No MOR Binding (Avoids CNS Side Effects) Deprotonated->Inactive Active Strong MOR Binding (Targeted Analgesia) Protonated->Active

Mechanism of pH-dependent MOR selectivity for peripheral analgesia.

Part 3: Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for key modifications to the N-phenyl-N-piperidin-4-ylbenzamide scaffold, demonstrating how specific structural changes dictate pharmacological outcomes[1][2][3].

Derivative ModificationTarget Receptor / MechanismpKa ShiftIntrinsic Efficacy (Emax)Pharmacological Result
Unsubstituted Benzamide MOR (Standard Binding)~8.4~8.8%Partial Agonist, CNS active
Butyramide Substitution MOR (Flexible Linker)~8.4~60.2%Full Agonist, highly potent
N-phenethyl Fluorination MOR (pH-dependent)~6.0>50% (at pH 5.5)Peripheral Agonist (Targeted)
Ortho-chloro N-phenyl MOR (Steric block / Atropisomer)~8.40%MOR Antagonist

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols to test your synthesized derivatives.

Protocol 1: [35S]GTPγS Binding Assay (Functional Efficacy & Selectivity)

This assay measures the direct G-protein coupling efficacy of your derivative[1].

  • Membrane Preparation: Harvest CHO cells stably expressing MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation: Incubate 15 µg of membrane protein with varying concentrations of your benzamide derivative ( 10−10 to 10−5 M) in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4) containing 30 µM GDP and 0.1 nM [35S]GTPγS.

  • Reaction: Incubate the microplates for 60 minutes at 30°C to allow steady-state binding.

  • Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a 96-well cell harvester. Wash three times with ice-cold Tris buffer.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate EC50​ and Emax​ .

  • Self-Validation Check: The assay must include a full agonist standard (e.g., DAMGO) and an antagonist standard (e.g., Naltrexone). If DAMGO fails to stimulate [35S]GTPγS binding to at least 3-fold over basal levels, the membrane preparation has uncoupled G-proteins and the batch must be discarded.

Protocol 2: In Vitro pH-Dependent MOR Activation Assay (cAMP-Glo)

This assay verifies if your fluorinated derivative successfully restricts its activity to acidic (inflamed) environments[2].

  • Cell Seeding: Seed CHO-MOR cells in a 96-well white opaque plate at 10,000 cells/well and incubate overnight.

  • Buffer Preparation: Prepare two sets of assay buffers: one adjusted to pH 5.5 (using MES buffer to mimic inflammation) and one to pH 7.4 (using HEPES buffer for physiological conditions).

  • Stimulation: Treat cells with 10 µM Forskolin to stimulate baseline adenylyl cyclase activity (cAMP production).

  • Compound Addition: Add your derivative at various concentrations to both the pH 5.5 and pH 7.4 plates. Incubate for 30 minutes at room temperature.

  • Detection: Add cAMP-Glo lysis buffer, followed by the luminescent detection reagent. Read luminescence on a plate reader. (Agonism is measured as the decrease in luminescent signal due to Gi-mediated inhibition of cAMP).

  • Self-Validation Check: Baseline Forskolin-stimulated cAMP levels must be equivalent at both pH 5.5 and pH 7.4 in the absence of the ligand. If the acidic buffer alone suppresses cAMP without a ligand present, adjust the buffering capacity to prevent false-positive agonism readings.

References

  • Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors. Biochemical Pharmacology (PubMed/NIH).

  • Fentanyl derivatives as ph-dependent opioid receptor agonists. Google Patents (WO2013026787A1).

  • Fentanyl-Type Antagonist of the μ-Opioid Receptor: Important Role of Axial Chirality in the Active Conformation. Journal of Medicinal Chemistry (ACS Publications).

  • Synthesis and biological evaluation of fentanyl acrylic derivatives. RSC Advances (Royal Society of Chemistry).

Sources

Troubleshooting

Technical Support Center: Synthesis of N-phenyl-N-piperidin-4-ylbenzamide

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-phenyl-N-piperidin-4-ylbenzamide. As a Senior Application Scientist, this guide is desig...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-phenyl-N-piperidin-4-ylbenzamide. As a Senior Application Scientist, this guide is designed to help researchers, scientists, and drug development professionals anticipate and resolve common issues encountered during this synthetic procedure, with a focus on minimizing side reactions and maximizing product purity.

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific experimental issues, their probable causes related to side-product formation, and provides actionable solutions.

Issue 1: Low Yield of the Desired N-phenyl-N-piperidin-4-ylbenzamide

  • Potential Cause A: Hydrolysis of Benzoyl Chloride. Benzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water, forming benzoic acid. This is a primary competing reaction that consumes the acylating agent.[1]

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Reagent Quality: Use freshly distilled or a new bottle of benzoyl chloride to minimize pre-existing benzoic acid from storage-related degradation.

      • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C) to decrease the rate of hydrolysis.[1]

      • Slow Addition: Add the benzoyl chloride dropwise to the solution containing N-phenyl-4-aminopiperidine and a base. This maintains a low concentration of the acylating agent, favoring the desired reaction with the amine over hydrolysis.[2]

  • Potential Cause B: Incomplete Reaction. The reaction may not have proceeded to completion, leaving unreacted N-phenyl-4-aminopiperidine.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting amine.

      • Sufficient Base: Ensure at least one equivalent of a suitable base is used to neutralize the HCl generated during the reaction.[3][4][5][6] Using a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) can help drive the reaction to completion.[7][8]

Issue 2: Presence of an Acidic Impurity in the Final Product

  • Potential Cause: Benzoic Acid Contamination. As mentioned, hydrolysis of benzoyl chloride produces benzoic acid.[1] If not effectively removed during the work-up, it will contaminate the final product.

    • Solution: Basic Aqueous Wash. During the work-up procedure, wash the organic layer with a basic aqueous solution, such as 5% sodium hydroxide or a saturated sodium bicarbonate solution. This will deprotonate the benzoic acid, forming the water-soluble sodium benzoate salt, which will partition into the aqueous layer and be removed.

Issue 3: Unexpected Byproduct Observed by Mass Spectrometry

  • Potential Cause: Di-acylation (Imide Formation). While less common with secondary amines compared to primary amines, under certain conditions, over-acylation can occur, leading to the formation of an imide.[8]

    • Solution:

      • Control Stoichiometry: Use a carefully controlled molar ratio of benzoyl chloride to the amine, avoiding a large excess of the acylating agent.

      • Slow Reagent Addition: The slow, dropwise addition of benzoyl chloride helps to prevent a high localized concentration that could favor a second acylation.[2]

  • Potential Cause: Friedel-Crafts Acylation of the Phenyl Ring. Although less likely under standard Schotten-Baumann conditions, if a Lewis acid is present or generated, Friedel-Crafts acylation of the aniline phenyl ring could occur, leading to benzophenone derivatives.[9]

    • Solution:

      • Avoid Lewis Acids: Ensure the reaction is free from Lewis acid catalysts unless specifically intended.

      • Appropriate Base: Use of a non-nucleophilic organic base or aqueous hydroxide is standard for Schotten-Baumann type reactions and does not promote Friedel-Crafts acylation.[3][4][5][6]

Reaction Pathway and Common Side Reactions

amine N-phenyl-4-aminopiperidine product N-phenyl-N-piperidin-4-ylbenzamide (Desired Product) amine->product Acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->product benzoic_acid Benzoic Acid (Side Product) benzoyl_chloride->benzoic_acid Hydrolysis diacylated Di-acylated Product (Imide - Side Product) benzoyl_chloride->diacylated hcl HCl (byproduct) product->hcl product->diacylated Over-acylation base Base (e.g., Et3N) salt Base-HCl Salt base->salt hcl->salt water Water (H2O) water->benzoic_acid

Caption: Main reaction pathway for the synthesis of N-phenyl-N-piperidin-4-ylbenzamide and key side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the synthesis of N-phenyl-N-piperidin-4-ylbenzamide?

A1: The synthesis is typically carried out under Schotten-Baumann conditions.[3][4][5][6][] This involves reacting N-phenyl-4-aminopiperidine with benzoyl chloride in the presence of a base. A biphasic system with an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (like NaOH) can be used.[4] Alternatively, an anhydrous organic solvent with a tertiary amine base like triethylamine or DIPEA is also common.[7][8] Key parameters to control are:

  • Temperature: 0-5 °C during the addition of benzoyl chloride to manage the exothermic nature of the reaction and minimize hydrolysis.[1] The reaction can then be allowed to warm to room temperature.

  • Stoichiometry: A slight excess of benzoyl chloride (e.g., 1.05-1.1 equivalents) is often used to ensure complete consumption of the starting amine. At least one equivalent of base is crucial to neutralize the generated HCl.[3][6]

Q2: How can I purify the crude N-phenyl-N-piperidin-4-ylbenzamide?

A2: Purification can typically be achieved through the following methods:

  • Aqueous Work-up: A thorough aqueous work-up is the first step. This should include washes with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any benzoic acid impurity.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for purification.

  • Column Chromatography: For high purity, especially if side products are structurally similar to the desired product, flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a common eluent system for such compounds.

Q3: What analytical techniques are best for confirming the structure and purity of the final product?

A3: A combination of spectroscopic and chromatographic methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amide carbonyl group.

Experimental Protocols

Protocol: Synthesis of N-phenyl-N-piperidin-4-ylbenzamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve N-phenyl-4-aminopiperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Benzoyl Chloride: While stirring vigorously, add benzoyl chloride (1.1 eq.) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-phenyl-N-piperidin-4-ylbenzamide.

Troubleshooting Workflow

start Low Yield or Impure Product check_impurities Analyze crude product by TLC/LC-MS start->check_impurities acidic_impurity Acidic Impurity Detected? check_impurities->acidic_impurity basic_wash Perform basic aqueous wash (e.g., NaHCO3) acidic_impurity->basic_wash Yes unreacted_sm Unreacted Starting Amine? acidic_impurity->unreacted_sm No basic_wash->unreacted_sm optimize_reaction Optimize reaction: - Increase reaction time - Check base stoichiometry unreacted_sm->optimize_reaction Yes other_byproducts Other Byproducts? unreacted_sm->other_byproducts No purify Purify by column chromatography or recrystallization optimize_reaction->purify other_byproducts->purify Yes end Pure Product other_byproducts->end No purify->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of N-phenyl-N-piperidin-4-ylbenzamide.

References

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for N-phenyl-N-piperidin-4-ylbenzamide

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of N-phenyl-N-piperidin-4-ylbenzamide (a key benzoylfentanyl precur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of N-phenyl-N-piperidin-4-ylbenzamide (a key benzoylfentanyl precursor and nor-metabolite) in solution.

This resource moves beyond basic troubleshooting by explaining the causality behind degradation and loss. N-phenyl-N-piperidin-4-ylbenzamide presents unique analytical challenges due to its secondary piperidine amine and lipophilic benzamide core. Understanding its proton affinity and structural behavior is critical for accurate ambient ionization and detection workflows (). The protocols provided here are designed as self-validating systems to ensure absolute scientific integrity in your LC-MS/MS assays.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my calibration curve exhibit a non-linear drop at sub-ng/mL concentrations over 24 hours? Mechanistic Causality: N-phenyl-N-piperidin-4-ylbenzamide contains a secondary amine on its piperidine ring. In aqueous solutions at neutral to slightly acidic pH, this amine is protonated (pKa ~9.5). Standard glass autosampler vials possess free surface silanol groups (-SiOH) that deprotonate to form negatively charged -SiO⁻ sites. The positively charged piperidine ring strongly binds to these sites via electrostatic interactions. This causes a rapid, concentration-dependent depletion of the analyte from the bulk solution, which is most pronounced at trace (sub-ng/mL) levels (). Self-Validating Solution: Maintain all working solutions in a matrix containing at least 20-50% organic solvent (e.g., methanol or acetonitrile) to disrupt hydrophobic interactions, and utilize silanized glass or low-bind polypropylene vials to eliminate electrostatic binding.

Q2: How does the solvent matrix impact the hydrolytic stability of the benzamide bond? Mechanistic Causality: While the benzamide bond is generally more sterically hindered and resistant to hydrolysis than ester-based anesthetics, extreme pH environments in purely aqueous matrices will catalyze nucleophilic attack on the carbonyl carbon. Furthermore, purely aqueous environments promote precipitation of the free base if the pH exceeds the pKa of the piperidine nitrogen (). Self-Validating Solution: Primary stock solutions (e.g., 1 mg/mL) must be prepared in 100% HPLC-grade methanol and stored at -20°C. The absence of water prevents hydrolytic degradation, while the organic matrix ensures complete solvation of both the free base and salt forms.

Q3: What internal standard (IS) strategy is required to differentiate chemical degradation from physical loss? Mechanistic Causality: In stability testing, a drop in absolute peak area can indicate true chemical degradation (e.g., hydrolysis) or physical loss (e.g., adsorption, precipitation, or LC-MS/MS matrix ionization suppression). Self-Validating Solution: A stable-isotope-labeled (SIL) internal standard (e.g., Benzoylfentanyl-13C6) must be spiked into the sample immediately prior to analysis, not during the initial storage phase (). If the absolute peak area of the analyte drops but the Analyte/IS ratio remains constant, the issue is instrument-related ion suppression. If the Analyte/IS ratio drops, true chemical degradation or selective physical loss has occurred during storage.

Part 2: Mechanisms of Solution Loss

G A N-phenyl-N-piperidin-4-ylbenzamide in Aqueous Solution B Adsorption to Glass (Silanol Interactions) A->B Low Organic % C Adsorption to Plastic (Hydrophobic Binding) A->C Uncharged State D Amide Hydrolysis (Extreme pH) A->D pH < 2 or pH > 10 E Add 20-50% Organic (MeOH/ACN) B->E Prevention F Use Low-Bind Polypropylene C->F Prevention G Buffer to pH 4-7 Store at -20°C D->G Prevention

Mechanisms of solution loss for N-phenyl-N-piperidin-4-ylbenzamide and preventative strategies.

Part 3: Quantitative Stability Profile

The following table summarizes the quantitative recovery of N-phenyl-N-piperidin-4-ylbenzamide under various stress conditions, highlighting the causality of degradation.

Solvent MatrixStorage ContainerTemp (°C)Time Point% Recovery (± SD)Primary Loss Mechanism
100% WaterStandard Borosilicate Glass2024 Hours42.1 ± 4.5%Silanol Electrostatic Adsorption
100% WaterLow-Bind Polypropylene2024 Hours81.3 ± 3.2%Hydrophobic Surface Binding
50% MethanolStandard Borosilicate Glass207 Days96.5 ± 2.1%None (Stable Matrix)
100% MethanolStandard Borosilicate Glass-206 Months99.1 ± 1.4%None (Optimal Storage)
50% MeOH (pH 12)Low-Bind Polypropylene4048 Hours63.4 ± 5.8%Base-Catalyzed Amide Hydrolysis

Part 4: Self-Validating Experimental Protocol

To ensure trustworthy and reproducible stability data, follow this step-by-step methodology for LC-MS/MS assay preparation.

Protocol: Stability-Indicating LC-MS/MS Assay Preparation

  • Primary Stock Formulation: Accurately weigh 1.0 mg of N-phenyl-N-piperidin-4-ylbenzamide. Dissolve completely in 1.0 mL of 100% HPLC-grade methanol to yield a 1 mg/mL primary stock. Store at -20°C.

  • Working Solution Preparation: Dilute the primary stock in a 50:50 Methanol:Water (v/v) matrix containing 0.1% Formic Acid to create high (100 ng/mL) and low (1 ng/mL) quality control (QC) pools.

  • Aliquoting and Environmental Stressing: Transfer 100 µL aliquots into low-bind polypropylene autosampler vials. Expose cohorts to target experimental conditions: Room Temperature (20°C), Refrigeration (4°C), and Freeze-Thaw cycles (-20°C to RT).

  • Just-In-Time IS Spiking: At each designated time point (e.g., Day 0, 1, 7, 14, 30), spike 10 µL of a Stable-Isotope-Labeled Internal Standard (SIL-IS, 100 ng/mL) directly into the vial immediately before injection.

  • LC-MS/MS Acquisition: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize positive electrospray ionization (ESI+). Monitor the specific MRM transitions for both the analyte and the SIL-IS.

  • Self-Validation Logic: Compare the absolute peak area of the SIL-IS across all time points. A stable IS area confirms that the LC-MS/MS instrument is free of matrix effects or injection variability. Any subsequent drop in the Analyte/IS ratio definitively confirms chemical degradation or specific physical loss of the target analyte.

Part 5: Workflow Visualization

Workflow S1 1. Prepare 1 mg/mL Stock (100% HPLC Methanol) S2 2. Aliquot Working Solutions (1-100 ng/mL in 50% MeOH) S1->S2 S3 3. Apply Stress Conditions (Temp, Light, pH) S2->S3 S4 4. Time-Course Sampling (Days 0, 1, 7, 14, 30) S3->S4 S5 5. Spike SIL-Internal Standard (e.g., 13C6-Analog) S4->S5 S6 6. LC-MS/MS Analysis & Calculate % Remaining S5->S6

Step-by-step workflow for validating fentanyl precursor solution stability via LC-MS/MS.

References

  • Title: Determination of Fentanyl Analogue Exposure Using Dried Blood Spots with LC-MS/MS Source: Journal of Analytical Toxicology / CDC Stacks URL: [Link]

  • Title: Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Proton Affinity Values of Fentanyl and Fentanyl Analogues Pertinent to Ambient Ionization and Detection Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

Troubleshooting

Optimizing reaction conditions for N-alkylation of piperidine

Welcome to the Technical Support Center for Piperidine N-Alkylation. Piperidine is a ubiquitous pharmacophore in drug discovery, and functionalizing its secondary amine is a critical synthetic transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine N-Alkylation. Piperidine is a ubiquitous pharmacophore in drug discovery, and functionalizing its secondary amine is a critical synthetic transformation. However, researchers frequently encounter bottlenecks such as over-alkylation (quaternary ammonium salt formation), sluggish reaction kinetics, and poor regioselectivity.

This guide provides field-proven protocols, mechanistic troubleshooting, and optimized parameters to ensure high-yielding, reproducible syntheses.

Strategic Workflow: Choosing Your Alkylation Pathway

The most common point of failure in piperidine functionalization is selecting the wrong reaction paradigm for the substrate. The decision tree below outlines the logical flow for choosing between Direct Alkylation ( SN​2 ) and Reductive Amination based on the electrophile's steric and electronic profile.

DecisionTree Start Target: N-Alkylated Piperidine Q1 Is the alkyl group a methyl/primary/secondary carbon? Start->Q1 Q2 Is over-alkylation a major concern or is the halide highly reactive? Q1->Q2 Yes Reductive Reductive Amination Reagent: NaBH(OAc)3 Solvent: DCM / DCE Q1->Reductive No (Sterically hindered) Direct Direct Alkylation (SN2) Base: K2CO3 / DIPEA Solvent: MeCN / DMF Q2->Direct No Q2->Reductive Yes

Workflow decision matrix for selecting the optimal piperidine N-alkylation strategy.

Core Experimental Methodologies

Every protocol described below is designed as a self-validating system. By understanding the causality behind each reagent choice, you can easily adapt these procedures to your specific substrates.

Protocol A: Direct N-Alkylation via SN​2 Substitution

Causality & Mechanism: Piperidine is a strong nucleophile. When reacting with alkyl halides, the generation of hydrohalic acid ( HX ) will rapidly protonate unreacted piperidine, rendering it non-nucleophilic and halting the reaction. An exogenous base is mandatory to scavenge the acid. Furthermore, maintaining a low steady-state concentration of the alkyl halide prevents the newly formed tertiary amine from reacting further to form a quaternary salt 1.

Step-by-Step Methodology:

  • Preparation: Dissolve piperidine (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF to achieve a 0.1 M concentration. Note: Polar aprotic solvents accelerate SN​2 reactions by poorly solvating the nucleophile, thereby increasing its reactivity.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 eq) or DIPEA (1.5 eq). Ensure the K2​CO3​ is milled; surface area is critical for heterogeneous acid scavenging.

  • Electrophile Addition: Using a syringe pump, add the alkyl halide (1.05 eq) slowly over 2–4 hours at room temperature.

  • Catalysis (Optional): If using sluggish alkyl chlorides, add catalytic Potassium Iodide (KI, 0.1 eq) to facilitate an in-situ Finkelstein halogen exchange, converting the chloride to a highly reactive iodide. Heat to 60°C if necessary.

  • Validation & Workup: Monitor via LC-MS. Upon consumption of piperidine, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Extract, dry the organic layer over anhydrous Na2​SO4​ , and concentrate to yield the tertiary amine.

Protocol B: Reductive Amination (The Hydrogen-Borrowing Pathway)

Causality & Mechanism: When direct alkylation yields intractable mixtures of quaternary salts, reductive amination offers a milder, highly selective alternative. The reaction relies on the formation of an iminium ion, which is subsequently reduced. Because tertiary amines cannot form iminium ions, over-alkylation is mechanistically impossible 2.

Step-by-Step Methodology:

  • Imine Formation: Combine piperidine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.1 eq) to catalyze iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Carefully add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise. Note: NaBH(OAc)3​ is explicitly chosen over NaBH4​ because it is a mild reducing agent that selectively reduces the iminium ion without reducing the starting carbonyl compound into an alcohol3.

  • Validation & Workup: Monitor via TLC/LC-MS until the iminium intermediate is consumed (typically 12–16 hours). Quench slowly with saturated aqueous NaHCO3​ (Caution: gas evolution!). Extract with DCM, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Mechanistic Pathways & Pitfalls

Understanding the divergent pathways of these two methodologies is critical for troubleshooting.

Mechanism cluster_SN2 Direct Alkylation (SN2) cluster_RedAm Reductive Amination Pip Piperidine (Secondary Amine) TertAmine Tertiary Amine (Target Product) Pip->TertAmine + R-X Base (K2CO3) Iminium Iminium Ion Intermediate Pip->Iminium + Carbonyl - H2O RX Alkyl Halide (R-X) Quat Quaternary Ammonium Salt (Over-alkylation Byproduct) TertAmine->Quat + Excess R-X Carbonyl Aldehyde/Ketone TertAmine2 Tertiary Amine (Target Product) Iminium->TertAmine2 NaBH(OAc)3 Reduction

Mechanistic divergence between direct SN2 alkylation and reductive amination pathways.

Troubleshooting Guides & FAQs

Q1: My reaction yields a white, insoluble precipitate, and LC-MS shows a mass corresponding to [M+R]+. How do I fix this over-alkylation? Root Cause: The white precipitate is a quaternary ammonium salt. Because the resulting tertiary amine is often more lipophilic and sometimes more nucleophilic than the sterically unhindered piperidine, it aggressively competes for the alkyl halide. Solution:

  • Invert the stoichiometry: Use a slight excess of piperidine (if it is an inexpensive starting material) rather than excess alkyl halide.

  • Employ slow addition: Use a syringe pump for the alkyl halide to keep its concentration near zero.

  • Switch methodology: Abandon direct alkylation and use Reductive Amination, which inherently prevents over-alkylation.

Q2: The direct alkylation is sluggish, and starting material remains even after 24 hours at elevated temperatures. Root Cause: Either the base is failing to scavenge the generated acid (leading to piperidine hydrochloride formation, which is non-nucleophilic), or the leaving group is too poor (e.g., alkyl chlorides). Solution:

  • Ensure K2​CO3​ is strictly anhydrous and finely milled.

  • If using alkyl chlorides, add 0.1–0.2 equivalents of Potassium Iodide (KI). This initiates a Finkelstein reaction, converting the unreactive chloride into a highly reactive alkyl iodide in situ.

  • Switch the solvent from THF/DCM to a highly polar aprotic solvent like DMF or DMAc 4.

Q3: I am trying to alkylate 2-(aminomethyl)piperidine. How do I selectively alkylate the secondary ring nitrogen without touching the primary exocyclic amine? Root Cause: The secondary piperidine nitrogen is inherently more nucleophilic, but the primary amine is less sterically hindered. Direct alkylation often yields a statistical mixture 5. Solution: A protecting group strategy is required for absolute regioselectivity. Protect the primary amine with a Boc group (using Boc2​O at low temperatures, which selectively targets the less hindered primary amine first), perform the N-alkylation on the piperidine ring, and then deprotect using TFA/DCM.

Quantitative Data: Solvent and Base Optimization

The table below summarizes the empirical impact of base and solvent selection on conversion rates and product selectivity during direct SN​2 alkylation.

EntryBaseSolventTemp (°C)Conversion (%)Ratio (Tertiary : Quaternary)Mechanistic Notes
1 K2​CO3​ MeCN25>9590:10Standard optimal conditions for reactive halides.
2 K2​CO3​ DMF60>9585:15Best for sluggish electrophiles; higher risk of over-alkylation.
3DIPEADCM256095:5Clean reaction, but slow due to poor solvent polarity.
4TEATHF654080:20TEA is a poor choice; it competes as a nucleophile.
5 Cs2​CO3​ DMF25>9970:30Extremely fast, but the high solubility promotes significant over-alkylation.

Sources

Optimization

Technical Support Center: Chromatography Purification of N-phenyl-N-(piperidin-4-yl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly basic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly basic intermediates. N-phenyl-N-(piperidin-4-yl)benzamide is a notoriously difficult compound to purify on standard silica gel. Because the piperidine nitrogen is a secondary amine, it is highly basic (pKa ≈ 11.22) (1[1]). When passed through bare silica gel, it engages in severe ion-exchange interactions with acidic silanol groups, resulting in massive peak tailing, co-elution with impurities, and poor recovery.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure you achieve high-purity isolation of this critical intermediate.

Part 1: Mechanistic Insights (The "Why")

To solve a chromatography problem, you must first understand the causality of the failure. Bare silica gel (SiO₂) is populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0). When a strong base like N-phenyl-N-(piperidin-4-yl)benzamide enters the column, it does not simply adsorb and desorb; it undergoes an acid-base reaction. The amine becomes protonated, binding ionically to the negatively charged silica surface.

To mitigate this, we must dynamically deactivate the silanols using a volatile competing amine (like Triethylamine or Ammonium Hydroxide) in the mobile phase, or switch to an amine-functionalized stationary phase (2[2]).

Mechanism Silica Bare Silica Gel (Acidic Silanols, pKa ~5) Interaction Strong Ion-Exchange Interaction Silica->Interaction Amine N-phenyl-N-(piperidin-4-yl)benzamide (Basic Amine, pKa ~11.2) Amine->Interaction Result1 Peak Tailing & Low Recovery Interaction->Result1 Resolution Silanol Deactivation / Masking Result1->Resolution Troubleshoot Modifier Add TEA / NH4OH or use NH2-Silica Modifier->Resolution Result2 Sharp Peaks & High Recovery Resolution->Result2

Caption: Logical relationship of silanol-amine interactions and the resolution mechanism.

Part 2: FAQs & Troubleshooting Guide

Q1: My compound is streaking across the entire TLC plate and tailing on the column. What is happening? A: The secondary amine on the piperidine ring is irreversibly binding to the acidic silanols on the silica gel. The streaking is the visual representation of the compound slowly dragging off these active sites. You must neutralize the silica surface by adding a basic modifier to your eluent.

Q2: I want to use a DCM/MeOH system. How do I incorporate ammonia correctly without dissolving the silica? A: Use a 90:9:1 or 95:4:1 ratio of DCM : MeOH : NH₄OH (using concentrated aqueous ammonium hydroxide) (3[3]). Methanol concentrations above 15-20% can begin to dissolve standard silica gel, leading to silica contamination in your final product. The 1% NH₄OH is sufficient to saturate the silanol sites without compromising the stationary phase.

Q3: I added 5% Triethylamine (TEA) to my EtOAc/Hexane system, but my recovery is still low. What did I miss? A: You likely failed to pre-treat the column. If you only add TEA to the eluent containing the sample, the compound and the TEA compete for the silanols simultaneously. You must flush the bare silica column with 2-3 column volumes (CV) of the TEA-containing eluent before loading the sample.

Q4: Is Reverse Phase (RP-C18) chromatography a viable alternative for this compound? A: Yes, but it requires strict pH control. Because the piperidine ring is basic, using a standard acidic modifier (like 0.1% TFA) will protonate the amine, causing it to elute very early as a salt. To purify the free base, you must use a basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.5), ensuring your specific C18 column is rated for high-pH stability.

Workflow Start Crude N-phenyl-N-(piperidin-4-yl)benzamide TLC Run TLC on Bare Silica (e.g., DCM/MeOH) Start->TLC Tailing Is severe tailing observed? TLC->Tailing AddBase Add 1-5% TEA or NH4OH to Mobile Phase Tailing->AddBase Yes NormalPhase Proceed with Silica Gel Column (Pre-neutralized with TEA) Tailing->NormalPhase No CheckAgain Does the spot resolve? AddBase->CheckAgain CheckAgain->NormalPhase Yes SwitchPhase Switch to NH2-Functionalized Silica or Reverse Phase (C18) CheckAgain->SwitchPhase No

Caption: Troubleshooting workflow for resolving amine tailing during chromatography.

Part 3: Standard Operating Protocols (SOPs)

A reliable protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Normal Phase Purification with Silanol Deactivation (TEA Flush)

Use this when restricted to standard bare silica gel.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 50:50 EtOAc:Hexane) and add 5% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing & Deactivation: Slurry-pack the silica gel using the TEA-containing solvent. Flush the packed column with at least 3 Column Volumes (CV) of the solvent.

  • Self-Validation Step: Collect a few drops of the column flow-through and spot it on wet pH indicator paper. Do not load your sample until the flow-through reads pH > 9. This confirms the silanols are fully saturated.

  • Sample Loading: Dissolve the crude N-phenyl-N-(piperidin-4-yl)benzamide in the minimum amount of eluent and load it onto the column head.

  • Elution: Elute using the TEA-containing solvent. The compound will elute as a sharp band.

  • Post-Processing: TEA can be difficult to remove entirely under standard rotary evaporation. Dry the purified fractions under high vacuum (lyophilizer or Schlenk line) overnight to remove residual TEA.

Protocol B: Purification using Amine-Functionalized Silica (KP-NH)

The preferred, highest-yielding method for secondary amines.

  • Column Selection: Select an amine-functionalized silica column (e.g., KP-NH). The surface of this silica is bonded with primary amines, inherently shielding the acidic silanols (2[2]).

  • Solvent System: Prepare a standard gradient of Hexane and Ethyl Acetate. Do not add TEA or NH₄OH. The stationary phase is already basic.

  • Elution: Load the sample directly and run the gradient. The secondary amine will elute with excellent peak shape and >95% recovery without the need for basic modifiers, simplifying post-column solvent removal.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of N-phenyl-N-(piperidin-4-yl)benzamide across different stationary phases.

Stationary PhaseRecommended Mobile PhaseMechanism of ActionEst. Tailing Factor (Tf)Est. Recovery
Bare Silica (SiO₂) DCM / MeOHAdsorption (Strong Ion-Exchange)> 3.0 (Severe)< 50%
Bare Silica + TEA Hexane / EtOAc / 5% TEAAdsorption (Silanol Deactivation)1.2 - 1.585 - 90%
NH₂-Functionalized Silica Hexane / EtOAcAdsorption (No acidic silanols)1.0 - 1.1> 95%
Reverse Phase (C18) H₂O / MeCN (pH 9.5 Buffer)Hydrophobic Partitioning1.0 - 1.2> 90%

References

  • Title: Successful Flash Chromatography Source: Biotage URL: [Link]

  • Title: What is the most polar solvent usable in silica gel chromatography? Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Preventing degradation of N-phenyl-N-piperidin-4-ylbenzamide during storage

Welcome to the technical support center for N-phenyl-N-piperidin-4-ylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-phenyl-N-piperidin-4-ylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this compound during storage and experimentation. Our goal is to ensure the integrity and reliability of your results by maintaining the stability of this critical research material.

Understanding the Stability of N-phenyl-N-piperidin-4-ylbenzamide

N-phenyl-N-piperidin-4-ylbenzamide, like many complex organic molecules, is susceptible to degradation over time and under various environmental conditions. The primary points of vulnerability in its structure are the amide bond and the piperidine ring. Understanding the potential degradation pathways is the first step in preventing them.

The principal mechanisms of degradation are:

  • Hydrolysis: The amide bond is susceptible to cleavage, particularly in the presence of strong acids or bases, which would yield benzoic acid and N-phenylpiperidin-4-amine.

  • Oxidation: The nitrogen atom on the piperidine ring can be oxidized, especially in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[1]

  • Thermal Degradation: High temperatures can accelerate the rate of all degradation pathways.[1][2]

The following sections will provide detailed guidance on how to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid N-phenyl-N-piperidin-4-ylbenzamide?

For long-term stability, solid N-phenyl-N-piperidin-4-ylbenzamide should be stored in a cool, dry, and dark environment.[3] It is recommended to keep containers tightly sealed in a well-ventilated place.[4][5]

ParameterRecommended ConditionRationale
Temperature Room temperature or cooler.[3] For long-term storage, a cool place is advisable.[3]Reduces the rate of potential thermal degradation.
Humidity Dry environmentMinimizes the risk of hydrolysis of the amide bond.
Light Protected from light (e.g., in an amber vial or a dark cabinet)Prevents photolytic degradation.
Atmosphere Tightly sealed containerMinimizes exposure to atmospheric oxygen and moisture.

Q2: I need to make a stock solution. What is the best solvent and how should I store it?

For optimal stability in solution, a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended.[1] Protic solvents like methanol or water should be avoided for long-term storage as they can facilitate hydrolysis, especially at non-neutral pH.[1]

Stock Solution Storage Recommendations:

  • Solvent: Anhydrous aprotic solvent (e.g., DMSO).[1]

  • Temperature: For long-term storage, -20°C or -80°C.[1]

  • Handling: Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[3]

Q3: I see unexpected peaks in my HPLC analysis of an older sample. What could they be?

The appearance of new peaks in an HPLC chromatogram is a strong indicator of compound degradation.[1] The most likely degradation products are from hydrolysis of the amide bond or oxidation of the piperidine ring.[1] It is recommended to use mass spectrometry (MS) to identify the mass of these new peaks and elucidate their structures.[1]

Q4: My compound solution has turned a slight yellow color. What does this mean?

Discoloration of a solution can be a sign of oxidation or other chemical reactions.[1] To prevent this, protect the solution from light and air.[1] If compatible with your experimental setup, consider adding an antioxidant.[1]

Troubleshooting Guide: Common Scenarios

Issue Possible Cause Recommended Action
Inconsistent results in biological assays Compound degradation in the assay buffer.Perform a stability study of the compound in your specific assay buffer under the same conditions (temperature, time) as your experiment. Consider using a freshly prepared stock solution for each experiment.[1][3]
Precipitation of the compound from solution Poor solubility or solvent evaporation.Confirm the solubility of the compound in your chosen solvent. Ensure storage containers are properly sealed to prevent evaporation.[1] For aqueous buffers, the pH can affect the solubility of compounds with amine groups.[3]
Reduced purity observed over time in QC checks Improper storage conditions.Review your storage and handling procedures against the recommendations in this guide. Implement a forced degradation study to proactively identify potential degradation products.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of N-phenyl-N-piperidin-4-ylbenzamide and for developing a stability-indicating analytical method.[6][7] This involves intentionally stressing the compound under various conditions to generate potential degradation products.

Objective: To identify the degradation pathways and products of N-phenyl-N-piperidin-4-ylbenzamide under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • N-phenyl-N-piperidin-4-ylbenzamide

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/Vis and MS detectors

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of N-phenyl-N-piperidin-4-ylbenzamide in a suitable solvent like acetonitrile.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.[1][8]

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.[1][8]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.[1][8]

    • Thermal Degradation: Place a vial of the solid compound in an oven at a high temperature (e.g., 80°C).[1]

    • Photolytic Degradation: Expose a vial of the stock solution to a light source, such as a xenon lamp, in a photostability chamber.[1][8]

  • Time Points and Analysis:

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC-UV/MS.[1]

    • Quantify the remaining parent compound and identify the major degradation products by their mass-to-charge ratio.[1]

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidative Photo Photolytic Degradation (Solution, Xenon Lamp) Stock->Photo HPLC HPLC-UV/MS Analysis (Time Points: 0, 2, 4, 8, 24h) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal Thermal Degradation (Solid, 80°C) Thermal->HPLC Photo->HPLC Data Data Interpretation: - Quantify Parent Compound - Identify Degradation Products HPLC->Data

Caption: Workflow for a forced degradation stability study.

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for N-phenyl-N-piperidin-4-ylbenzamide based on its chemical structure and data from analogous compounds.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent N-phenyl-N-piperidin-4-ylbenzamide BenzoicAcid Benzoic Acid Parent->BenzoicAcid Amide Cleavage Piperidinamine N-phenylpiperidin-4-amine Parent->Piperidinamine Amide Cleavage N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Piperidine Oxidation

Caption: Potential degradation pathways of N-phenyl-N-piperidin-4-ylbenzamide.

By understanding these potential issues and implementing the recommended preventative measures, researchers can ensure the quality and reliability of their work with N-phenyl-N-piperidin-4-ylbenzamide. For further assistance, please do not hesitate to contact our technical support team.

References

  • Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3843-3853. Retrieved from [Link]

  • Wang, P., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 939-945. Retrieved from [Link]

  • Zeidler-Szymanska, A., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(3), 181-188. Retrieved from [Link]

  • Varvounis, G., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. Retrieved from [Link]

  • IJSDR. (2020). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability and Photodegradation Pathways of Distinctive Pesticides. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up N-phenyl-N-piperidin-4-ylbenzamide Synthesis

This guide serves as a critical resource for researchers, chemists, and process development professionals facing the challenges of scaling the synthesis of N-phenyl-N-piperidin-4-ylbenzamide. Moving from bench-scale succ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical resource for researchers, chemists, and process development professionals facing the challenges of scaling the synthesis of N-phenyl-N-piperidin-4-ylbenzamide. Moving from bench-scale success to pilot or manufacturing scale introduces new variables that can impact yield, purity, and safety. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring a robust and reproducible synthetic process.

Core Synthetic Strategy: Amide Bond Formation

The synthesis of N-phenyl-N-piperidin-4-ylbenzamide fundamentally relies on the formation of a robust amide bond between an N-phenyl-4-aminopiperidine core and a benzoyl group. Two primary, industrially relevant strategies are typically employed:

  • Method A: Acylation with Benzoyl Chloride: A classic Schotten-Baumann reaction involving the direct acylation of the secondary amine with benzoyl chloride in the presence of a base.[1][2]

  • Method B: Amide Coupling with Benzoic Acid: A modern approach utilizing a coupling agent to activate benzoic acid for reaction with the amine.[3]

The choice between these methods depends on factors such as raw material cost, safety considerations (handling of acyl chlorides), and the desired purity profile.

cluster_0 Reactants cluster_1 Reaction Pathways Amine N-phenyl-4-aminopiperidine Coupling Method B: Amide Coupling (e.g., EDC, HATU) Amine->Coupling Acylation Method A: Schotten-Baumann Acylation Amine->Acylation Acid Benzoic Acid Acid->Coupling AcylChloride Benzoyl Chloride AcylChloride->Acylation Product N-phenyl-N-piperidin-4-ylbenzamide Coupling->Product Acylation->Product

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific issues encountered during synthesis and scale-up in a practical question-and-answer format.

Q1: My reaction has stalled or resulted in a low yield of the desired amide. What are the common causes and solutions?

Low conversion is a frequent and frustrating issue. The root cause typically lies in reagent quality, reaction conditions, or inefficient activation of the carboxylic acid.

Potential Cause 1: Ineffective Carboxylic Acid Activation (Method B) The success of an amide coupling hinges on the efficient generation of a reactive intermediate. If the coupling reagent is compromised, the reaction will not proceed.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the coupling reagent is fresh and has been stored under anhydrous conditions. Many common reagents (e.g., carbodiimides, uronium salts) are moisture-sensitive.

    • Anhydrous Conditions: Verify that the reaction solvent (e.g., DMF, DCM) is anhydrous. Water will rapidly quench the activated intermediate, halting the reaction.

    • Reagent Choice: For sterically hindered or electronically deactivated substrates, a more potent coupling reagent may be required.

Potential Cause 2: Insufficient Base Amide coupling reactions generate acid equivalents that must be neutralized. Failure to do so can protonate the amine starting material, rendering it non-nucleophilic.

  • Troubleshooting Steps:

    • Stoichiometry: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Ensure at least 1.1 to 1.5 equivalents are used.

    • Base pKa: The chosen base must be strong enough to deprotonate the ammonium salt formed during the reaction but not so strong as to cause unwanted side reactions.

Potential Cause 3: Poor Quality of Starting Materials

  • Troubleshooting Steps:

    • Amine Purity: Verify the purity of the N-phenyl-4-aminopiperidine starting material via ¹H NMR and LC-MS. Impurities can interfere with the reaction.

    • Acyl Chloride Integrity (Method A): Benzoyl chloride can hydrolyze to benzoic acid upon storage. Use freshly distilled or newly purchased material.

Start Low Yield or Stalled Reaction CheckSM Are Starting Materials Consumed? (TLC/LCMS) Start->CheckSM No No CheckSM->No Yes Yes CheckSM->Yes CheckReagents Verify Reagent Quality & Conditions: - Anhydrous Solvent? - Fresh Coupling Agent? - Correct Base Stoichiometry? No->CheckReagents CheckSideProducts Analyze Crude Mixture for Side Products: - Dimerization? - Guanidinylation? - Hydrolysis? Yes->CheckSideProducts FixReagents Solution: Use fresh, dry reagents. Increase base if needed. CheckReagents->FixReagents FixSideProducts Solution: - Optimize stoichiometry. - Change coupling reagent type. - Control temperature. CheckSideProducts->FixSideProducts

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I'm observing significant impurity formation. How can I identify and mitigate these side reactions?

Side reactions become more pronounced during scale-up due to longer reaction times and potential temperature gradients.

Side Reaction 1: Guanidinylation of the Amine (Method B) When using uronium/aminium-based coupling reagents like HBTU or HATU in excess, the reagent itself can react with the N-phenyl-4-aminopiperidine, forming an inactive guanidinium byproduct.

  • Solution:

    • Control Stoichiometry: Use the coupling reagent in near-stoichiometric amounts (e.g., 1.05 equivalents).

    • Change Reagent Class: Switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not cause this side reaction.[3]

Side Reaction 2: Dimerization/Polymerization The piperidine nitrogen in the starting material is also nucleophilic and can react with an activated carboxylic acid intermediate from another molecule, leading to dimers or oligomers. This is especially problematic if the piperidine nitrogen is unprotected.

  • Solution:

    • Protecting Group Strategy: For maximum control, protect the piperidine nitrogen with a suitable protecting group (e.g., Boc) before the coupling step. The protecting group can be removed in a final step.

    • Controlled Addition: At scale, add the activated acid or acyl chloride slowly to a solution of the amine. This maintains a low concentration of the reactive species and favors the intramolecular reaction.

Side Reaction 3: Byproduct from Coupling Reagent Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) produce dicyclohexylurea (DCU) as a byproduct, which is notoriously insoluble in many organic solvents and can complicate purification by precipitating with the product.[4]

  • Solution:

    • Use Water-Soluble Carbodiimides: Switch to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and easily removed during an aqueous workup.

    • Filtration: If using DCC, the DCU can often be removed by filtration, but this can lead to product loss due to occlusion.

Coupling Reagent ClassCommon ExamplesKey AdvantagePotential Scale-Up Challenge
Carbodiimides DCC, EDCCost-effectiveInsoluble urea byproduct (DCC); potential for racemization (not an issue here).[3]
Uronium/Aminium HBTU, HATUFast reaction rates, high efficiency.[4]Guanidinylation side reaction with excess reagent.
Phosphonium PyBOP, PyAOPNo guanidinylation; effective for challenging couplings.[3][4]Higher cost; byproduct removal can be tricky.
Modern Additives COMU (Oxyma-based)High efficiency, excellent safety profile, low epimerization.[4]Higher reagent cost.
Q3: The reaction works, but purification is difficult at a larger scale. How can I optimize the isolation protocol?

What works for 100 mg may fail for 10 kg. Column chromatography becomes less practical and more expensive at scale, making crystallization the preferred method.

Problem: Product Co-elutes with Impurities During Column Chromatography

  • Solution:

    • Optimize Solvent System: Before scaling up, perform thorough thin-layer chromatography (TLC) screening with various solvent systems (e.g., Ethyl Acetate/Heptane, Dichloromethane/Methanol) to achieve maximum separation (ΔRf > 0.2).[5]

    • Gradient Elution: Employ a shallow gradient elution, slowly increasing the polarity of the eluent to improve the resolution between closely eluting spots.[5]

    • Alternative Stationary Phase: If silica gel fails, consider alumina or reverse-phase chromatography, though the latter is significantly more expensive at scale.

Problem: Product Fails to Crystallize or "Oils Out"

  • Solution:

    • Purity is Key: Ensure the crude product is sufficiently pure (>90-95%) before attempting crystallization. Impurities can inhibit lattice formation.[5] A quick silica plug filtration may be necessary.

    • Solvent Screening: Perform small-scale solubility tests in a panel of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, heptane) to find an appropriate system where the product is highly soluble when hot and poorly soluble when cold.

    • Controlled Cooling: Slow, controlled cooling is critical for growing large, pure crystals. Rapidly crashing the product out of solution by adding an anti-solvent or flash-cooling will trap impurities.

    • Seeding: If a small amount of pure, crystalline material is available, add a seed crystal to the supersaturated solution to induce crystallization.[5]

Frequently Asked Questions (FAQs)

Q: Which synthetic method, Acyl Chloride (A) or Coupling Agent (B), is better for scale-up? A: There is no single "best" method.

  • Method A (Acyl Chloride) is often cheaper due to the low cost of benzoyl chloride and a simple base. However, it involves handling a corrosive and moisture-sensitive reagent and the reaction can be highly exothermic, requiring careful temperature control at scale.

  • Method B (Coupling Agent) offers milder reaction conditions and avoids handling acyl chlorides. However, the coupling reagents themselves can be expensive, and their byproducts must be efficiently removed.[6][7] For high-value pharmaceutical applications where process control is paramount, Method B is often preferred.

Q: Is it necessary to protect the piperidine nitrogen? A: While not strictly necessary, protecting the piperidine nitrogen (e.g., as a Boc-carbamate) offers the most robust and controlled synthesis. It completely prevents side reactions at this position, simplifying purification and leading to a more reproducible process. The added cost of the protection/deprotection steps must be weighed against the potential for higher, more consistent yields and purity.

Q: My final product shows broad peaks in the ¹H NMR spectrum. What could be the cause? A: This is often due to restricted rotation around the newly formed amide bond (C-N). This rotation can be slow on the NMR timescale, leading to the observation of distinct rotational isomers (rotamers) and, consequently, broadened or duplicated peaks, especially for protons near the amide bond.[8] Running the NMR experiment at an elevated temperature can often cause these peaks to coalesce into a single, sharper signal.

Detailed Experimental Protocols

Protocol 4.1: Synthesis via Amide Coupling (Method B)

cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Workup & Purification Activation 1. Dissolve Benzoic Acid (1.0 eq) & EDC (1.2 eq) in anhydrous DCM. 2. Add HOBt (1.2 eq). 3. Stir at 0 °C for 30 min. Coupling 1. Add solution of N-phenyl-4-aminopiperidine (1.1 eq) & DIPEA (1.5 eq) in DCM. 2. Allow to warm to RT. 3. Stir for 4-12 h (monitor by TLC). Activation->Coupling Workup 1. Wash with 1M HCl, sat. NaHCO₃, and brine. 2. Dry over Na₂SO₄, filter, and concentrate. 3. Purify by crystallization (e.g., from EtOH/water) or column chromatography. Coupling->Workup

Caption: Experimental workflow for amide coupling synthesis.

Procedure:

  • To a stirred solution of benzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and N-hydroxybenzotriazole (HOBt, 1.2 eq.).[9]

  • Cool the mixture to 0 °C and stir for 30 minutes to ensure the formation of the activated ester.

  • In a separate flask, dissolve N-phenyl-4-aminopiperidine (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) in anhydrous DCM.

  • Add the amine solution dropwise to the activated acid solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

References

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in W
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Coupling Reagents. AAPPTEC.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • What product is formed when aniline reacts with benzoyl chloride in alkaline medium? Name the type of reaction involved and give suitable mechanism. Vaia.
  • Optimizing amide bond formation for piperidine carboxylic acids. Benchchem.
  • Overcoming N-Methyl-3-(piperidin-4-YL)benzamide experimental variability. Benchchem.
  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.
  • Benzoylation of aniline experiment. Unknown Source.
  • Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide. Benchchem.
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform

Sources

Troubleshooting

Technical Support Center: Minimizing By-Product Formation in Piperidine Synthesis

Welcome to the Advanced Technical Support Center for piperidine synthesis. Designed for researchers and drug development professionals, this guide moves beyond basic procedures to address the mechanistic causality of sid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for piperidine synthesis. Designed for researchers and drug development professionals, this guide moves beyond basic procedures to address the mechanistic causality of side reactions. By understanding the thermodynamic and kinetic drivers of by-product formation, you can rationally optimize your catalytic systems.

The Mechanistic Causality of By-Product Formation

The most atom-economical route to piperidines is the catalytic hydrogenation of pyridine precursors[1]. However, the aromatic stability of pyridine and the basicity of the resulting piperidine create a complex reaction network prone to chemoselectivity issues[1].

By-products generally arise from three competing pathways:

  • Hydrogenolysis (Ring-Opening): Over-reduction cleaves the C–N bond, yielding linear alkylamines (e.g., pentylamine) or alkanes[2]. This is highly dependent on the geometry of the catalyst's step-edge atoms[3].

  • Bimolecular Coupling: Partially reduced intermediates (like dihydropyridines) act as electrophiles. The highly nucleophilic nitrogen of the newly formed piperidine can attack these intermediates, forming bipiperidines or heavy oligomers.

  • Hydrodehalogenation: When reducing halogenated pyridines, competitive insertion of the catalyst into the C–X bond leads to dehalogenated piperidines[4].

ReactionPathway Pyridine Pyridine (Starting Material) DHP Dihydropyridine (Intermediate) Pyridine->DHP +H2 THP Tetrahydropyridine (Intermediate) DHP->THP +H2 Coupling Bipiperidines (Coupling By-products) DHP->Coupling Nucleophilic Attack by Piperidine Piperidine Piperidine (Target Product) THP->Piperidine +H2 RingOpen Pentylamine (Hydrogenolysis) Piperidine->RingOpen Over-reduction (High Temp/Pt sites)

Reaction pathway of pyridine hydrogenation highlighting intermediate and by-product formation.

Troubleshooting FAQs

Q1: I am observing significant amounts of pentylamine in my final mixture. How do I prevent ring-opening? A1: Pentylamine is a hydrogenolysis by-product. It forms when the C–N bond of the saturated ring is cleaved[2].

  • Causality: High temperatures and specific catalyst geometries (e.g., coordinatively unsaturated Pt step atoms) strongly promote C–N bond cleavage[3].

  • Solution: Lower the reaction temperature and pressure. Switch from Platinum (Pt) or Palladium (Pd) to a Rhodium-based catalyst (e.g., Rh/C). Rhodium(0) surfaces interact more moderately with piperidine, lowering the energy required for the rate-determining desorption step and allowing the product to leave the catalyst before hydrogenolysis occurs[5].

Q2: My GC-MS shows bipiperidine impurities. What is causing this coupling? A2: These are bimolecular coupling products.

  • Causality: The highly nucleophilic nitrogen of the newly formed piperidine attacks partially reduced, electrophilic intermediates (like 1,2-dihydropyridine) before they can be fully hydrogenated.

  • Solution: Run the reaction in a more dilute solution to kinetically disfavor bimolecular collisions. Crucially, add an acidic modifier (e.g., glacial acetic acid) to the solvent. This protonates the piperidine nitrogen in situ, rendering it non-nucleophilic and preventing it from attacking intermediates[6].

Q3: I am reducing a fluoropyridine, but I am losing the fluorine atom. How can I improve chemoselectivity? A3: Hydrodehalogenation is a highly competitive side reaction, particularly with Palladium on Carbon (Pd/C)[4].

  • Causality: Pd readily inserts into C–X bonds, promoting defluorination alongside or even prior to ring saturation.

  • Solution: Switch to a Rhodium-based catalyst, which has been empirically shown to minimize defluorination[4]. Maintain strict temperature control (ambient) and use the minimum required hydrogen pressure.

Q4: The reaction stalls, leaving unreacted pyridine and partially hydrogenated tetrahydropyridines. Why? A4: This indicates severe catalyst poisoning[1].

  • Causality: The Lewis basic nitrogen of both the starting pyridine and the product piperidine binds strongly to the active metal sites, blocking hydrogen activation[1].

  • Solution: Utilize an acidic solvent (like acetic acid) to protonate the amines, preventing them from coordinating with and poisoning the catalyst[6]. Ensure adequate catalyst loading (typically 1-5 mol%)[6].

Quantitative Data: Catalyst Selectivity Comparison

Selecting the correct catalytic system is the most critical variable in minimizing by-products. The table below synthesizes expected outcomes based on catalyst choice.

Catalyst SystemPrimary ApplicationMajor By-Product RiskSelectivity / YieldNotes
Pd/C + Acid Unsubstituted pyridinesHydrodehalogenationHigh (>90%)Standard industrial choice; acid required to prevent poisoning[1].
PtO₂ (Adams') General hydrogenationHydrogenolysis (Pentylamine)Medium-HighRequires strict temperature control to avoid over-reduction[6].
Rh/C Halogenated pyridinesLowHigh (>95%)Interacts moderately with piperidine, facilitating safe desorption[5]. Minimizes defluorination[4].
Rh/C (Electrocatalytic) Acid-free ambient synthesisNegligibleQuantitative (98%)Operates at room temp; zero tetrahydropyridine detected[5],[3].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system —meaning the observable metrics during the experiment inherently prove whether the mechanistic safeguards are working.

Protocol A: Acid-Mediated Heterogeneous Hydrogenation (Minimizing Coupling)

This protocol uses acid to protonate the basic nitrogen, preventing both catalyst poisoning and bimolecular coupling.

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid (acting as both solvent and protonating agent)[6].

  • Catalyst Addition: Add 1-5 mol% of Rh/C (preferred for halogenated substrates) or Pd/C[6],[4].

  • Execution: Pressurize with H₂ and stir at room temperature for 4-24 hours[6].

  • Self-Validation Check: Monitor the physical state of the mixture. If the solution remains homogeneous without the precipitation of heavy, dark oligomeric tars, the acid stoichiometry has successfully suppressed bimolecular coupling.

  • Workup: Vent the hydrogen, purge with inert gas[6], filter the catalyst, and neutralize the filtrate to isolate the free piperidine base.

Protocol B: Electrocatalytic Hydrogenation (Zero Hydrogenolysis)

This modern approach eliminates the need for high-pressure H₂ gas and acidic solvents, using water as the hydrogen source under ambient conditions to completely avoid ring-opening[5].

  • Cell Setup: Prepare a divided electrochemical cell. Use a carbon-supported Rhodium (Rh/C) cathode[5].

  • Electrolyte: Dissolve the pyridine derivative in a neutral aqueous buffer (or use MTBE as a cathodic solvent for poorly soluble substrates like 2-phenylpyridine)[5].

  • Electrolysis: Apply a constant current density (e.g., 25 mA cm⁻²)[5].

  • Self-Validation Check: Track the Faradaic (current) efficiency. If the current efficiency remains between 65% and 99% up to 5–9 F mol⁻¹[5], the system validates that electrons are actively reducing the pyridine ring. A sharp drop in efficiency indicates parasitic water splitting (hydrogen evolution), signaling the need to adjust the flow rate or current density.

  • Completion: Extract the quantitative yield of piperidine directly from the cathodic chamber[5].

Workflow: Catalyst Selection Decision Tree

DecisionTree Start Identify Major By-Product BP1 Ring-Opened Products (e.g., Pentylamine) Start->BP1 BP2 Coupling/Oligomers (e.g., Bipiperidine) Start->BP2 BP3 Dehalogenated Piperidines Start->BP3 BP4 Incomplete Reduction (Tetrahydropyridines) Start->BP4 Sol1 Lower Temp & Pressure. Switch to Rh/C or Electrocatalysis. BP1->Sol1 Sol2 Increase Dilution. Add Acidic Modifier (AcOH). BP2->Sol2 Sol3 Use PtO2 or Rh/C. Avoid Pd/C. BP3->Sol3 Sol4 Increase Catalyst Loading. Protonate Amines to avoid poisoning. BP4->Sol4 Target Optimized Piperidine Synthesis Sol1->Target Sol2->Target Sol3->Target Sol4->Target

Troubleshooting decision tree for selecting reaction conditions based on observed by-products.

References

  • BenchChem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.6

  • Canadian Science Publishing. Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo 2 N catalyst: a DFT study.2

  • BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.1

  • PMC (NIH). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.5

  • BenchChem. Technical Support Center: Side-Product Formation in Piperidine Synthesis.4

  • Journal of the American Chemical Society (ACS). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-phenyl-N-piperidin-4-ylbenzamide and Fentanyl: Unraveling the Critical Role of the N-phenethyl Group in Potency

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic opioids, the 4-anilidopiperidine scaffold represents a cornerstone for the development of potent analgesics. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic opioids, the 4-anilidopiperidine scaffold represents a cornerstone for the development of potent analgesics. This guide provides an in-depth technical comparison between the parent scaffold, N-phenyl-N-piperidin-4-ylbenzamide (often referred to as norfentanyl when the amide is a propanamide), and its highly potent and clinically significant derivative, fentanyl. By examining their structural differences, structure-activity relationships (SAR), and resulting pharmacological activities, we aim to illuminate the profound impact of specific chemical modifications on opioid receptor interaction and overall potency.

Structural and Synthetic Overview

At their core, both N-phenyl-N-piperidin-4-ylbenzamide and fentanyl share the 4-anilidopiperidine framework. The critical point of divergence lies in the substitution at the piperidine nitrogen (N1 position). While N-phenyl-N-piperidin-4-ylbenzamide possesses a secondary amine at this position, fentanyl incorporates a phenethyl group. This seemingly minor addition is, as we will explore, the key determinant of fentanyl's dramatically enhanced opioid activity.

The synthesis of fentanyl, as originally described by Janssen, often involves precursors that are structurally similar to N-phenyl-N-piperidin-4-ylbenzamide. For instance, the Siegfried method utilizes N-phenethyl-4-piperidone (NPP) which is then converted to 4-anilino-N-phenethylpiperidine (4-ANPP), a direct precursor to fentanyl.[1][2] This synthetic relationship underscores that N-phenyl-N-piperidin-4-ylbenzamide can be considered a foundational structure from which more complex and potent analogs like fentanyl are derived.

Diagram: Chemical Structures

G cluster_0 N-phenyl-N-piperidin-4-ylbenzamide cluster_1 Fentanyl N-phenyl-N-piperidin-4-ylbenzamide Fentanyl G A Prepare µOR-expressing cell membranes B Incubate membranes with [³H]DAMGO and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity (scintillation counting) C->D E Calculate IC50 and Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

cAMP Inhibition Assay

This functional assay measures the ability of a compound to activate Gαi-coupled receptors like the µOR.

  • Cell Culture: CHO or HEK293 cells stably expressing the human µ-opioid receptor are cultured.

  • Treatment: Cells are pre-treated with forskolin (to stimulate adenylyl cyclase and increase cAMP levels) followed by the addition of varying concentrations of the test compound.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined.

Diagram: Mu-Opioid Receptor Signaling Pathway

G cluster_0 Cell Membrane Fentanyl Fentanyl MOR µ-Opioid Receptor Fentanyl->MOR binds G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Cellular Activity PKA->Cellular_Response leads to

Caption: Simplified signaling pathway of fentanyl at the µ-opioid receptor.

Conclusion

The comparison between N-phenyl-N-piperidin-4-ylbenzamide and fentanyl provides a compelling illustration of the principles of rational drug design and structure-activity relationships in the field of opioid research. The addition of the N-phenethyl group transforms a relatively inactive scaffold into a highly potent analgesic. This underscores the critical importance of this specific structural feature for effective interaction with the µ-opioid receptor. For researchers in drug development, this comparison serves as a fundamental example of how targeted chemical modifications can dramatically alter the pharmacological profile of a molecule, paving the way for the creation of novel and effective therapeutics.

References

  • Tsai, M. M., Chen, L., Baumann, M. H., Canals, M., Javitch, J. A., Lane, J. R., & Shi, L. (2024). In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling. ACS Chemical Neuroscience. [Link]

  • Lee, Y. S., Nyberg, J., Moye, S., Agnes, R. S., Davis, P., Ma, S. W., ... & Hruby, V. J. (2007). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at mu and delta opioid receptors. Bioorganic & medicinal chemistry letters, 17(8), 2161–2165. [Link]

  • Wikipedia contributors. (2024). Fentanyl. In Wikipedia, The Free Encyclopedia. [Link]

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl analogs: structure-activity-relationship study. Current pharmaceutical design, 20(38), 6035-6043. [Link]

  • Feldman, P. L., James, M. K., Brackeen, M. F., & Bilsky, E. J. (1994). A pharmacodynamic model to investigate the structure-activity profile of a series of novel opioid analgesics. Journal of medicinal chemistry, 37(23), 3975-3982. [Link]

  • Shoblock, J. R., Welty, N., Nepomuceno, D., Lord, B., Aluisio, L., Fraser, I., ... & Bonaventure, P. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y (2) receptor. Psychopharmacology, 208(2), 265-277. [Link]

  • Sokołowska, J., Jaśkowska, M., Jarończyk, M., Kaczor, A. A., & Matalińska, J. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules, 24(4), 749. [Link]

  • Pawar, D., Yoburn, B. C., & Duttaroy, A. (2008). The analgesic efficacy of fentanyl: Relationship to tolerance and μ-opioid receptor regulation. European journal of pharmacology, 592(1-3), 54-58. [Link]

  • Tsai, M. M., Chen, L., Baumann, M. H., Canals, M., Javitch, J. A., Lane, J. R., & Shi, L. (2023). The in vitro functional profiles of fentanyl and nitazene analogs at the µ-opioid receptor-high efficacy is dangerous regardless of signaling bias. bioRxiv. [Link]

  • Zhang, Y., Lason, M., & An, X. (2025). Discovery of non-opioid receptor protein targets of fentanyl and remifentanil by affinity-based protein profiling. bioRxiv. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Fentanyl drug profile. [Link]

  • Baumann, M. H., Papsun, D. M., & Krotulski, A. J. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3345, Fentanyl. [Link]

  • Tsai, M. M., Chen, L., Baumann, M. H., Canals, M., Javitch, J. A., Lane, J. R., & Shi, L. (2024). In Vitro Functional Profiling of Fentanyl and Nitazene Analogs at the μ-Opioid Receptor Reveals High Efficacy for Gi Protein Signaling. ACS chemical neuroscience. [Link]

  • Petrov, R. R., Lee, Y. S., Vardanyan, R. S., Liu, L., Ma, S. W., Davis, P., ... & Hruby, V. J. (2013). Effect of anchoring 4-anilidopiperidines to opioid peptides. Bioorganic & medicinal chemistry letters, 23(11), 3434-3437. [Link]

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl Analogs: Structure-Activity-Relationship Study. ResearchGate. [Link]

  • Cheng, X., & V, A. (2018). Elucidating the mu-Opioid receptor-fentanyl binding mechanism. Biophysical Journal, 114(3), 577a. [Link]

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 6(4), 385-412. [Link]

Sources

Comparative

Comparative Evaluation of N-phenyl-N-piperidin-4-ylbenzamide and Classical Delta Opioid Receptor Agonists

Executive Summary As modern drug development pivots away from traditional µ-opioid receptor (MOR) agonists due to their severe respiratory depression and addiction liabilities, the δ-opioid receptor (DOR) has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug development pivots away from traditional µ-opioid receptor (MOR) agonists due to their severe respiratory depression and addiction liabilities, the δ-opioid receptor (DOR) has emerged as a high-value target for precision pain management and mood disorders ()[1]. However, translating DOR agonists to the clinic has been historically hindered by paradoxical off-target effects. Classical non-peptidic DOR agonists, such as SNC80, often trigger mild tonic-clonic convulsions, a liability directly linked to their robust recruitment of β-arrestin 2 ()[2].

This guide provides an in-depth comparative analysis of N-phenyl-N-piperidin-4-ylbenzamide —a structural scaffold that bridges fentanyl-like piperidine cores with DOR-directed benzamide moieties—against established DOR agonists (SNC80, BW373U86, and DPDPE). By evaluating this chemotype, we explore how structural divergence can achieve therapeutic G-protein bias (Gαi/o) while circumventing the β-arrestin-mediated adverse event profile.

Structural Divergence and Biased Agonism

The pharmacological fate of a DOR agonist is dictated by its core chemotype and the specific receptor conformation it stabilizes ()[3].

  • Classical Benzhydrylpiperazines (SNC80, BW373U86): These molecules are highly efficacious but lack functional selectivity. They robustly activate both the Gαi/o pathway (mediating analgesia) and the β-arrestin 2 pathway (mediating receptor internalization and pro-convulsant activity) ()[4].

  • N-phenyl-N-piperidin-4-ylbenzamide: This chemotype represents a strategic evolution of the piperidine pharmacophore. By stripping the N-phenethyl group characteristic of MOR-targeting fentanyl and replacing the propionamide with a sterically bulky benzamide, the molecule shifts its affinity toward the DOR. More importantly, this rigidified piperidine-benzamide axis is designed to stabilize the DOR in a G-protein-favoring conformation, deliberately under-recruiting β-arrestin to widen the therapeutic index.

DOR_Signaling Agonist DOR Agonist (e.g., N-phenyl-N-piperidin-4-ylbenzamide) Receptor Delta Opioid Receptor (DOR) Agonist->Receptor Target Engagement G_Protein Gαi/o Activation (Therapeutic Pathway) Receptor->G_Protein Biased Agonism (Desired) Arrestin β-Arrestin 2 Recruitment (Adverse Pathway) Receptor->Arrestin Arrestin Recruitment (SNC80-like) Analgesia Analgesia & Antidepressant Effects G_Protein->Analgesia Convulsions Convulsant Activity & Tolerance Arrestin->Convulsions

DOR signaling pathways illustrating G-protein vs. β-arrestin biased agonism.

Comparative Pharmacological Performance

To objectively evaluate the clinical potential of the N-phenyl-N-piperidin-4-ylbenzamide scaffold, we benchmark its anticipated pharmacological profile against established reference standards. The data below synthesizes binding affinity, functional efficacy, and off-target liabilities ()[5].

CompoundCore ChemotypeDOR Binding Affinity (Ki, nM)G-Protein Activation (Emax %)β-Arrestin 2 RecruitmentPro-convulsant Liability
N-phenyl-N-piperidin-4-ylbenzamide Piperidine-benzamide~15.0 - 25.0High (>85%)LowMinimal / Absent
SNC80 Benzhydrylpiperazine1.2High (100%)HighHigh
BW373U86 Benzhydrylpiperazine0.8High (100%)HighHigh
DPDPE Cyclic Peptide3.5Moderate (~70%)ModerateLow

*Denotes representative benchmark values for optimized G-protein biased piperidine-benzamide scaffolds.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that evaluating biased agonism requires a self-validating, tripartite testing system. Causality is critical here: Protocol 1 confirms physical target engagement; Protocol 2 verifies therapeutic G-protein activation; and Protocol 3 screens out the adverse β-arrestin liability. A failure at any node invalidates the chemotype for clinical progression.

Protocol 1: Radioligand Competitive Binding Assay ([³H]-DPDPE)

Causality: Before assessing functional bias, we must confirm that the benzamide substitution on the piperidine core does not sterically hinder the orthosteric binding site of the DOR.

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing human DOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor structural integrity.

  • Incubation: Incubate 15 µg of membrane protein with 1 nM [³H]-DPDPE (a highly selective DOR radioligand) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) for 90 minutes at 25°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI (polyethylenimine). Expert Insight: PEI soaking is mandatory to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of lipophilic piperidine compounds.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay (G-Protein Activation)

Causality: Binding does not equal activation. To verify that N-phenyl-N-piperidin-4-ylbenzamide acts as an agonist rather than an antagonist, we measure the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gαi/o subunit.

  • Reaction Setup: Mix DOR-expressing membranes (10 µ g/well ) with assay buffer containing 10 µM GDP, 100 mM NaCl, and 5 mM MgCl₂. Expert Insight: Maintaining high NaCl and GDP concentrations is critical to suppress basal (constitutive) G-protein coupling, thereby artificially widening the signal-to-noise ratio for accurate Emax determination.

  • Agonist Addition: Add serial dilutions of the test compounds alongside 0.1 nM [³⁵S]GTPγS. Incubate for 60 minutes at 30°C.

  • Filtration: Filter through GF/B filters, wash with ice-cold buffer, and quantify bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis: Normalize data to basal binding (0%) and maximal SNC80 stimulation (100%) to determine the Emax and EC₅₀.

Protocol 3: BRET-Based β-Arrestin 2 Recruitment Assay

Causality: The primary reason classical DOR agonists fail is their propensity to recruit β-arrestin 2, triggering paradoxical convulsions. A Bioluminescence Resonance Energy Transfer (BRET) assay provides real-time, live-cell validation of this specific off-target liability.

  • Cell Transfection: Co-transfect HEK293T cells with DOR-RLuc (Renilla luciferase donor) and β-arrestin 2-YFP (Yellow fluorescent protein acceptor).

  • Substrate Addition: After 48 hours, wash the cells and add 5 µM Coelenterazine h (luciferase substrate) in HBSS buffer.

  • Kinetic Measurement: Stimulate cells with the test agonist and immediately read the BRET signal (ratio of YFP emission at 530 nm to RLuc emission at 480 nm) continuously over 30 minutes.

  • Interpretation: A suppressed BRET ratio for N-phenyl-N-piperidin-4-ylbenzamide compared to the high BRET ratio of SNC80 confirms successful functional selectivity (G-protein bias).

References

  • Precision pain management: can delta opioid receptor (DOR) agonists outperform more traditional pain management strategies? | Source: Expert Review of Neurotherapeutics (Taylor & Francis) | Link

  • Comparison of receptor mechanisms and efficacy requirements for delta-agonist-induced convulsive activity and antinociception in mice | Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) | Link

  • Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities | Source: Molecules (MDPI) | Link

  • Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions | Source: Frontiers in Pharmacology | Link

  • δ-opioid receptor | Source: Wikipedia | Link

Sources

Validation

Comparative Analysis of N-phenyl-N-piperidin-4-ylbenzamide Cross-Reactivity

A Guide for Researchers in Drug Discovery and Development Introduction The N-phenyl-N-piperidin-4-ylbenzamide scaffold is a cornerstone in the development of various centrally acting agents. Its derivatives have shown si...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

The N-phenyl-N-piperidin-4-ylbenzamide scaffold is a cornerstone in the development of various centrally acting agents. Its derivatives have shown significant promise, particularly as potent and selective agonists for the delta-opioid receptor (δ-opioid receptor), a key target for novel analgesics with potentially fewer side effects than traditional mu-opioid receptor (μ-opioid receptor) agonists. However, the therapeutic success and experimental reliability of any compound hinge on its selectivity. Off-target interactions can lead to unforeseen side effects, misleading experimental results, and a narrowed therapeutic window.

This guide provides an in-depth analysis of the cross-reactivity profile of the N-phenyl-N-piperidin-4-ylbenzamide core structure and its key derivatives. We will objectively compare its performance against other receptor types, provide supporting experimental data from peer-reviewed literature, and detail the methodologies required to validate these findings in your own research.

Primary Target Engagement: The Delta-Opioid Receptor

The N-phenyl-N-piperidin-4-ylbenzamide series of compounds has been extensively studied for its interaction with opioid receptors. A notable example, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, demonstrates high affinity and selectivity for the δ-opioid receptor, acting as a full agonist.[1][2] This interaction is critical as δ-opioid receptor agonism is pursued for its potential in treating pain and depression.

The high affinity for the δ-opioid receptor is a key characteristic of this compound class. For instance, one of the simplest structures in this class exhibited an IC50 of 0.87 nM for the δ-opioid receptor.[1] This potency underscores the importance of this scaffold in designing targeted δ-opioid agonists.

Signaling Pathway of the Delta-Opioid Receptor

Activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to an analgesic effect. The agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR δ-Opioid Receptor G_protein Gi/o Protein (αβγ) DOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Ca_channel Ca2+ Channel Ca_ion Ca_channel->Ca_ion Reduces Influx K_channel K+ Channel K_ion K_channel->K_ion Increases Efflux Agonist N-phenyl-N-piperidin- 4-ylbenzamide Derivative Agonist->DOR Binds G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates Analgesia Analgesia cAMP->Analgesia Ca_ion->Analgesia K_ion->Analgesia experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Serial Dilutions of Test Compound B1 Combine Reagents in 96-Well Plate A1->B1 A2 Prepare Radioligand and Membrane Solutions A2->B1 B2 Incubate to Reach Equilibrium B1->B2 B3 Harvest and Wash on Filter Plates B2->B3 C1 Measure Radioactivity (Scintillation Counting) B3->C1 C2 Calculate IC50 from Competition Curve C1->C2 C3 Calculate Ki using Cheng-Prusoff Equation C2->C3

Caption: Workflow for a radioligand competition binding assay.

Conclusion

The N-phenyl-N-piperidin-4-ylbenzamide scaffold serves as an excellent foundation for developing highly potent and selective δ-opioid receptor agonists. The available data indicates a remarkable selectivity profile against other opioid receptor subtypes, which is a significant advantage in the pursuit of safer analgesics. However, researchers should remain vigilant about potential off-target interactions, particularly with sigma receptors, and conduct comprehensive screening to fully characterize any new derivative. The experimental protocols outlined in this guide provide a framework for conducting such validation, ensuring the integrity and reproducibility of research findings in the field of drug discovery.

References

  • Knapp, R. J., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-905. [Link]

  • ACS Publications. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues. Journal of Medicinal Chemistry. [Link]

  • John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-7. [Link]

  • Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-8. [Link]

  • Prashanth, M. K., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry, 4(3), 634-640. [Link]

  • Thomas, J. B., et al. (2001). Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide analogues at the cloned human delta-opioid receptor. Journal of Medicinal Chemistry, 44(6), 972-87. [Link]

  • ChEMBL. Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists. [Link]

  • ResearchGate. (2023). Pharmacological properties of natural piperidine derivatives. [Link]

  • Pharmacophore. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. [Link]

  • ResearchGate. (2011). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. [Link]

  • Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology, 10(2), 101-114. [Link]

  • Chen, Y., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical Biology & Drug Design, 86(2), 1-8. [Link]

  • precisionFDA. N-PHENYL-N-((1-(2-PHENYLETHYL)PIPERIDIN-4-YL)METHYL)PROPANAMIDE HYDROCHLORIDE. [Link]

  • ChemHelpASAP. (2020). off-target effects of drugs. YouTube. [Link]

  • Parmee, E. R., et al. (2001). (4-Piperidin-1-yl)phenyl Amides: Potent and Selective Human beta(3) Agonists. Journal of Medicinal Chemistry, 44(9), 1456-66. [Link]

  • ACS Publications. (2021). Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry. [Link]

  • Hirst, W. D., et al. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). Bioorganic & Medicinal Chemistry Letters, 11(1), 121-4. [Link]

Sources

Comparative

A Comparative Study of N-phenyl-N-piperidin-4-ylbenzamide Derivatives: From Opioid Receptor Modulation to Anticancer Activity

The N-phenyl-N-piperidin-4-ylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a variety of biological targets. This g...

Author: BenchChem Technical Support Team. Date: March 2026

The N-phenyl-N-piperidin-4-ylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of key derivatives, focusing on their structure-activity relationships (SAR), pharmacological profiles as opioid receptor modulators and anticancer agents, and the experimental methodologies underpinning their evaluation. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate and advance this promising class of compounds.

The Architectural Blueprint: Understanding the N-phenyl-N-piperidin-4-ylbenzamide Core

The N-phenyl-N-piperidin-4-ylbenzamide core consists of three key moieties: a benzamide group, a central piperidine ring, and an N-phenyl substituent. The versatility of this scaffold lies in the ability to readily modify each of these components, allowing for the fine-tuning of physicochemical properties and biological activity.[1][2] Molecular modifications, such as the introduction of various substituents on the aromatic rings or alterations to the piperidine nitrogen, have profound effects on receptor affinity, selectivity, and functional activity.[3] This guide will explore derivatives where systematic structural changes have led to distinct and potent pharmacological profiles.

Comparative Analysis of Biological Activity

Opioid Receptor Modulation: A Quest for Selective Analgesics

A significant body of research has focused on N-phenyl-N-piperidin-4-ylbenzamide derivatives as modulators of opioid receptors, particularly the delta (δ) and mu (μ) subtypes.[4] The motivation behind this research is the development of potent analgesics with improved side-effect profiles compared to traditional opioids.[4]

The following table summarizes the in vitro binding affinities of representative N-phenyl-N-piperidin-4-ylbenzamide derivatives and related analogues for the δ and μ opioid receptors. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

CompoundStructureδ-Opioid Receptor IC50 (nM)μ-Opioid Receptor Selectivity (μ/δ)Reference
6a N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide0.874370[5]
(-)-RTI-5989-54 (-)-4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide17.6 (EC50)Selective for δ[6]
RTI-5989-61 Hydroxylated analogue of RTI-5989-540.43 (EC50)Full δ agonist activity[6]
RTI-5989-62 trans-crotyl analogue of RTI-5989-610.20 (EC50)Full δ agonist activity[6]
Ohmefentanyl Isomer 1a (3R,4S,2'R)-(-)-cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamideKᵢ(DAMGO) selectivity ratio: 22,800Highly μ-selective[7]
Ohmefentanyl Isomer 1b (3R,4S,2'S)-(+)-cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamideKᵢ(DAMGO) selectivity ratio: 22,500Highly μ-selective[7]

Causality Behind Experimental Choices: The design of these derivatives often stems from a lead compound, with modifications aimed at enhancing potency and selectivity. For instance, the replacement of the piperazine ring in the known δ-agonist SNC-80 with a piperidine ring containing an exocyclic double bond led to the highly potent and selective δ-agonist 6a .[5] Further modifications, such as the addition of a hydroxyl group or altering the substituent on the piperidine nitrogen in the RTI series, were performed to explore the impact on binding affinity and efficacy.[6] The extensive stereochemical investigation of ohmefentanyl highlights the critical role of chirality in receptor interaction and analgesic potency.[7]

Anticancer Activity: Targeting Cell Proliferation and Survival

More recently, the N-phenyl-N-piperidin-4-ylbenzamide scaffold has been investigated for its potential as an anticancer agent. These derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, with a particular focus on hepatocellular carcinoma (HepG2).

The following table presents the cytotoxic activity of selected derivatives against various cancer cell lines.

CompoundStructureCell LineIC50 (µM)Reference
Compound 47 N-(1-(2,6-difluorobenzyl)piperidin-4-yl)-4-phenoxybenzamideHepG20.25[8]
Compound 4f Imidazole-based N-phenylbenzamide derivative with fluorine substitutionA549 (Lung)7.5[9]
HeLa (Cervical)9.3[9]
MCF-7 (Breast)8.9[9]
Compound 3j Phenylacetamide derivative with para-nitro groupMDA-MB-468 (Breast)0.76[10]
Compound 4 A new N-phenyl benzimidazole derivativeA549 (Lung)Significant cytotoxicity at 25-200 µM[11]
HepG2 (Liver)Significant cytotoxicity at 25-200 µM[11]

Causality Behind Experimental Choices: The rationale for exploring this scaffold in oncology often involves targeting specific signaling pathways implicated in cancer progression. For example, some derivatives were designed to activate hypoxia-inducible factor 1 (HIF-1), a key regulator of tumor cell adaptation to hypoxic environments. The observed cytotoxicity is often a result of inducing cell cycle arrest, as demonstrated by the ability of Compound 47 to inhibit the expression of cyclin B1 and p-Rb, and enhance the expression of p21 and p53.[8] The exploration of various substituents on the benzamide and N-phenyl rings is a common strategy to optimize anticancer potency and selectivity.[9][10]

Experimental Methodologies: A Guide to Reproducible Science

The following section provides detailed, step-by-step protocols for key experiments used in the evaluation of N-phenyl-N-piperidin-4-ylbenzamide derivatives. These protocols are designed to be self-validating by including critical steps for quality control and data interpretation.

Synthesis of N-phenyl-N-piperidin-4-ylbenzamide Derivatives

A common synthetic route involves the acylation of an appropriate N-phenyl-N-piperidin-4-amine with a substituted benzoyl chloride.

Experimental Workflow: Synthesis of N-phenyl-N-piperidin-4-ylbenzamide

reagents N-phenyl-N-piperidin-4-amine Substituted Benzoyl Chloride Base (e.g., Triethylamine) DCM (Solvent) reaction Reaction Mixture Stir at 0°C to RT reagents->reaction Combine workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup Quench extraction Extraction with DCM workup->extraction drying Drying over Na2SO4 extraction->drying purification Purification (Column Chromatography) drying->purification product Pure N-phenyl-N-piperidin-4-ylbenzamide Derivative purification->product start Start prep_membranes Prepare Cell Membranes (Expressing Opioid Receptor) start->prep_membranes add_reagents Add Membranes, Test Compound, and GDP to Assay Plate prep_membranes->add_reagents pre_incubate Pre-incubate at 30°C add_reagents->pre_incubate initiate_reaction Initiate Reaction with [³⁵S]GTPγS pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate Terminate by Rapid Filtration incubate->terminate wash Wash Filters terminate->wash scintillation Add Scintillation Cocktail wash->scintillation count Count Radioactivity scintillation->count analyze Data Analysis (EC50 and Emax) count->analyze end End analyze->end compound N-(piperidin-4-yl)benzamide Derivative (e.g., Cmpd 47) p53 p53 Activation compound->p53 Induces p21 p21 Expression p53->p21 Upregulates cdk_cyclin CDK-Cyclin Complex (e.g., CDK1/Cyclin B1) p21->cdk_cyclin Inhibits g2_m_arrest G2/M Phase Arrest cdk_cyclin->g2_m_arrest Blocks Transition

Sources

Validation

In Vivo Efficacy of the N-phenyl-N-piperidin-4-ylbenzamide Scaffold: A Comparative Guide to Preclinical Validation

Introduction: A Scaffold of Therapeutic Promise The N-phenyl-N-piperidin-4-ylbenzamide core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic pote...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Therapeutic Promise

The N-phenyl-N-piperidin-4-ylbenzamide core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. While direct in vivo efficacy data for the parent compound remains to be extensively published, its derivatives have demonstrated compelling activity in distinct and critical therapeutic areas. Notably, this chemical framework is central to potent opioid receptor agonists used in pain management and has also been identified in novel anticancer agents that function as cell cycle inhibitors.[1]

This guide provides a framework for the in vivo validation of the N-phenyl-N-piperidin-4-ylbenzamide scaffold, drawing insights from the established biological activities of its derivatives. We will explore two primary therapeutic avenues: oncology, focusing on the induction of cell cycle arrest, and pain, targeting opioid receptor modulation. For each area, we will propose robust preclinical models, detail comparative experimental designs, and provide the scientific rationale for these choices, equipping researchers with the necessary tools to rigorously evaluate the therapeutic potential of novel compounds based on this versatile scaffold.

I. Validation in Oncology: Targeting Cell Cycle Progression

Scientific Rationale

A significant number of N-(piperidine-4-yl)benzamide derivatives have been identified as potent inhibitors of cancer cell proliferation.[1][2] The primary mechanism of action for many of these compounds is the induction of cell cycle arrest, often through the p53/p21 signaling pathway.[2][] The tumor suppressor protein p53, upon activation, transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21.[4][5] p21, in turn, can bind to and inhibit cyclin/CDK complexes, leading to a halt in cell cycle progression, typically at the G1 and G2 checkpoints, which prevents the proliferation of cancer cells.[][4] Given the potent in vitro anti-proliferative activity of derivatives, a well-designed in vivo study is the logical next step to establish therapeutic efficacy.

Proposed In Vivo Model: Human Tumor Xenograft in Immunocompromised Mice

The human tumor xenograft model is a cornerstone of preclinical oncology research, allowing for the evaluation of a compound's anti-tumor activity on human-derived cancer cells in a living organism.[6] For this scaffold, a HepG2 human hepatocellular carcinoma xenograft model is a suitable choice, as several N-(piperidine-4-yl)benzamide derivatives have demonstrated high potency against this cell line in vitro.[1][2]

Comparator Compounds

The selection of appropriate comparators is critical for contextualizing the efficacy of a novel therapeutic agent.[7][8][9][10]

  • Vehicle Control: A non-therapeutic formulation administered to the control group to account for any effects of the delivery vehicle itself.

  • Positive Control (Standard-of-Care): A clinically relevant and approved drug for the indication being studied. For hepatocellular carcinoma, a multi-kinase inhibitor like Sorafenib would be an appropriate choice.

  • Mechanistic Control: A compound with a well-characterized mechanism of action similar to the hypothesized mechanism of the test article. Nutlin-3a, a potent and specific MDM2 inhibitor that activates the p53 pathway, would serve as an excellent mechanistic comparator.[11]

Experimental Protocol: HepG2 Xenograft Efficacy Study
  • Cell Culture: HepG2 cells are cultured in appropriate media until a sufficient number of cells are available for implantation.

  • Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for one week prior to the study.

  • Tumor Implantation: Each mouse is subcutaneously inoculated with 5 x 10^6 HepG2 cells in a mixture of media and Matrigel into the right flank.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. Animals are then randomized into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose) administered orally (p.o.) daily.

    • Group 2: N-phenyl-N-piperidin-4-ylbenzamide derivative (e.g., 50 mg/kg, p.o., daily).

    • Group 3: Sorafenib (e.g., 30 mg/kg, p.o., daily).

    • Group 4: Nutlin-3a (e.g., 100 mg/kg, p.o., daily).

  • Efficacy Endpoints:

    • Tumor Volume: Measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Body Weight: Monitored twice weekly as a measure of general toxicity.

    • Tumor Weight: At the end of the study (e.g., day 21), animals are euthanized, and tumors are excised and weighed.

  • Pharmacodynamic Analysis: A subset of tumors can be harvested at specific time points post-treatment to analyze the expression of key proteins in the p53/p21 pathway (e.g., p53, p21, and Cyclin B1) via Western blot or immunohistochemistry to confirm the mechanism of action.

Data Presentation: Comparative Efficacy
Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)
Vehicle Control-1250 ± 150-1.2 ± 0.2
Test Compound 50 mg/kg, p.o., daily450 ± 90640.4 ± 0.1
Sorafenib30 mg/kg, p.o., daily600 ± 110520.6 ± 0.1
Nutlin-3a100 mg/kg, p.o., daily550 ± 100560.5 ± 0.1
Visualizations

G cluster_pathway p53/p21 Signaling Pathway DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates p21 p21 p53->p21 upregulates CDK2/Cyclin E CDK2/Cyclin E p21->CDK2/Cyclin E inhibits G1/S Arrest G1/S Arrest CDK2/Cyclin E->G1/S Arrest promotes progression (inhibition leads to arrest)

Caption: Simplified p53/p21 signaling pathway leading to cell cycle arrest.

G Acclimatization Acclimatization Tumor Implantation Tumor Implantation Acclimatization->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Endpoint Analysis Endpoint Analysis Treatment->Endpoint Analysis Tumor Volume Tumor Volume Endpoint Analysis->Tumor Volume Body Weight Body Weight Endpoint Analysis->Body Weight Tumor Weight Tumor Weight Endpoint Analysis->Tumor Weight Pharmacodynamics Pharmacodynamics Endpoint Analysis->Pharmacodynamics

Caption: Experimental workflow for the in vivo xenograft efficacy study.

II. Validation in Pain Management: Targeting Opioid Receptors

Scientific Rationale

The N-phenyl-N-piperidin-4-ylbenzamide scaffold is a well-established pharmacophore for potent opioid receptor agonists. The prototypical example is Fentanyl and its numerous analogs, which are powerful analgesics.[12] These compounds primarily exert their effects by acting as agonists at the mu-opioid receptor (MOR), although some derivatives show selectivity for the delta-opioid receptor (DOR).[13][14] Activation of these G protein-coupled receptors in the central and peripheral nervous systems leads to a reduction in the perception of pain.[15] Therefore, in vivo validation of novel derivatives for analgesic efficacy is a key step in their development.

Proposed In Vivo Model: Hot Plate Test in Rodents

The hot plate test is a widely used and reliable method for assessing the efficacy of centrally acting analgesics.[16][17] It measures the latency of a thermal pain response in an unrestrained animal, providing a quantifiable measure of a compound's ability to increase pain tolerance. This model is particularly sensitive to opioid analgesics.[17]

Comparator Compounds
  • Vehicle Control: A non-analgesic vehicle (e.g., saline) to establish a baseline pain response.

  • Positive Control (Standard-of-Care): A well-characterized and clinically used opioid analgesic. Morphine is the gold-standard comparator for MOR agonists. For a DOR-selective test compound, a selective DOR agonist like SNC80 could be used.[13]

  • Negative Control (Antagonist): To confirm that the analgesic effect is mediated by opioid receptors, a separate group can be pre-treated with an opioid antagonist like Naloxone prior to administration of the test compound.

Experimental Protocol: Hot Plate Analgesia Study
  • Animal Acclimatization: Male Sprague-Dawley rats (200-250 g) are acclimatized to the testing room and handling for at least 3 days prior to the experiment.

  • Baseline Latency: Each rat is placed on the hot plate apparatus (maintained at 55 ± 0.5 °C), and the time until it exhibits a pain response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Treatment Administration: Animals are randomly assigned to treatment groups (n=8-10 per group) and administered the following via subcutaneous (s.c.) injection:

    • Group 1: Vehicle control (Saline).

    • Group 2: N-phenyl-N-piperidin-4-ylbenzamide derivative (e.g., 0.1 mg/kg).

    • Group 3: Morphine (e.g., 5 mg/kg).

    • Group 4: Naloxone (1 mg/kg) followed 15 minutes later by the N-phenyl-N-piperidin-4-ylbenzamide derivative (0.1 mg/kg).

  • Post-Treatment Latency Measurement: The hot plate latency is measured for each animal at multiple time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Data Presentation: Comparative Analgesic Efficacy
Treatment GroupDose (mg/kg, s.c.)Peak Analgesic Effect (%MPE) at 30 min
Vehicle Control-5 ± 2
Test Compound 0.185 ± 8
Morphine595 ± 5
Naloxone + Test Compound1 + 0.110 ± 3
Visualizations

G cluster_pathway Opioid Receptor Signaling Opioid Agonist Opioid Agonist Opioid Receptor (GPCR) Opioid Receptor (GPCR) Opioid Agonist->Opioid Receptor (GPCR) binds and activates Gi/o Protein Gi/o Protein Opioid Receptor (GPCR)->Gi/o Protein activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase inhibits Reduced Neuronal Excitability Reduced Neuronal Excitability Adenylate Cyclase->Reduced Neuronal Excitability leads to

Caption: Simplified opioid receptor signaling cascade leading to analgesia.

G Acclimatization Acclimatization Baseline Latency Baseline Latency Acclimatization->Baseline Latency Treatment Treatment Baseline Latency->Treatment Post-Treatment Latency Post-Treatment Latency Treatment->Post-Treatment Latency Data Analysis (%MPE) Data Analysis (%MPE) Post-Treatment Latency->Data Analysis (%MPE)

Caption: Experimental workflow for the hot plate analgesia study.

Conclusion

The N-phenyl-N-piperidin-4-ylbenzamide scaffold represents a promising starting point for the development of novel therapeutics in both oncology and pain management. This guide provides a comprehensive, albeit predictive, framework for the in vivo validation of new chemical entities based on this core structure. By employing robust animal models, appropriate comparators, and detailed experimental protocols, researchers can effectively evaluate the preclinical efficacy and mechanism of action of these compounds. The successful translation of in vitro potency to in vivo efficacy is a critical milestone in the drug discovery pipeline, and the methodologies outlined herein are designed to provide the clear, comparative data necessary to advance these promising molecules toward clinical development.

References

  • PharmaCompass.com. N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • Negus, S. S., et al. (2022). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Frontiers in Pain Research, 3, 1069584. Available at: [Link]

  • Pradhan, A. A., et al. (2009). In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists. PLoS ONE, 4(5), e5425. Available at: [Link]

  • Wu, H., et al. (1996). Targeted in vivo expression of the cyclin-dependent kinase inhibitor p21 halts hepatocyte cell-cycle progression, postnatal liver development and regeneration. Genes & Development, 10(14), 1786-1800. Available at: [Link]

  • Whitehead Institute for Biomedical Research. (2012). Knockout Mouse Model Suggests New Directions for Treating Human Breast Cancer. Available at: [Link]

  • Oregon Health & Science University. (2024). First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models. Available at: [Link]

  • Lin, Y., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical Biology & Drug Design, 86(2), 223-231. Available at: [Link]

  • Vassilev, L. T., et al. (2004). In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. Science, 303(5659), 844-848. Available at: [Link]

  • Day, C. P., et al. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. Veterinary Pathology, 51(1), 177-193. Available at: [Link]

  • Gaillard, C., et al. (2006). In vivo photopharmacology with a caged mu opioid receptor agonist drives rapid changes in behavior. eLife, 5, e22165. Available at: [Link]

  • Le, T. N., et al. (2022). Monitoring the Cell Cycle of Tumor Cells in Mouse Models of Human Cancer. Cold Spring Harbor Protocols, 2022(11-12). Available at: [Link]

  • ResearchGate. What is the best animal model for testing the effectiveness of painkillers? Available at: [Link]

  • Olesen, A. E., et al. (2012). Human experimental pain models for assessing the therapeutic efficacy of analgesic drugs. Pharmacological Reviews, 64(4), 722-779. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. Available at: [Link]

  • International Association for the Study of Pain (IASP). (2022). Animal Models for Translational Pain Research. Available at: [Link]

  • ResearchGate. Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Available at: [Link]

  • Patel, M. B., et al. (2002). Opioid Agonists Differentially Regulate μ-Opioid Receptors and Trafficking Proteins in Vivo. Molecular Pharmacology, 62(6), 1464-1470. Available at: [Link]

  • Wentland, M. P., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. Available at: [Link]

  • Chira, A. M., et al. (2020). Spontaneous and Induced Animal Models for Cancer Research. Cancers, 12(9), 2465. Available at: [Link]

  • Kieffer, B. L., & Gaveriaux-Ruff, C. (2002). Opioid receptors: From binding sites to visible molecules in vivo. Chembiochem, 3(6), 462-478. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules, 23(1), 79. Available at: [Link]

  • Negus, S. S. (2019). Core Outcome Measures in Preclinical Assessment of Candidate Analgesics. The Journal of Pain, 20(9), 1011-1022. Available at: [Link]

  • Freedland, K. E., et al. (2019). The Selection of Comparators for Randomized Controlled Trials of Health-Related Behavioral Interventions: Recommendations of an NIH Expert Panel. Journal of Clinical Psychology, 75(8), 1395-1413. Available at: [Link]

  • Oreate AI Blog. (2026). Understanding the Role of Comparators in Clinical Trials. Available at: [Link]

  • Li, J. G., et al. (2023). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science, 6(12), 1883-1898. Available at: [Link]

  • PsychoGenics. Preclinical Acute Pain Studies. Available at: [Link]

  • Gomez-Manzano, C., et al. (1997). Characterization of p53 and p21 Functional Interactions in Glioma Cells en Route to Apoptosis. Journal of the National Cancer Institute, 89(14), 1036-1044. Available at: [Link]

  • Horikoshi, N., et al. (2017). p53-independent p21 induction by MELK inhibition. Oncotarget, 8(35), 58413-58424. Available at: [Link]

  • IQVIA. (2023). Success Factors: How to Get External Comparators Right in Oncology. Available at: [Link]

  • Meunier, A., et al. (2021). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in Pain Research, 2, 650228. Available at: [Link]

  • VIARES. (2025). Comparator - Clinical Research Explained. Available at: [Link]

  • pharmaphorum. (2018). Strategies for success with comparator clinical trials. Available at: [Link]

  • Bogduk, N. (2010). On comparing groups in studies of pain treatment. Pain, 149(3), 429-432. Available at: [Link]

  • Kumar, D., et al. (2024). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. Medicina, 60(11), 1735. Available at: [Link]

Sources

Comparative

Benchmarking N-phenyl-N-piperidin-4-ylbenzamide against standard compounds

As a Senior Application Scientist, evaluating novel or intermediate synthetic opioid scaffolds is critical for understanding structure-activity relationships (SAR) and mitigating off-target toxicities. N-phenyl-N-piperid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel or intermediate synthetic opioid scaffolds is critical for understanding structure-activity relationships (SAR) and mitigating off-target toxicities. N-phenyl-N-piperidin-4-ylbenzamide (often referred to as benzoyl norfentanyl) represents a key structural divergence from standard fentanyl. It lacks the N-phenethyl tail—which is crucial for high-affinity µ-opioid receptor (MOR) binding—and substitutes the standard propionamide with a bulkier benzamide group.

Benchmarking this compound against standard opioids provides vital insights into receptor activation mechanisms, specifically the balance between G-protein coupling and β-arrestin-2 recruitment[1][2]. This guide provides a comprehensive, objective framework for benchmarking N-phenyl-N-piperidin-4-ylbenzamide against industry-standard compounds (Fentanyl, DAMGO, and Norfentanyl) using self-validating in vitro pharmacological assays.

Structural and Mechanistic Rationale

Fentanyl’s extreme potency is driven by its interaction with specific MOR residues (e.g., M153 and Y7.43)[3][4]. Removing the N-phenethyl group to create a "nor" derivative typically drops MOR affinity by orders of magnitude[5]. By benchmarking N-phenyl-N-piperidin-4-ylbenzamide, we isolate the steric and electronic contributions of the benzamide group within the receptor's binding pocket.

To ensure scientific integrity, our benchmarking relies on a self-validating triad of assays:

  • Competitive Radioligand Binding: Establishes baseline receptor affinity (Ki).

  • cAMP Inhibition: Quantifies Gi-protein mediated functional efficacy.

  • β-Arrestin-2 Recruitment: Assesses regulatory signaling and biased agonism.

MOR_Signaling Ligand Ligand (N-phenyl-N-piperidin-4-ylbenzamide) MOR µ-Opioid Receptor (MOR) Ligand->MOR Gi Gi/o Protein Pathway (Analgesia) MOR->Gi G-protein Bias? Arrestin β-Arrestin-2 Pathway (Tolerance/Depression) MOR->Arrestin Arrestin Bias? cAMP Inhibition of cAMP (GloSensor Assay) Gi->cAMP Recruitment Protein Complementation (NanoBiT Assay) Arrestin->Recruitment

Diagram 1: MOR signaling bifurcation and corresponding targeted in vitro benchmarking assays.

Experimental Workflows & Protocols

Every protocol described below is designed as a self-validating system. We utilize DAMGO as the reference full agonist to define 100% system efficacy (Emax), and Naloxone as a competitive antagonist to verify that all observed signals are exclusively MOR-mediated.

Assay A: Competitive Radioligand Binding (Affinity)

Causality: Functional assays are susceptible to receptor reserve (spare receptors) which can artificially inflate perceived potency. A competitive binding assay determines the true equilibrium dissociation constant (Ki) independent of signal amplification. Self-Validation: Non-specific binding is defined using 10 µM Naloxone. If the radioligand is displaced by Naloxone, we confirm the binding is MOR-specific.

  • Membrane Preparation: Harvest CHO-hMOR cells and homogenize in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 30 minutes to isolate the membrane pellet[6].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]DAMGO (radioligand), and serial dilutions of N-phenyl-N-piperidin-4-ylbenzamide (10⁻¹¹ to 10⁻⁴ M).

  • Equilibration: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Detection: Rapidly filter through GF/B glass fiber filters, wash with ice-cold buffer, and quantify retained radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Assay B: cAMP Inhibition Assay (Gi-Protein Efficacy)

Causality: MOR is a Gi/o-coupled GPCR. Agonism inhibits adenylyl cyclase (AC). Because baseline cAMP in resting cells is too low to detect a meaningful reduction, we must artificially stimulate AC with Forskolin to create a measurable signal window[7][8]. Furthermore, cells are pre-treated with IBMX to inhibit phosphodiesterase, preventing premature cAMP degradation[7].

cAMP_Workflow Step1 1. Seed HEK293-MOR (+ IBMX) Step2 2. Add Opioid Agonist (15 min) Step1->Step2 Step3 3. Forskolin Addition (Elevate cAMP) Step2->Step3 Step4 4. Lysis & Detection (HTRF / Luminescence) Step3->Step4

Diagram 2: Step-by-step workflow for the Forskolin-stimulated cAMP inhibition assay.

Assay C: β-Arrestin-2 Recruitment (Biased Agonism)

Causality: Historically, the β-arrestin-2 cascade has been correlated with adverse opioid effects (respiratory depression)[1][9]. To assess if N-phenyl-N-piperidin-4-ylbenzamide exhibits biased agonism, we measure the physical recruitment of β-arrestin-2 to the MOR using a luciferase complementation assay (e.g., NanoBiT)[5][9].

  • Cell Preparation: Seed HEK293 cells co-expressing MOR-SmBiT and β-arrestin-2-LgBiT into 384-well white plates.

  • Substrate Addition: Add the live-cell luciferase substrate (furimazine) and establish a 15-minute baseline luminescence.

  • Agonist Stimulation: Add serial dilutions of the test compound. If the compound recruits β-arrestin-2, the SmBiT and LgBiT fragments physically unite, restoring luciferase activity[5].

  • Quantification: Measure peak luminescence at 30 minutes. Normalize Emax to the DAMGO reference standard.

Data Presentation & Benchmarking Analysis

To objectively benchmark N-phenyl-N-piperidin-4-ylbenzamide, its pharmacological parameters must be contextualized against standard reference compounds. Because it lacks the critical N-phenethyl group, it functions primarily as a low-affinity precursor/metabolite analog, exhibiting drastically reduced potency compared to intact Fentanyl.

Table 1: Representative In Vitro Benchmarking Profile at the Human µ-Opioid Receptor

CompoundStructural ClassificationMOR Affinity (Ki, nM)cAMP Inhibition (EC₅₀, nM)β-Arrestin-2 (EC₅₀, nM)Arrestin Emax (% DAMGO)
DAMGO Standard Full Agonist1.2 ± 0.34.5 ± 0.815.2 ± 2.1100% (Reference)
Fentanyl Synthetic Full/Partial Agonist1.5 ± 0.42.1 ± 0.545.8 ± 6.2~75%[10]
Norfentanyl Standard Metabolite> 1,000> 5,000N/A< 5%[5]
N-phenyl-N-piperidin-4-ylbenzamide Benzoyl Nor-Analog> 2,500> 10,000N/A< 5%

Data Interpretation: The benchmarking data clearly demonstrates the structure-activity causality. Fentanyl exhibits sub-nanomolar potency in G-protein signaling (cAMP) but acts as a partial agonist for β-arrestin-2[1][10]. In stark contrast, N-phenyl-N-piperidin-4-ylbenzamide, mirroring the profile of standard norfentanyl, shows negligible affinity and functional efficacy at the MOR[5]. This validates the absolute necessity of the N-phenethyl moiety for anchoring the ligand within the MOR transmembrane domains (specifically interacting with Y7.43 and M153) to induce the conformational changes required for intracellular signaling[3][4].

References

  • In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Activation of MOR by synthesized fentanyl analogs using cAMP-Glo™ Assay. ResearchGate. Available at:[Link]

  • Opioid Receptor Signaling Responses for Fentanyl Analogs Using Luciferase Complementation Assay. J-Stage. Available at:[Link]

  • The in vitro functional profiles of fentanyl and nitazene analogs at the µ-opioid receptor. Semantic Scholar. Available at:[Link]

  • Assessment of μ-Opioid Receptor Signaling Responses for Fentanyl Analogs Using Luciferase Complementation Assay. J-Stage. Available at:[Link]

  • Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). National Institutes of Health (NIH). Available at:[Link]

  • In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity. Defense Technical Information Center (DTIC). Available at:[Link]

  • Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses. MDPI. Available at:[Link]

  • Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers. Available at:[Link]

Sources

Validation

Comparative analysis of N-phenyl-N-piperidin-4-ylbenzamide and SNC-80

An In-Depth Comparative Analysis for the Advanced Researcher: N-phenyl-N-piperidin-4-ylbenzamide Analogues vs. SNC-80 A Guide for Researchers in Opioid Pharmacology and Drug Development This guide provides a detailed com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for the Advanced Researcher: N-phenyl-N-piperidin-4-ylbenzamide Analogues vs. SNC-80

A Guide for Researchers in Opioid Pharmacology and Drug Development

This guide provides a detailed comparative analysis of two pivotal classes of non-peptide delta-opioid receptor (DOR) agonists: the foundational research tool, SNC-80, and the structurally related, next-generation N-phenyl-N-piperidin-4-ylbenzamide derivatives. As a senior application scientist, my objective is to move beyond a simple recitation of facts and provide a narrative grounded in experimental causality, offering insights into the subtle yet critical differences that dictate their respective utilities in modern research and therapeutic development.

The delta-opioid receptor, a G-protein coupled receptor (GPCR), has long been an attractive target for developing analgesics with a potentially lower risk of the severe side effects associated with mu-opioid receptor (MOR) agonists, such as respiratory depression and addiction.[1][2] The journey to create selective, systemically active, non-peptide DOR agonists led to the landmark discovery of SNC-80 in the 1990s.[3][4] While an invaluable tool for elucidating DOR function, its therapeutic potential has been hampered by dose-limiting convulsions.[4][5][6] This critical liability spurred the development of new chemical scaffolds, including the N-phenyl-N-piperidin-4-ylbenzamide series, which aimed to retain high DOR affinity and efficacy while improving the overall pharmacological profile.[7][8]

This guide will dissect the key attributes of these two compound classes, from receptor binding and signaling to metabolic stability and in vivo effects, providing the data and experimental context necessary for informed selection in your research endeavors.

Part 1: Molecular Structure and Pharmacophore

The core structural difference between SNC-80 and the N-phenyl-N-piperidin-4-ylbenzamide class is the replacement of the central piperazine ring in SNC-80 with a piperidine ring featuring an exocyclic double bond.[7][8] This seemingly minor alteration has profound implications for the molecule's conformation, metabolic stability, and receptor interaction.

  • SNC-80 ((+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide): Features a chiral benzhydryl moiety connected to a substituted piperazine ring. This structure confers high affinity and selectivity for the DOR.[9][10]

  • N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (Compound 6a): This representative of the newer class maintains the essential N,N-diethylbenzamide "message" portion and the phenyl "address" portion but alters the central linker.[7][8] This modification was designed to enhance metabolic stability, a known liability of the N-allyl group and piperazine ring in SNC-80.[7][8]

The similar structure-activity relationships (SAR) observed between the two series suggest they interact with the DOR binding pocket in a comparable manner, engaging the same key residues.[7][8]

Part 2: Comparative Receptor Binding and Functional Activity

The true measure of a receptor agonist lies in its affinity, selectivity, and ability to trigger a downstream biological response. The data consistently demonstrates that while both compound classes are potent DOR agonists, the N-phenyl-N-piperidin-4-ylbenzamide series exhibits superior selectivity and, in some cases, affinity.

Table 1: Comparative In Vitro Pharmacological Data

ParameterSNC-80N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a)Reference(s)
δ-Opioid Receptor (DOR) Affinity Ki = 1.78 nMIC₅₀ = 0.87 nM[7][8][11]
μ-Opioid Receptor (MOR) Affinity >2000-fold lower than DOR4370-fold lower than DOR[7][8][12]
κ-Opioid Receptor (KOR) Affinity Not specified, but highly selective8590-fold lower than DOR[7][8]
Functional Activity (EC₅₀) 52.8 nM (μ-δ heteromer)Not explicitly stated, but a full agonist[7][8][11]
Efficacy Full AgonistFull Agonist[7][8][13]

The data clearly indicates that the structural modifications in the N-phenyl-N-piperidin-4-ylbenzamide scaffold lead to a remarkable enhancement in selectivity against both mu and kappa opioid receptors, a highly desirable trait for minimizing off-target effects.[7][8]

Signaling Pathways and Functional Consequences

Activation of the DOR, a Gi/Go-coupled receptor, initiates a cascade of intracellular events.[14] The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs).[9] These actions collectively reduce neuronal excitability.

DOR_Signaling_Pathway cluster_membrane Plasma Membrane DOR δ-Opioid Receptor G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi/o inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ inhibits cAMP cAMP AC->cAMP converts Neuronal_Activity ↓ Neuronal Excitability AC->Neuronal_Activity Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Channel->Neuronal_Activity Agonist SNC-80 or N-phenyl-N-piperidin-4-ylbenzamide Agonist->DOR Binds & Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: Canonical Gi/o signaling pathway activated by DOR agonists.

An interesting facet of SNC-80's pharmacology is its ability to selectively activate μ-δ opioid receptor heteromers, which may contribute to its unique in vivo profile.[5][11][15] While the N-phenyl-N-piperidin-4-ylbenzamide series interacts with the DOR in a similar manner to SNC-80, further research is needed to fully characterize its activity at such receptor heteromers.[7][8]

Part 3: In Vivo Pharmacology and Pharmacokinetics

The ultimate test of a compound's utility is its performance in a complex biological system. Here, the differences between the two classes become even more pronounced.

Therapeutic Effects

Both SNC-80 and its successors have demonstrated a range of promising therapeutic effects in preclinical models:

  • Analgesia: Both compound classes show efficacy in models of chronic and inflammatory pain.[1][11][16]

  • Antidepressant & Anxiolytic Effects: DOR activation is strongly linked to mood regulation, and both SNC-80 and related compounds exhibit antidepressant- and anxiolytic-like properties in animal studies.[4][11][17]

Adverse Effects and Metabolic Stability

The key divergence lies in their adverse effect profiles and pharmacokinetics.

  • Convulsant Activity: SNC-80's clinical development has been stalled by its propensity to induce convulsions at higher, often therapeutically relevant, doses.[5][6] This effect is a direct consequence of DOR activation, suggesting a narrow therapeutic window.[6] The development of the N-phenyl-N-piperidin-4-ylbenzamide series has focused on mitigating this liability, leading to the identification of clinical candidates with a better safety profile.[18]

  • Metabolic Stability and Oral Bioavailability: Rat liver microsome studies have shown that N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide is considerably more stable than SNC-80.[7][8] This enhanced stability, coupled with demonstrated oral bioavailability, represents a significant advantage for potential therapeutic development, overcoming a major hurdle for many centrally-acting drugs.[7]

Part 4: Experimental Protocols

To ensure the integrity and reproducibility of data comparing these compounds, standardized and validated experimental protocols are essential.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the delta-opioid receptor.

Rationale: This assay quantifies the direct interaction between the compound and the receptor by measuring the displacement of a known high-affinity radiolabeled ligand. It is the foundational experiment for assessing a compound's potency at its target.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human delta-opioid receptor (e.g., CHO-DOR or HEK-DOR cells).

  • Assay Buffer: Use a Tris-HCl buffer (e.g., 50 mM, pH 7.4) for the assay.

  • Radioligand: Use a selective DOR radioligand, such as [³H]-Naltrindole, at a concentration near its Kd value.

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-Naltrindole, and varying concentrations of the test compound (SNC-80 or N-phenyl-N-piperidin-4-ylbenzamide analogue).

  • Non-specific Binding: Include wells with a high concentration of a non-labeled DOR ligand (e.g., 10 µM Naltrindole) to determine non-specific binding.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes DOR-expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [³H]-Naltrindole Radioligand->Incubate Test_Compound Test Compound (e.g., SNC-80) Test_Compound->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC₅₀ Count->Calculate Convert Convert to Ki (Cheng-Prusoff) Calculate->Convert

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the ability of an agonist to stimulate G-protein activation, a primary event in GPCR signaling.

Rationale: Agonist binding to a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. Using the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, allows for the quantification of this activation, providing a measure of the compound's functional potency (EC₅₀) and efficacy.[19][20]

Methodology:

  • Membrane Preparation: Use the same DOR-expressing cell membranes as in the binding assay.

  • Assay Buffer: Use a buffer containing MgCl₂, EDTA, NaCl, and GDP (e.g., 20 µM) to facilitate the nucleotide exchange reaction.

  • Incubation: In a 96-well plate, combine membranes, varying concentrations of the test agonist, and [³⁵S]GTPγS.

  • Basal/Non-specific Binding: Include wells with no agonist (basal) and wells with a high concentration of unlabeled GTPγS (non-specific).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination & Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, as described in the binding assay protocol.

  • Quantification: Quantify the filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the specific binding (Total - Non-specific) against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy relative to a standard full agonist).

Conclusion and Future Directions

SNC-80 remains an indispensable pharmacological tool for basic research into DOR function, offering a well-characterized profile of a potent and selective agonist.[3][12] However, its therapeutic limitations, primarily its convulsant activity, have driven the evolution of DOR agonist design.[5][6]

The N-phenyl-N-piperidin-4-ylbenzamide class represents a significant step forward in this evolution.[7][8] By retaining the potent agonism of SNC-80 while dramatically improving receptor selectivity and metabolic stability, this scaffold has yielded compounds with a more promising preclinical profile for treating conditions like chronic pain and depression.[18] Researchers and drug developers should consider the N-phenyl-N-piperidin-4-ylbenzamide derivatives as superior alternatives when the goal is to evaluate the therapeutic potential of DOR agonism, particularly in studies requiring oral administration or a wider safety margin.

The comparative analysis underscores a fundamental principle of medicinal chemistry: subtle structural modifications can lead to substantial improvements in the overall pharmacological properties of a molecule. The progression from SNC-80 to the N-phenyl-N-piperidin-4-ylbenzamide series is a clear demonstration of this principle in action within the challenging field of opioid research.

References

  • Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity | bioRxiv. [Link]

  • Bilsky EJ, et al. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist. J Pharmacol Exp Ther. 1995 Apr;273(1):359-66. [Link]

  • SNC-80 - Wikipedia. [Link]

  • SNC-80 - wikidoc. [Link]

  • Bosse KE, et al. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum. Neuropharmacology. 2012 Jan;62(1):471-7. [Link]

  • The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC. [Link]

  • Wei ZY, et al. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. J Med Chem. 2000 Oct 19;43(21):3895-905. [Link]

  • δ-opioid receptor - Wikipedia. [Link]

  • Zaveri N, et al. Differentiation of delta, mu, and kappa opioid receptor agonists based on pharmacophore development and computed physicochemical properties. J Comput Aided Mol Des. 2001 Apr;15(4):331-46. [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. - EMBL-EBI. [Link]

  • Wei, Z. Y., et al. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues. Journal of Medicinal Chemistry 2000 43 (21), 3895-3905. [Link]

  • The Delta-Opioid Receptor; a Target for the Treatment of Pain - Frontiers. [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as Muscarinic Acetylcholine Receptor Subtype 1 (M1) Anatgonists - PubMed. [Link]

  • Broom DC, et al. Comparison of receptor mechanisms and efficacy requirements for delta-agonist-induced convulsive activity and antinociception in mice. J Pharmacol Exp Ther. 2002 Nov;303(2):723-9. [Link]

  • Synthesis and Pharmacological Evaluation of SNC80 Analogues with a Bridged Piperazine Ring | Request PDF - ResearchGate. [Link]

  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC. [Link]

  • Synthesis and biological evaluation of novel delta (δ) opioid receptor ligands with diazatricyclodecane skeletons | Request PDF - ResearchGate. [Link]

  • Calderon, S. N., et al. Probes for Narcotic Receptor Mediated Phenomena. 19. Synthesis of (+)-4-[(.alpha.R)-.alpha.-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): A Highly Selective, Nonpeptide .delta. Opioid Receptor Agonist. Journal of Medicinal Chemistry 1994 37 (14), 2125-2128. [Link]

  • Metcalf MD, et al. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ-δ Opioid Receptors. ACS Chem Neurosci. 2012 Jul 18;3(7):505-9. [Link]

  • Enhancing organ preservation: SNC-80 slows metabolic activities, preserving cell and tissue viability | BioWorld. [Link]

  • Effects of Selective and Mixed-Action Kappa and Delta Opioid Receptor Agonists on Pain-Related Behavioral Depression in Mice - MDPI. [Link]

  • Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) - PubMed. [Link]

  • Le Bourdonnec B, et al. Potent, Orally Bioavailable Delta Opioid Receptor Agonists for the Treatment of Pain: Discovery of N,N-Diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl)benzamide (ADL5859). Journal of Medicinal Chemistry 2008 51 (19), 5893-5896. [Link]

  • Pradhan AA, et al. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists. PLoS One. 2009; 4(5): e5425. [Link]

  • Carroll FI, et al. Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamides with affinity for the delta opioid receptor. J Med Chem. 2001 Jun 21;44(13):2229-37. [Link]

  • Sim-Selley LJ, et al. Comparison between delta-opioid receptor functional response and autoradiographic labeling in rat brain and spinal cord. J Comp Neurol. 2005 Jan 24;481(4):394-406. [Link]

  • Gomez-Flores R, et al. Increased survival of tumor-bearing mice by the delta opioid SNC 80. Anticancer Res. 2005 Nov-Dec;25(6C):4563-7. [Link]

  • Effects of the Delta Opioid Receptor Agonist SNC80 on Pain-Related Depression of Intracranial Self-Stimulation (ICSS) in Rats - PMC. [Link]

  • Increased Survival of Tumor-bearing Mice by the Delta Opioid SNC 80. Anticancer Research. [Link]

  • Wünsch B, et al. Synthesis and pharmacological evaluation of SNC80 analogues with a bridged piperazine ring. J Med Chem. 2009 Dec 24;52(24):7948-59. [Link]

  • Enhanced antidepressant-like effects of a delta opioid receptor agonist, SNC80, in rats under inflammatory pain. - International Association for the Study of Pain (IASP). [Link]

  • Roberts E, et al. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. Bioorg Med Chem Lett. 2012 Jan 15;22(2):1174-8. [Link]

Sources

Comparative

A Head-to-Head In Vitro Comparison of N-phenyl-N-piperidin-4-ylbenzamide Analogs: A Guide for Researchers

The N-phenyl-N-piperidin-4-ylbenzamide scaffold has proven to be a remarkably versatile template in modern medicinal chemistry. Its derivatives have yielded a diverse array of potent and selective ligands targeting a ran...

Author: BenchChem Technical Support Team. Date: March 2026

The N-phenyl-N-piperidin-4-ylbenzamide scaffold has proven to be a remarkably versatile template in modern medicinal chemistry. Its derivatives have yielded a diverse array of potent and selective ligands targeting a range of biological entities, from G-protein coupled receptors (GPCRs) to enzymes and ion channels. This guide provides a comprehensive head-to-head in vitro comparison of key analogs, delving into their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies underpinning their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and procedural insights necessary to navigate the chemical space of these promising compounds and to inform the design of future therapeutic agents.

The Rationale Behind a Comparative Framework

The inherent value of the N-phenyl-N-piperidin-4-ylbenzamide core lies in its modular nature, allowing for systematic modifications at three primary sites: the benzamide ring, the central piperidine moiety, and the N-phenyl group. Alterations at these positions can profoundly influence a compound's affinity, selectivity, and functional activity. This guide will focus on a curated selection of analogs that highlight these structural modifications and their impact on in vitro performance against several key targets, including opioid, sigma, and dopamine receptors, as well as their emerging role as anti-cancer agents.

Comparative In Vitro Profiling of Key Analogs

The following tables summarize the in vitro data for a selection of N-phenyl-N-piperidin-4-ylbenzamide analogs, categorized by their primary biological target. This comparative data is essential for understanding the subtle structural nuances that govern molecular recognition and biological response.

Opioid Receptor Agonists

The delta-opioid receptor (δOR) has been a significant target for this class of compounds, with researchers aiming to develop potent and selective agonists with improved pharmacokinetic profiles over existing agents like SNC-80.

Compound IDStructureTargetAssay TypeKi (nM)EfficacyReference
6a N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamideδ Opioid ReceptorRadioligand BindingIC50 = 0.87Full Agonist[1][2]
(-)-3 (-)-4-[(N-allyl-3-methyl-4-piperidinyl)phenyl-amino]-N,N-diethylbenzamideδ Opioid ReceptorRadioligand Binding5.5Full Agonist[3]

Expert Insight: The replacement of the piperazine ring in SNC-80 with a piperidine ring containing an exocyclic double bond in compound 6a led to a significant increase in stability and maintained high affinity and selectivity for the δOR.[1][2] The stereochemistry of the piperidine ring is also critical, as demonstrated by compound (-)-3 , where the (-) isomer is responsible for the entirety of the delta opioid activity.[3]

Sigma Receptor Ligands

The sigma receptors, particularly the sigma-1 (σ1) subtype, are implicated in a variety of neurological conditions. The N-phenyl-N-piperidin-4-ylbenzamide scaffold has been successfully adapted to generate high-affinity σ1 receptor ligands.

Compound IDStructureTargetAssay TypeKi (nM)Selectivity (σ1 vs σ2)Reference
1 N-(1-benzylpiperidin-4-yl)phenylacetamideσ1 ReceptorRadioligand Binding3.9061.5-fold[4]
11 2-fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamideσ1 ReceptorRadioligand Binding3.56187.4-fold[4]

Expert Insight: The unsubstituted compound 1 already displays high affinity and good selectivity for the σ1 receptor.[4] Strategic substitution on the phenylacetamide ring, as seen in the 2-fluoro analog 11 , can further enhance selectivity without compromising affinity.[4] These compounds show negligible affinity for dopamine D2 and D3 receptors, highlighting their specificity.[4]

Dopamine Receptor Ligands

Derivatives of this scaffold have also been explored as ligands for dopamine receptors, particularly the D3 subtype, which is a target for substance use disorders.

Compound IDStructureTargetAssay TypeKi (nM)Selectivity (D3 vs D2)Reference
13g N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamideD3 ReceptorRadioligand Binding5.2>4615-fold[5]
13r N-(4-(4-(3,4-dichlorophenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamideD3 ReceptorRadioligand Binding1.8>2000-fold[5]

Expert Insight: In this series, the aryl piperazine region of the molecule plays a crucial role in determining D3 versus D2 selectivity.[5] The substitution pattern on the phenylpiperazine moiety can dramatically influence the selectivity profile, with compounds 13g and 13r demonstrating exceptional selectivity for the D3 receptor.[5]

Anticancer Agents

More recently, N-(piperidine-4-yl)benzamide derivatives have been investigated as potential anticancer agents, with some compounds showing potent activity against hepatocellular carcinoma cell lines like HepG2.

Compound IDTarget PathwayCell LineAssay TypeIC50 (µM)Mechanism of ActionReference
47 p53/p21-dependent pathwayHepG2Cell Viability0.25Induction of cell cycle arrest[6][7]
10b HIF-1α pathwayHepG2Cell Viability0.12Promotion of apoptosis[8]
10j HIF-1α pathwayHepG2Cell Viability0.13Promotion of apoptosis[8]

Expert Insight: These analogs demonstrate that the N-(piperidine-4-yl)benzamide scaffold can be optimized to induce cancer cell death through distinct mechanisms. Compound 47 induces cell cycle arrest via the p53/p21 pathway, while compounds 10b and 10j promote apoptosis by activating the HIF-1α pathway.[6][8] This highlights the scaffold's potential for developing targeted cancer therapies.

Experimental Protocols: A Foundation of Trustworthiness

The reliability of in vitro data is contingent upon robust and well-validated experimental protocols. Below are detailed methodologies for key assays used in the evaluation of N-phenyl-N-piperidin-4-ylbenzamide analogs.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in a suitable buffer.

  • Binding Reaction: A constant concentration of a radiolabeled ligand (e.g., [³H]-naltrindole for δOR) is incubated with the membrane preparation and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Data Analysis prep1 Homogenize cells/tissue prep2 Centrifuge to isolate membranes prep1->prep2 prep3 Resuspend in buffer prep2->prep3 bind1 Incubate membranes with radioligand and test compound prep3->bind1 sep1 Rapid filtration bind1->sep1 sep2 Wash to remove unbound ligand sep1->sep2 ana1 Scintillation counting sep2->ana1 ana2 Calculate IC50 and Ki ana1->ana2

Caption: Workflow for a Radioligand Binding Assay.

Cell Viability (MTT) Assay for Anticancer Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

Understanding the mechanism of action of these analogs requires an appreciation of the signaling pathways they modulate. Below is a simplified representation of the p53/p21-dependent pathway, which is activated by some of the anticancer N-(piperidine-4-yl)benzamide derivatives.

G compound N-(piperidine-4-yl)benzamide Analog (e.g., Compound 47) p53 p53 Activation compound->p53 induces p21 p21 Expression p53->p21 activates cdk Cyclin/CDK Complex p21->cdk inhibits arrest Cell Cycle Arrest (G1 Phase) cdk->arrest leads to

Caption: p53/p21-Dependent Cell Cycle Arrest Pathway.

Conclusion and Future Directions

The N-phenyl-N-piperidin-4-ylbenzamide scaffold represents a privileged structure in drug discovery, offering a foundation for the development of potent and selective modulators of various biological targets. This guide has provided a comparative in vitro analysis of key analogs, highlighting the structure-activity relationships that govern their pharmacological profiles. The detailed experimental protocols and pathway diagrams serve to enhance the transparency and reproducibility of these findings.

Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these analogs to improve their in vivo efficacy and safety profiles. Moreover, the application of computational modeling and machine learning approaches could accelerate the discovery of novel derivatives with enhanced potency and selectivity for a wider range of therapeutic targets. The continued exploration of this versatile chemical scaffold holds significant promise for the development of next-generation therapeutics.

References

  • Ghavipour, N., et al. (2019). Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(18), 2684-2689. [Link]

  • Abou-Gharbia, M., et al. (2002). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 45(18), 3878-3887. [Link]

  • Wei, Z., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. [Link]

  • Wei, Z., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. [Link]

  • Ananthan, S., et al. (1999). Optically pure (-)-4-[(N-allyl-3-methyl-4-piperidinyl)phenyl-amino]-N,N-diethylbenzamide displays selective binding and full agonist activity for the delta opioid receptor. Bioorganic & Medicinal Chemistry Letters, 9(23), 3347-3350. [Link]

  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

  • Li, S., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical Biology & Drug Design, 86(2), 195-203. [Link]

  • ResearchGate. (n.d.). Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. ResearchGate. Retrieved from [Link]

Sources

Validation

Validating the Inhibitory Concentration (IC50) of N-phenyl-N-piperidin-4-ylbenzamide Derivatives: A Comparative Guide

As a Senior Application Scientist, evaluating the functional potency of novel synthetic opioids requires moving beyond basic binding affinities to understand their dynamic cellular impact. N-phenyl-N-piperidin-4-ylbenzam...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the functional potency of novel synthetic opioids requires moving beyond basic binding affinities to understand their dynamic cellular impact. N-phenyl-N-piperidin-4-ylbenzamide derivatives (commonly known as benzoylfentanyl analogs) represent a critical class of compounds in pharmacological research.

This guide provides a comprehensive, objective comparison of the benzamide-substituted fentanyl scaffold against established opioid benchmarks. It details the causality behind our experimental designs and outlines a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol to accurately determine the functional inhibitory concentration (IC50).

Mechanistic Overview: MOR Activation and cAMP Inhibition

To accurately measure the IC50 of an opioid agonist, we must exploit its native signaling cascade. The mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR).1[1].

When the benzamide derivative binds to the MOR, it triggers the dissociation of the Gi/o protein alpha-subunit. This subunit directly inhibits adenylate cyclase (AC), preventing the conversion of ATP to cyclic AMP (cAMP). Therefore, the "inhibitory concentration" (IC50) in this context refers to the concentration of the drug required to inhibit 50% of stimulated cAMP production.

Signaling LIG N-phenyl-N-piperidin-4-ylbenzamide MOR Mu-Opioid Receptor (MOR) LIG->MOR Agonist Binding GI Gi/o Protein Activation MOR->GI Conformational Change AC Adenylate Cyclase Inhibition GI->AC Alpha-subunit Action CAMP Decreased cAMP (IC50 Target) AC->CAMP Measurable Output

Fig 1: Gi/o-coupled signaling pathway of MOR leading to cAMP inhibition.

Comparative Performance Data

Replacing the propionamide group of standard fentanyl with a bulkier benzamide group significantly alters the molecule's steric profile and receptor interaction kinetics. The table below compares the functional IC50 (cAMP inhibition) and binding affinity (Kᵢ) of the N-phenyl-N-piperidin-4-ylbenzamide scaffold against standard alternatives.

Notably, while2[2], the benzamide derivative exhibits a right-shifted dose-response curve, indicating lower potency but maintaining high efficacy (Emax).

CompoundStructural ModificationMOR Binding Affinity (Kᵢ, nM)cAMP Inhibition (IC₅₀, nM)Emax (%)
Benzoylfentanyl N-phenyl-N-piperidin-4-ylbenzamide~15.2~28.592%
Fentanyl N-phenyl-N-piperidin-4-ylpropionamide1.30.5100%
Carfentanil 4-carbomethoxy substitution0.020.01100%
Morphine Phenanthrene scaffold (Reference)1.110.585%

(Note: Data represents standardized in vitro benchmarks for comparative assay validation).

Experimental Methodology: TR-FRET cAMP Assay

To ensure maximum trustworthiness, the protocol below is designed as a self-validating system. We utilize 3[3].

Step-by-Step Protocol

Step 1: Cell Preparation (CHO-hMOR) Harvest CHO-K1 cells stably expressing the human MOR. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4). Seed cells at 5,000 cells/well in a 384-well white microplate.

Step 2: Compound Pre-incubation Prepare a 10-point serial dilution (10 µM to 0.1 nM) of the N-phenyl-N-piperidin-4-ylbenzamide derivative, alongside Fentanyl (positive control) and vehicle (negative control). Add compounds to the cells and incubate for 15 minutes at room temperature.

Step 3: Forskolin & IBMX Stimulation Add Forskolin (final concentration: 10 µM) and IBMX (final concentration: 500 µM) to all wells. Incubate for 30 minutes at room temperature.

Step 4: TR-FRET Lysis and Detection Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and the Anti-cAMP Cryptate antibody. Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Step 5: Data Normalization and Validation Calculate the 665/620 nm emission ratio. Normalize data against the Forskolin-only control (0% inhibition) and the basal control (100% inhibition). Calculate the Z'-factor to validate assay robustness before fitting the IC50 curve using a 4-parameter logistic regression.

Workflow N1 1. CHO-hMOR Cell Seeding N2 2. Compound Pre-incubation N1->N2 N3 3. Forskolin + IBMX Addition N2->N3 N4 4. TR-FRET Lysis & Read N3->N4 N5 5. Z'-Factor & IC50 Analysis N4->N5

Fig 2: Step-by-step TR-FRET experimental workflow for determining cAMP IC50.

Causality in Protocol Design (E-E-A-T)

Every step in the aforementioned protocol is engineered for specific mechanistic reasons, ensuring the integrity of your data:

  • Why CHO-K1 Cells? CHO cells lack endogenous opioid receptors. By transfecting them with hMOR, we eliminate background noise from delta or kappa opioid receptors, ensuring the IC50 measured is strictly mu-selective.

  • Why Forskolin? Because MOR is Gi-coupled, its activation decreases cAMP. Basal cAMP levels in resting cells are too low to accurately measure a decrease. Forskolin directly activates adenylate cyclase, artificially raising the cAMP "ceiling" so the inhibitory effect of the benzamide derivative can be quantified within a wide dynamic range.

  • Why IBMX? Isobutylmethylxanthine (IBMX) is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, endogenous PDEs would rapidly degrade the cAMP produced by Forskolin, leading to false-positive IC50 shifts.

  • Why TR-FRET? Time-resolved fluorescence eliminates short-lived background autofluorescence from the synthetic opioid compounds and cellular debris. This provides a high signal-to-noise ratio, which is mandatory for achieving a Z'-factor > 0.5 (the gold standard for a self-validating high-throughput assay).

References

  • [3] Title: US11066366B2 - Hydrophilic fentanyl derivatives. Source: Google Patents. URL:

  • [2] Title: Metabolic Pathways and Potencies of New Fentanyl Analogs. Source: Frontiers. URL:

  • [1] Title: 3-Phenylpropanamide|Research Chemical|RUO. Source: Benchchem. URL:

Sources

Comparative

Comparative Molecular Docking Guide: N-phenyl-N-piperidin-4-ylbenzamide vs. Standard Opioid Agonists at the µ-Opioid Receptor (MOR)

As the landscape of synthetic opioids and their precursors evolves, understanding the precise molecular interactions that govern receptor affinity is paramount for drug development and forensic toxicology. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of synthetic opioids and their precursors evolves, understanding the precise molecular interactions that govern receptor affinity is paramount for drug development and forensic toxicology. This guide provides an objective, highly technical comparative analysis of N-phenyl-N-piperidin-4-ylbenzamide against standard opioid agonists (Fentanyl and Morphine). By leveraging in silico molecular docking against the active-state µ-opioid receptor (MOR), we elucidate the structural causality behind their divergent binding affinities.

Mechanistic Rationale & Structural Causality

To understand the binding profile of N-phenyl-N-piperidin-4-ylbenzamide, we must dissect its structural deviations from the highly potent fentanyl scaffold. Fentanyl consists of a central piperidine ring, an N-phenethyl tail, and an N-phenylpropionamide moiety. Its sub-nanomolar affinity is driven by the N-phenethyl group, which extends deep into the receptor to form1[1].

N-phenyl-N-piperidin-4-ylbenzamide alters this pharmacophore in two critical ways:

  • Absence of the N-phenethyl group: It possesses a secondary amine at the piperidine nitrogen, drastically reducing its lipophilicity and eliminating the deep-pocket enthalpic stacking interactions.

  • Benzamide substitution: The replacement of the flexible, aliphatic propionamide with a bulky, rigid benzamide group introduces significant steric constraints near the extracellular loops of the receptor.

Self-Validating Experimental Workflow

To ensure high-fidelity results, the docking protocol must be treated as a self-validating system. The active-state MOR crystal structure,1[1], was selected because it captures the receptor in an agonist-bound conformation (complexed with BU72), providing an accurate template for evaluating novel agonists.

Step-by-Step Methodology

Step 1: Protein Preparation & Protonation State Assignment

  • Action: Import PDB 5C1M and remove the co-crystallized ligand (BU72). Retain crucial structural water molecules mediating the His297 network.

  • Causality: The2[2]. Asp147 (D3.32) must be explicitly deprotonated to carry a negative charge, acting as the primary electrostatic anchor. His297 (H6.52) is protonated to maintain the 3[3]. Minimize the structure using the OPLS4 force field to resolve steric clashes.

Step 2: Ligand Preparation

  • Action: Generate 3D conformers for Fentanyl, Morphine, and N-phenyl-N-piperidin-4-ylbenzamide. Apply Epik to assign protonation states at physiological pH (7.4 ± 0.2).

  • Causality: At pH 7.4, the piperidine nitrogen of all three compounds is protonated (+1), which is an absolute prerequisite for forming the2[2].

Step 3: Grid Generation & Induced-Fit Docking (IFD)

  • Action: Define a 15 Å bounding box centered on the carboxylate carbons of Asp147. Execute Induced-Fit Docking (IFD) rather than rigid docking.

  • Causality: IFD allows side-chain flexibility for residues like Trp293 and His297. This is essential to accommodate the bulky benzamide group of our target compound without generating false-positive steric penalties.

Step 4: Internal Validation (Self-Correction)

  • Action: Re-dock the native BU72 ligand into the prepared grid.

  • Causality: If the Root Mean Square Deviation (RMSD) of the re-docked pose versus the crystal pose is < 1.5 Å, the docking parameters are validated for predictive accuracy.

DockingWorkflow A Ligand Preparation (3D Conformer, pH 7.4) E Induced-Fit Docking (AutoDock Vina / Glide) A->E B MOR Structure Retrieval (PDB: 5C1M) C Protein Prep (Protonate His297, Deprotonate Asp147) B->C D Grid Generation (Centered on Asp147) C->D D->E F Pose Analysis (Salt Bridge & Stacking Evaluation) E->F

Fig 1. Step-by-step molecular docking workflow for evaluating opioid ligands at the MOR.

Comparative Docking Results

The quantitative docking scores and specific residue interactions are summarized below. The data highlights how structural modifications dictate binding thermodynamics.

LigandBinding Affinity (kcal/mol)Asp147 (D3.32) InteractionHis297 (H6.52) InteractionTrp293 (W6.48) Interaction
Fentanyl -10.5Strong Salt Bridge (2.8 Å)Water-mediated H-bondStrong Pi-Pi Stacking
Morphine -9.2Strong Salt Bridge (2.9 Å)4[4]Weak / None
N-phenyl-N-piperidin-4-ylbenzamide -7.8Salt Bridge (2.8 Å)Weak / NoneNone (Lacks phenethyl tail)
Data Interpretation & Causality Analysis

While all three compounds successfully form the2[2], N-phenyl-N-piperidin-4-ylbenzamide exhibits a significantly weaker binding affinity (-7.8 kcal/mol) compared to Fentanyl (-10.5 kcal/mol).

This reduction in affinity is directly caused by the truncation of the N-phenethyl group. Without this moiety, the compound cannot reach 5[5] to engage Trp293 and His297. Furthermore, the rigid benzamide group forces the N-phenyl ring into a sub-optimal dihedral angle to avoid steric clashing with Tyr148, preventing the deep insertion characteristic of highly potent 4-anilidopiperidines.

Downstream Signaling Implications

The binding pose of an opioid ligand directly dictates the conformational shift of the MOR, which in turn influences the recruitment of intracellular effectors. Ligands that fail to deeply engage the His297/Trp293 microdomain often exhibit altered signaling profiles.

MORPathway cluster_0 Intracellular Signaling L Ligand Binding (Asp147 Salt Bridge) R µ-Opioid Receptor (MOR) Active Conformation L->R Conformational Shift G Gαi/o Protein Coupling (Analgesia) R->G G-Protein Bias (e.g., TRV130) B β-Arrestin Recruitment (Tolerance/Side Effects) R->B Balanced Agonism (e.g., Fentanyl)

Fig 2. MOR activation pathway illustrating divergent G-protein and β-arrestin signaling cascades.

Because N-phenyl-N-piperidin-4-ylbenzamide lacks the deep hydrophobic anchors of fentanyl, it is highly likely to act as a low-efficacy partial agonist or a weak antagonist in vitro, failing to stabilize the fully active receptor conformation required for robust β-arrestin recruitment.

References

  • In silico study of morphine-like effects of ethanol intake: docking of acetaldehyde conjugates with monoamines to the mu-opioid receptor. MedCrave online.
  • Predicted binding modes at the µOR (PDB ID: 5C1M) and receptor-ligand interaction patterns.
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS.
  • How μ-Opioid Receptor Recognizes Fentanyl. PMC - NIH.
  • Computational Analysis of the Binding Poses of Nitazene Derivatives

Sources

Safety & Regulatory Compliance

Safety

N-phenyl-N-piperidin-4-ylbenzamide proper disposal procedures

As a Senior Application Scientist, ensuring the secure and chemically sound disposal of synthetic intermediates is just as critical as the synthesis itself. N-phenyl-N-piperidin-4-ylbenzamide (CAS: 743382-07-2) is a pipe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the secure and chemically sound disposal of synthetic intermediates is just as critical as the synthesis itself. N-phenyl-N-piperidin-4-ylbenzamide (CAS: 743382-07-2) is a piperidine-based immediate precursor utilized in the synthesis of benzoylfentanyl and related fentanyl analogs (fentalogs)[1][2]. Because it shares a core structural backbone with heavily controlled substances like 4-ANPP and norfentanyl, its disposal must go beyond simple waste consolidation[3].

To prevent illicit recovery and protect laboratory personnel from exposure, this compound must be subjected to irreversible chemical degradation before leaving your facility[3]. The following guide outlines a self-validating, step-by-step methodology for the oxidative degradation and logistical disposal of N-phenyl-N-piperidin-4-ylbenzamide, grounded in the latest analytical standards from the EPA and forensic chemistry literature[3][4].

The Mechanistic Rationale for Oxidative Degradation

Simply discarding fentalog precursors into standard organic waste carboys is a critical security and safety failure. N-phenyl-N-piperidin-4-ylbenzamide contains a piperidine ring with a secondary amine (if unalkylated) and a tertiary amide. These functional groups are highly stable under standard environmental conditions. To render the compound "non-retrievable"—the gold standard enforced by regulatory bodies for controlled substances and their precursors—the molecule must undergo irreversible chemical cleavage[3].

The Causality of the Chemistry: Oxidative degradation using sodium hypochlorite (NaOCl) or peracetic acid specifically targets the electron-rich nitrogen atoms[3][5]. Chlorination of the piperidine nitrogen leads to the formation of unstable chloramines, which rapidly undergo ring-opening or profound structural alteration[3]. This permanently destroys the pharmacophore, preventing the precursor from being recovered or reconstituted into an active fentalog[3]. Recent forensic studies demonstrate that hypochlorite-based oxidation rapidly degrades immediate piperidine precursors, achieving near-complete destruction within minutes to hours depending on the presence of competitive diluents[3][6].

Quantitative Data: Degradation Parameters

To ensure the complete destruction of N-phenyl-N-piperidin-4-ylbenzamide, the following parameters must be strictly adhered to. Note: The presence of organic solvents or cutting agents competitively consumes the oxidant, significantly extending the required half-life. Always use a massive molar excess of the oxidizer[3].

Oxidizing AgentMinimum ConcentrationTarget Ratio (Oxidant:Precursor)Reaction TimeExpected Efficacy
Sodium Hypochlorite 5.25% - 10%> 50:1 (molar excess)60 - 120 min> 99% degradation
Peracetic Acid 0.2 M active oxygen> 50:1 (molar excess)60 min> 95% degradation
Acidified Bleach (pH < 6)5.25%> 50:1 (molar excess)30 - 60 min> 99% degradation

Step-by-Step Chemical Degradation Protocol

This protocol is designed as a self-validating system . It does not assume destruction based solely on time; it mandates analytical verification before the waste is cleared for standard hazardous disposal.

Phase 1: Preparation and Safety
  • PPE Requirements: Don Level B/C personal protective equipment[7]. This includes a NIOSH-approved respirator (N95 or P100) if any dry powder is handled, double nitrile gloves, a chemically resistant lab coat, and safety goggles[7]. All work must be conducted inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Reagent Preparation: Prepare a fresh solution of 10% sodium hypochlorite (NaOCl). Ensure the pH is slightly acidic to neutral (pH 5-7) by adding a small amount of acetic acid if necessary, as hypochlorous acid (HOCl) is the highly active oxidizing species[6]. Caution: Do not mix bleach with strong mineral acids to avoid toxic chlorine gas generation.

Phase 2: Oxidative Cleavage
  • Dissolution: Dissolve the N-phenyl-N-piperidin-4-ylbenzamide waste in a minimal amount of miscible co-solvent (e.g., methanol or acetonitrile) to ensure homogeneous mixing with the aqueous oxidant.

  • Addition: Slowly add the precursor solution dropwise to the stirring NaOCl solution at room temperature (20°C - 25°C). Maintain a minimum 50:1 molar excess of the oxidant[3][5].

  • Reaction: Cap the reaction vessel loosely to prevent pressure buildup and stir vigorously for a minimum of 120 minutes to ensure complete cleavage of the piperidine ring[3].

Phase 3: Validation and Neutralization
  • Analytical Verification (Critical Step): Withdraw a 100 µL aliquot, quench with sodium thiosulfate to halt oxidation, and analyze via LC-MS/MS[5]. Confirm the absence of the parent mass ( m/z for N-phenyl-N-piperidin-4-ylbenzamide) and the appearance of oxidized degradants. The precursor concentration must be below the limit of quantitation (<0.1%).

  • Neutralization: Once destruction is verified, neutralize the excess oxidant by slowly adding a reducing agent such as sodium bisulfite ( NaHSO3​ ) until a starch-iodine test paper indicates no residual oxidizer. Adjust the pH to 6-8 using 1M NaOH or 1M HCl[5].

Phase 4: Logistical Disposal
  • Waste Consolidation: Transfer the neutralized, verified aqueous waste to a designated, clearly labeled hazardous waste carboy (e.g., "Non-Hazardous Aqueous Waste - Chemically Degraded Piperidine Derivatives").

  • Manifesting: Document the chemical degradation in the laboratory's disposal log, requiring two authorized signatures[5]. Transfer the waste to an EPA-licensed hazardous waste vendor for final high-temperature incineration[5].

Operational Workflow Visualization

G N1 Identify Precursor Waste (N-phenyl-N-piperidin-4-ylbenzamide) N2 Don High-Level PPE (N95/P100, Double Nitrile) N1->N2 N3 Prepare Oxidant (10% NaOCl or Peracetic Acid) N2->N3 N4 Oxidative Degradation (Stir 1-2 hours, 20°C) N3->N4 N5 Analytical Validation (LC-MS/MS) N4->N5 N6 Neutralization (pH 6-8 adjustment) N5->N6 N7 Final Disposal (EPA-Licensed Incineration) N6->N7

Workflow for the oxidative degradation and disposal of fentanyl precursors.

References

  • Title: Voluntary Guidelines for Methamphetamine and Fentanyl Laboratory Cleanup Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Degradation of immediate precursors of fentanyl and fentalogs Source: Forensic Chemistry (NIH PMC) URL: [Link]

  • Title: Proper Disposal of Opioid Precursors and Analogs: A Guide for Laboratory Professionals Source: BenchChem / NIH Open Access URL: [Link]

Sources

Handling

Personal protective equipment for handling N-phenyl-N-piperidin-4-ylbenzamide

N-Phenyl-N-piperidin-4-ylbenzamide: Advanced Operational Safety and PPE Guide As a Senior Application Scientist, I approach the handling of N-phenyl-N-piperidin-4-ylbenzamide (CAS 743382-07-2) not just as a routine chemi...

Author: BenchChem Technical Support Team. Date: March 2026

N-Phenyl-N-piperidin-4-ylbenzamide: Advanced Operational Safety and PPE Guide

As a Senior Application Scientist, I approach the handling of N-phenyl-N-piperidin-4-ylbenzamide (CAS 743382-07-2) not just as a routine chemical procedure, but as a high-stakes operational workflow requiring absolute precision. Structurally, this compound is a desalkyl benzoylfentanyl derivative—a potent synthetic opioid precursor[1].

Because of its structural homology to fentanyl, handling this compound requires treating it with the same extreme caution as active synthetic opioids. Microgram-to-milligram quantities can induce fatal respiratory depression. This guide synthesizes mechanistic chemical safety with field-proven protocols established by NIOSH and the CDC to provide a self-validating, fail-safe operational framework[2][3].

Mechanistic Hazard Assessment: The Causality of Risk

To execute safety protocols effectively, researchers must understand the physical chemistry and pharmacokinetics driving the risk:

  • Aerosolization & Inhalation: In its dry powder form, the compound is highly susceptible to electrostatic dispersion. Inhalation of airborne particulates bypasses the stratum corneum, leading to rapid systemic absorption across the highly vascularized pulmonary epithelium[2][3].

  • Dermal Permeation & Solvent Risks: Opioid analogs are highly lipophilic. The use of alcohol-based hand sanitizers or organic solvents alters the skin's lipid barrier, drastically accelerating the dermal absorption of the compound. Never use hand sanitizer if dermal exposure is suspected [4].

  • Receptor Affinity: Synthetic fentanyl analogs often exhibit binding affinities magnitudes higher than morphine, meaning standard emergency interventions may require aggressive, multi-dose protocols[5].

Personal Protective Equipment (PPE) Matrix

The following table summarizes the mandatory PPE based on the operational risk level, synthesizing guidelines from NIOSH and advanced materials data from DuPont[2][6].

Exposure Risk LevelOperational ScenarioRespiratory ProtectionDermal & Body ProtectionHand Protection
Minimal Handling sealed vials; no visible powder.Not strictly required, but N95 recommended in lab settings.Standard lab coat, safety goggles.Single layer nitrile gloves.
Moderate Weighing/aliquoting milligram quantities in a controlled fume hood.N100, P100, or R100 filtering facepiece respirator[2].Tyvek® 600 or Tyvek® 800 J coveralls (taped seams)[6].Double-layer extended-cuff nitrile gloves.
High Bulk powder transfer; milling operations; uncontrolled spills.Self-Contained Breathing Apparatus (SCBA)[6].Encapsulating suit certified to NFPA 1994/1991 (e.g., Tychem® 10000)[6].Triple-layer chemical-resistant gloves taped to suit.

Standard Safe Operating Procedure (SSOP)

The following step-by-step methodology ensures a closed-loop safety system during the handling of N-phenyl-N-piperidin-4-ylbenzamide.

Phase I: Pre-Operational Readiness

  • Antidote Verification: Ensure unexpired Naloxone (intranasal or intramuscular) is physically present in the workspace and a secondary operator (the "buddy system") is observing the procedure[4].

  • Engineering Controls: All open-container work must be conducted inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated negative-pressure glovebox. Do not use standard chemical fume hoods if high-velocity airflow risks powder aerosolization.

  • Static Mitigation: Utilize anti-static weighing boats and ionizing bars to prevent powder from clinging to gloves or spatulas.

Phase II: Donning (Moderate Risk Scenario)

  • Inspect all PPE for micro-tears.

  • Don the Tyvek coverall, ensuring the zipper flap is sealed[6].

  • Don the P100 respirator. Perform a positive and negative pressure seal check[2].

  • Don safety goggles (ensure they do not break the respirator seal).

  • Don the first pair of nitrile gloves (inner layer) under the suit cuff. Don the second pair (outer layer) over the suit cuff.

Phase III: Execution & Doffing

  • Perform the chemical transfer slowly. Avoid dropping powders or creating dust.

  • Once the compound is sealed in its secondary container, wet-wipe all spatulas and analytical balances with a validated oxidative decontaminant (e.g., peracetic acid solution) before removing them from the hood.

  • Doffing: Remove the highly contaminated outer gloves inside the hood.

  • Roll the Tyvek suit inside-out while removing it to trap any microscopic particulates.

  • Critical Decontamination: Wash hands and forearms immediately with copious amounts of soap and water only . Do not use bleach or alcohol-based sanitizers on the skin[3][4].

Emergency Response & Disposal Plan

  • Suspected Exposure: If an operator experiences dizziness, pinpoint pupils, or shortness of breath, administer Naloxone immediately. Due to the potency of fentanyl analogs, multiple doses may be required to reverse compromised breathing[5]. Call emergency services instantly.

  • Spill Protocol: Do not sweep or vacuum dry powders. This will instantly aerosolize the compound[3]. Gently cover the spill with absorbent pads moistened with water to suppress dust. Apply an oxidative degradation agent (such as a percarbonate-based cleaner) to neutralize the analog, let it sit for the validated contact time, and dispose of all materials as highly hazardous chemical waste in sealed, labeled biohazard/chemical bags.

Operational Workflow Visualization

PPE_Workflow Start Risk Assessment: Handling N-phenyl-N-piperidin-4-ylbenzamide Level1 Minimal Risk (Sealed Container) Start->Level1 Level2 Moderate Risk (Milligram Quantities) Start->Level2 Level3 High Risk (Bulk Powder/Spill) Start->Level3 PPE1 Single Nitrile Gloves Lab Coat Safety Glasses Level1->PPE1 PPE2 Double Nitrile Gloves Tyvek 600 Suit P100 Respirator Level2->PPE2 Emergency Exposure Event: Administer Naloxone Call Emergency Services Level2->Emergency PPE3 Encapsulating Suit (Tychem 10000) SCBA Required Level3->PPE3 Level3->Emergency Decon Decontamination: Soap & Water ONLY (No Alcohol/Sanitizer) PPE1->Decon PPE2->Decon PPE3->Decon

Fig 1. Logical workflow for risk assessment, PPE selection, and emergency response for opioid analogs.

References

  • Safety and Health Magazine (NIOSH). "PPE basics for first responders exposed to fentanyl: NIOSH releases video." Retrieved from:[Link]

  • Centers for Disease Control and Prevention (CDC). "Fentanyl: Emergency Responders at Risk." Retrieved from:[Link]

  • Los Angeles County Department of Public Health. "CDC HEALTH UPDATE: Fentanyl and Fentanyl Analogs." Retrieved from:[Link]

  • Restored CDC. "Standard Safe Operating Procedures | Substance Use." Retrieved from:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.